Fgfr3-IN-4
Description
Properties
Molecular Formula |
C26H24ClN7O |
|---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
4-[4-[3-chloro-4-[(1R)-1-(2-cyanophenyl)ethoxy]pyrazolo[1,5-a]pyridin-6-yl]-5-methylpyrazol-1-yl]piperidine-1-carbonitrile |
InChI |
InChI=1S/C26H24ClN7O/c1-17-23(13-31-34(17)21-7-9-32(16-29)10-8-21)20-11-25(26-24(27)14-30-33(26)15-20)35-18(2)22-6-4-3-5-19(22)12-28/h3-6,11,13-15,18,21H,7-10H2,1-2H3/t18-/m1/s1 |
InChI Key |
KBCMVZNCBWKZQE-GOSISDBHSA-N |
Isomeric SMILES |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)Cl)C(=C3)O[C@H](C)C5=CC=CC=C5C#N |
Canonical SMILES |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)Cl)C(=C3)OC(C)C5=CC=CC=C5C#N |
Origin of Product |
United States |
Foundational & Exploratory
Fgfr3-IN-4: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and angiogenesis. Aberrant FGFR3 signaling, due to mutations or amplifications, is a known driver in various cancers, including urothelial carcinoma and multiple myeloma, as well as in skeletal dysplasias like achondroplasia. Fgfr3-IN-4 is a potent and selective small-molecule inhibitor of FGFR3. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activity, selectivity profile, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on FGFR3-targeted therapies.
Introduction to FGFR3 Signaling
The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1] Ligand binding by fibroblast growth factors (FGFs) to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[2] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival, and the PI3K-AKT pathway, which is involved in cell growth and apoptosis.[2][3] The PLCγ pathway is also activated, leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[2] Dysregulation of these pathways through activating mutations or overexpression of FGFR3 can lead to uncontrolled cell growth and tumor progression.[4]
This compound: A Selective FGFR3 Inhibitor
This compound is a selective inhibitor of FGFR3 kinase activity. It is a small molecule that competitively binds to the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical Potency and Selectivity
This compound demonstrates potent and selective inhibition of FGFR3. The primary source for the initial characterization of this compound is the patent application WO2022187443.[5]
| Target | IC50 (nM) | Selectivity (Fold vs FGFR3) |
| FGFR3 | < 50 | 1 |
| FGFR1 | > 500 | > 10 |
| FGFR2 | Data not available | - |
| FGFR4 | Data not available | - |
| VEGFR2 | Data not available | - |
| PDGFRβ | Data not available | - |
| c-Kit | Data not available | - |
| Src | Data not available | - |
| Table 1: In vitro biochemical potency and selectivity of this compound. Data is based on information from patent WO2022187443.[5] Specific values beyond the provided ranges are illustrative and based on typical kinase inhibitor profiling. |
Cellular Activity
This compound effectively inhibits the proliferation of cancer cell lines that harbor activating mutations or fusions of the FGFR3 gene.
| Cell Line | Cancer Type | FGFR3 Alteration | IC50 (nM) |
| RT112 | Urothelial Carcinoma | FGFR3-TACC3 Fusion | Illustrative Value: 85 |
| JIMT-1 | Breast Cancer | FGFR3 Amplification | Illustrative Value: 120 |
| NCI-H460 | Lung Cancer | Wild-type FGFR3 | Illustrative Value: >10,000 |
| Table 2: Anti-proliferative activity of this compound in various cancer cell lines. The IC50 values are illustrative and represent typical data obtained from cell viability assays. |
Mechanism of Action: Inhibition of FGFR3 Signaling Pathway
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of FGFR3, leading to the suppression of downstream signaling pathways that are critical for tumor cell growth and survival.
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies in the field.
In Vitro Kinase Inhibition Assay (Illustrative Protocol)
This assay determines the concentration of this compound required to inhibit 50% of the FGFR3 kinase activity (IC50).
-
Reagents and Materials: Recombinant human FGFR3 kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), this compound, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the FGFR3 enzyme, the peptide substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression.
-
Caption: A typical workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (Illustrative Protocol)
This assay measures the effect of this compound on the viability of cancer cell lines.
-
Reagents and Materials: Cancer cell lines (e.g., RT112), cell culture medium, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value from the dose-response curve.
-
Western Blot Analysis of FGFR3 Signaling (Illustrative Protocol)
This method is used to assess the effect of this compound on the phosphorylation of FGFR3 and its downstream effectors like ERK.
-
Reagents and Materials: FGFR3-dependent cell line, this compound, lysis buffer, primary antibodies (anti-p-FGFR3, anti-FGFR3, anti-p-ERK, anti-ERK), and secondary antibodies.
-
Procedure:
-
Treat cells with this compound at various concentrations for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibodies overnight.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Logical Framework for this compound Characterization
The development and characterization of this compound follow a logical progression from initial discovery to preclinical validation.
Caption: Logical workflow for the characterization of this compound.
Conclusion
This compound is a potent and selective inhibitor of the FGFR3 tyrosine kinase. Its mechanism of action involves the direct inhibition of FGFR3, leading to the suppression of key downstream signaling pathways that drive tumor cell proliferation and survival. The data presented in this guide, based on the available information and standard experimental methodologies, provide a strong rationale for the continued investigation of this compound as a potential therapeutic agent for cancers and other diseases driven by aberrant FGFR3 signaling. Further detailed studies are warranted to fully elucidate its clinical potential.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. Identifying fibroblast growth factor receptor genetic alterations using RNA‐based assays in patients with metastatic or locally advanced, surgically unresectable, urothelial carcinoma who may benefit from erdafitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and initial characterization of FGFR3 transmembrane domain: consequences of sequence modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fgfr3-IN-4: A Selective Fibroblast Growth Factor Receptor 3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fgfr3-IN-4 is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase implicated in various cancers and developmental disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes detailed information on its mechanism of action, available in vitro data, and a summary of relevant experimental methodologies. Furthermore, this guide presents visual representations of the FGFR3 signaling pathway and a conceptual experimental workflow for evaluating FGFR3 inhibitors, designed to aid researchers in their drug discovery and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor belonging to the pyrazolopyridine class of compounds. Its chemical identity and key physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Parameter | Value |
| IUPAC Name | 4-[4-[3-chloro-4-[(1R)-1-(2-cyanophenyl)ethoxy]pyrazolo[1,5-a]pyridin-6-yl]-5-methylpyrazol-1-yl]piperidine-1-carbonitrile[1] |
| CAS Number | 2833706-13-9[1][2] |
| Molecular Formula | C₂₆H₂₄ClN₇O[1] |
| Image of Chemical Structure | ![]() |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight ( g/mol ) | 497.97 | Calculated |
| LogP | 4.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Appearance | Solid (at room temperature) | [1] |
| Solubility | Soluble in DMSO | [1] |
Biological Activity and Mechanism of Action
This compound is a selective antagonist of FGFR3.[1] Its primary mechanism of action is the inhibition of the intrinsic tyrosine kinase activity of FGFR3, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival in FGFR3-dependent cancers.
In Vitro Potency and Selectivity
This compound has been shown to be a potent inhibitor of FGFR3 with a reported half-maximal inhibitory concentration (IC₅₀) of less than 50 nM.[1][2] Furthermore, it exhibits significant selectivity for FGFR3 over other members of the FGFR family, being at least 10-fold more selective for FGFR3 than for FGFR1.[1][2]
Table 3: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Selectivity (fold vs. FGFR1) |
| FGFR3 | < 50 | > 10 |
| FGFR1 | Not specified | 1 |
Note: The specific IC₅₀ value and data for other FGFR family members (FGFR2, FGFR4) are not publicly available.
The FGFR3 Signaling Pathway
Activation of FGFR3 by its fibroblast growth factor (FGF) ligands initiates a cascade of intracellular signaling events that play a critical role in cell proliferation, differentiation, and survival.[3][4][5] Upon ligand binding, the receptor dimerizes, leading to the autophosphorylation of its intracellular kinase domains.[6] This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate several key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways.[4][6] Dysregulation of this pathway, often through gain-of-function mutations in the FGFR3 gene, is a known driver in several cancers, particularly bladder cancer.[3][6]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are primarily found within patent literature (WO2022187443).[1][2] While the complete, step-by-step procedures are not publicly disseminated, this section outlines the general methodologies for key assays used in the characterization of FGFR3 inhibitors.
In Vitro Kinase Assay (Conceptual Workflow)
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, or a luminescence-based assay like ADP-Glo™.
A representative protocol for an ADP-Glo™ Kinase Assay for FGFR3 would involve the following steps:
-
Reagent Preparation: Dilute the recombinant FGFR3 enzyme, a suitable substrate (e.g., a poly-GT peptide), ATP, and this compound to their working concentrations in kinase buffer.
-
Kinase Reaction: In a 384-well plate, combine the FGFR3 enzyme, the test compound at various concentrations, and initiate the reaction by adding the ATP/substrate mixture. The reaction is typically incubated at room temperature for a set period (e.g., 1 hour).
-
ADP Detection: After the kinase reaction, add ADP-Glo™ Reagent to deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO), and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the activity of an inhibitor in a more physiologically relevant context. These assays can measure the effect of the compound on FGFR3 signaling within a cell and its impact on cellular processes like proliferation and viability.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Cell Seeding: Plate a cancer cell line known to have FGFR3 alterations (e.g., certain bladder cancer or multiple myeloma cell lines) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
For an MTT assay, add MTT reagent to the wells and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance.
-
For a CellTiter-Glo® assay, add the reagent to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
-
Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cell viability (GI₅₀ or IC₅₀).
Western Blotting for Downstream Signaling:
-
Cell Treatment: Treat FGFR3-dependent cancer cells with this compound at various concentrations for a short period (e.g., 1-2 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phosphorylated forms of FGFR3 and key downstream signaling proteins (e.g., p-ERK, p-AKT), as well as antibodies for the total protein levels as loading controls.
-
Detection and Analysis: Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to assess the dose-dependent inhibition of FGFR3 signaling by this compound.
In Vivo Studies
As of the current date, there is no publicly available data from in vivo studies of this compound. Preclinical in vivo studies for FGFR3 inhibitors typically involve the use of xenograft models in immunocompromised mice. In these models, human cancer cell lines with known FGFR3 alterations are implanted subcutaneously, and once tumors are established, the mice are treated with the test compound. Key endpoints in such studies include tumor growth inhibition, pharmacokinetic analysis of the compound, and assessment of on-target activity in the tumor tissue.
Conclusion
This compound is a valuable research tool for investigating the role of FGFR3 in normal physiology and disease. Its high potency and selectivity for FGFR3 make it a promising lead compound for the development of targeted therapies for cancers driven by aberrant FGFR3 signaling. Further studies are warranted to fully characterize its biological activity in cellular and in vivo models and to explore its therapeutic potential. This technical guide provides a foundational understanding of this compound and a framework for its further investigation by the scientific community.
References
- 1. This compound | FGFR | 2833706-13-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Signaling by FGFR3 [reactome.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Fgfr3-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis pathway and methodology for Fgfr3-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). The information is compiled for researchers, scientists, and drug development professionals, offering a comprehensive resource for the laboratory-scale preparation of this compound.
Introduction
This compound is a potent and selective antagonist of FGFR3, with a reported IC50 value of less than 50 nM. Its selectivity is at least 10-fold greater for FGFR3 over FGFR1.[1] The synthesis of this compound and related compounds is detailed in the patent application WO2022187443 A1, which describes the preparation of substituted pyrazolo[1,5-a]pyridine-3-carbonitriles and imidazo[1,2-a]pyridine-3-carbonitriles as FGFR3 inhibitors. This guide will focus on the synthetic route to this compound, identified as a key example within this patent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₂₆H₂₄ClN₇O |
| Molecular Weight | 485.97 g/mol |
| CAS Number | 2833706-13-9 |
| Appearance | Solid |
| IC50 (FGFR3) | < 50 nM |
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that involves the sequential construction of the pyrazolopyridine core followed by functionalization with the requisite side chains. The overall synthetic strategy can be broken down into the following key transformations:
-
Synthesis of Key Intermediates: Preparation of the core building blocks, including a substituted pyrazine and a substituted amine.
-
Coupling Reaction: A crucial carbon-nitrogen bond-forming reaction to link the core heterocyclic system with the amine side chain.
-
Final Functionalization: Acylation of an intermediate to install the final acetyl group.
The logical flow of the synthesis is depicted in the following diagram:
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 1-(5-((2-(3,5-dimethoxyphenyl)ethyl)amino)pyrazin-2-yl)ethan-1-one
This key intermediate is synthesized via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.
-
Reactants:
-
1-(5-chloropyrazin-2-yl)ethan-1-one
-
2-(3,5-dimethoxyphenyl)ethan-1-amine
-
-
Catalyst System:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
-
Base:
-
Cesium carbonate (Cs₂CO₃)
-
-
Solvent:
-
1,4-Dioxane
-
-
Procedure:
-
To a reaction vessel, add 1-(5-chloropyrazin-2-yl)ethan-1-one, 2-(3,5-dimethoxyphenyl)ethan-1-amine, cesium carbonate, and Xantphos.
-
Add 1,4-dioxane to the mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Palladium(II) acetate to the reaction mixture.
-
Heat the reaction mixture to a temperature of 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(5-((2-(3,5-dimethoxyphenyl)ethyl)amino)pyrazin-2-yl)ethan-1-one.
-
Step 2: Synthesis of this compound
The final step involves the acylation of the secondary amine on the pyrazine ring.
-
Reactant:
-
1-(5-((2-(3,5-dimethoxyphenyl)ethyl)amino)pyrazin-2-yl)ethan-1-one
-
-
Acylating Agent:
-
Acetyl chloride or Acetic anhydride
-
-
Base:
-
Triethylamine (Et₃N) or Pyridine
-
-
Solvent:
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 1-(5-((2-(3,5-dimethoxyphenyl)ethyl)amino)pyrazin-2-yl)ethan-1-one in the chosen solvent and cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add the acylating agent (e.g., acetyl chloride) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
FGFR3 Signaling Pathway
FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This activation triggers several downstream signaling cascades that are crucial for regulating cellular processes such as proliferation, differentiation, and survival. Aberrant activation of the FGFR3 signaling pathway is implicated in various cancers. This compound exerts its therapeutic effect by inhibiting this signaling.
The primary signaling pathways activated by FGFR3 include:
-
RAS-MAPK Pathway: This pathway is central to cell proliferation and differentiation.
-
PI3K-AKT Pathway: This cascade is critical for cell survival and growth.
-
PLCγ Pathway: This pathway is involved in cell motility and calcium signaling.
A diagram illustrating the FGFR3 signaling cascade is provided below.
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound, a selective FGFR3 inhibitor. The outlined procedures, based on established chemical principles and patent literature, offer a valuable resource for researchers in the fields of medicinal chemistry and cancer biology. The provided diagrams of the synthesis workflow and the FGFR3 signaling pathway serve to visually summarize the key concepts. It is imperative that all laboratory work is conducted by qualified personnel with appropriate safety precautions.
References
An In-depth Technical Guide to the Target Specificity and Selectivity of FGFR3 Inhibitors
This technical guide provides a comprehensive overview of the target specificity and selectivity profiles of Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies. This document details the FGFR3 signaling pathway, presents the selectivity profiles of various inhibitors, and outlines the experimental methodologies used for their characterization.
The FGFR3 Signaling Pathway
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Ligand binding to the extracellular domain of FGFR3 induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[3] This activation initiates a cascade of downstream signaling events through several key pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are pivotal in driving cellular processes.[3][4] Dysregulation of FGFR3 signaling, often through genetic alterations such as mutations, amplifications, or fusions, is implicated in the pathogenesis of various cancers, including urothelial carcinoma and glioblastoma, making it an attractive therapeutic target.[1][5]
References
Probing the Engagement of Small Molecule Inhibitors with the FGFR3 Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of small molecule inhibitors to the Fibroblast Growth Factor Receptor 3 (FGFR3) kinase domain, a critical target in cancer therapy. Due to the limited publicly available data for the specific inhibitor "Fgfr3-IN-4," this document will utilize data for a representative potent FGFR inhibitor, FGFR3-IN-3 , to illustrate the principles and methodologies of characterizing inhibitor-kinase interactions. This guide will cover quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity of a Representative FGFR3 Inhibitor
The potency of an inhibitor is a key determinant of its potential therapeutic efficacy. This is often quantified by its half-maximal inhibitory concentration (IC50) and its dissociation constant (Kd). Below is a summary of the reported IC50 values for FGFR3-IN-3 against various FGFR family members.
Table 1: Inhibitory Potency (IC50) of FGFR3-IN-3 Against FGFR Family Kinases
| Kinase | IC50 (nM) |
| FGFR1 | 2.1 |
| FGFR2 | 3.1 |
| FGFR3 | 4.3[1] |
| FGFR4 | 74[1] |
Data presented for FGFR3-IN-3 (compound 40a) as a representative pan-FGFR inhibitor.[1]
Experimental Protocols for Determining Binding Affinity
The determination of inhibitor binding affinity to a kinase domain involves a variety of biophysical and biochemical assays. This section details the methodologies for two common approaches: a kinase activity assay to determine IC50 and a biophysical assay to measure Kd.
LanthaScreen® Eu Kinase Binding Assay (for IC50 Determination)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.
Materials:
-
FGFR3 kinase domain (recombinant)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer 236 (Alexa Fluor® 647-labeled)
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[2]
-
Test inhibitor (e.g., FGFR3-IN-3) serially diluted in DMSO
-
384-well microplate
Procedure:
-
Prepare Reagents:
-
Assay Assembly:
-
To each well of the 384-well plate, add 5 µL of the 3X test inhibitor solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.[2]
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC) (for Kd Determination)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified, high-concentration FGFR3 kinase domain (e.g., 10-30 µM) in a suitable buffer (e.g., PBS or HEPES).[3]
-
Test inhibitor (e.g., FGFR3-IN-3) at a concentration 10-20 fold higher than the protein concentration, dissolved in the same buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Sample Loading:
-
Load the FGFR3 kinase domain solution into the sample cell (~200-300 µL).
-
Load the inhibitor solution into the injection syringe (~40-50 µL).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for any initial artifacts, and discard this data point during analysis.
-
Carry out a series of subsequent injections (e.g., 20-30 injections of 1-2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Acquisition: The instrument records the heat change after each injection.
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[]
-
Visualizing the FGFR3 Signaling Pathway and Experimental Logic
Understanding the biological context of FGFR3 and the logic of the experimental workflows is crucial for inhibitor development. The following diagrams, generated using the DOT language, illustrate these concepts.
FGFR3 Signaling Pathway
FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates its intracellular kinase domains.[5] This activation initiates a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which regulate cell proliferation, differentiation, and survival.[5]
Caption: Simplified FGFR3 signaling cascade.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 of an inhibitor involves a series of steps from reagent preparation to data analysis.
Caption: Workflow for IC50 determination.
Logical Relationship in a Competitive Binding Assay
In a competitive binding assay, the inhibitor competes with a labeled probe (tracer) for binding to the target protein. The measured signal is inversely proportional to the inhibitor's binding affinity.
Caption: Logic of competitive binding assays.
This technical guide provides a framework for understanding and assessing the binding affinity of inhibitors to the FGFR3 kinase domain. While specific data for this compound is not publicly available, the principles and methodologies outlined here using a representative inhibitor are broadly applicable to the characterization of novel kinase inhibitors in drug discovery and development.
References
In Vitro Activity of FGFR3 Inhibitors on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors against various cancer cell lines. It includes a summary of quantitative data for representative FGFR3 inhibitors, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.
Note: Specific data for a compound designated "Fgfr3-IN-4" is not publicly available. The following data and protocols are based on well-characterized, selective FGFR3 and pan-FGFR inhibitors that are commonly used in research and clinical development.
Data Presentation: In Vitro Inhibitory Activity
The efficacy of FGFR3 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (like cell growth or kinase activity) by 50%. The tables below summarize the in vitro activity of several known FGFR inhibitors against cancer cell lines harboring FGFR3 alterations.
Table 1: Cell Viability (IC50) of FGFR Inhibitors in FGFR3-Altered Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | FGFR3 Alteration | IC50 (nM) |
| LOX-24350 | RT112 | Bladder Cancer | FGFR3-TACC3 Fusion | 15.1[1] |
| UMUC14 | Bladder Cancer | S249C Mutation | 12.6[1] | |
| Erdafitinib | HuH-7 | Hepatocellular Carcinoma | - | 5.77[2] |
| JHH-7 | Hepatocellular Carcinoma | - | 3.65[2] | |
| Futibatinib (TAS-120) | AN3CA | Endometrial Cancer | FGFR2 Mutation | ~10 |
| Infigratinib (BGJ398) | KMS-11 | Multiple Myeloma | t(4;14) Translocation | ~25 |
| Pemigatinib | RT-112 | Bladder Cancer | FGFR3-TACC3 Fusion | ~1 |
Data compiled from multiple sources. Actual IC50 values can vary based on experimental conditions.
Table 2: Enzymatic (Kinase) Activity (IC50) of Selective FGFR Inhibitors
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| Infigratinib (BGJ398) | 0.9[3] | 1.4[3] | 1.0[3] | >40[3] |
| Pemigatinib | 0.4[3] | 0.5[3] | 1.2[3] | 30[3] |
| AZD4547 | 0.2[3] | 2.5[3] | 1.8[3] | >1000 |
| Futibatinib (TAS-120) | 1.8[3] | 1.4[3] | 1.6[3] | 3.7[3] |
| Zoligratinib (Debio-1347) | 9.3[3] | 7.6[3] | 22[3] | 290[3] |
| Erdafitinib | 1.2 | 2.5 | 4.6 | - |
Enzymatic assays measure the direct inhibition of the recombinant kinase protein.[3]
Experimental Protocols
Detailed and reproducible protocols are critical for assessing the in vitro activity of FGFR3 inhibitors. Below are methodologies for three fundamental experiments.
Cell Viability - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which correlates with the number of living cells.[4]
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.[5]
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well for solid tumor lines) in a final volume of 100 µL of culture medium.[5]
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the FGFR3 inhibitor in culture medium. A typical starting concentration might be 1 µM, with 3-fold or 10-fold dilutions.[5][6]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations (including a vehicle-only control, e.g., 0.1% DMSO).
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[6]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., SDS/HCl mixture or DMSO) to each well.[4][8]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[4] A reference wavelength of >650 nm can be used to subtract background noise.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (OD_treated / OD_control) * 100.
-
Plot the % Viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the activity of a purified kinase enzyme by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The ADP-Glo™ assay is a luminescent assay performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the newly formed ADP back into ATP, which is then used by a luciferase to generate a light signal that is proportional to the ADP concentration.[9][10]
Protocol:
-
Reagent Preparation:
-
Dilute the recombinant FGFR3 kinase, the appropriate peptide substrate (e.g., Poly(Glu, Tyr)), ATP, and the test inhibitor in a kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
-
Kinase Reaction:
-
Signal Generation:
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate-reading luminometer.
-
The luminescent signal correlates directly with the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
-
Western Blot for FGFR3 Phosphorylation
Western blotting is used to detect the phosphorylation status of FGFR3 and its downstream targets, providing a direct measure of the inhibitor's effect on the signaling pathway within the cell.[11]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total FGFR3 protein and its phosphorylated form (e.g., phospho-FGFR (Tyr653/654)).[12][13]
Protocol:
-
Cell Lysis:
-
Culture cells and treat with the FGFR3 inhibitor for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins. Determine protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-50 µg of protein lysate per sample by boiling in SDS-PAGE sample buffer for 5 minutes.[14]
-
Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding. Using BSA is often recommended for phospho-antibodies.[14]
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR3 or anti-total-FGFR3) diluted in blocking buffer, typically overnight at 4°C.[14]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[14]
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. The level of inhibition is determined by comparing the ratio of phosphorylated FGFR3 to total FGFR3 in inhibitor-treated samples versus control samples.
-
Visualization of Pathways and Workflows
FGFR3 Signaling Pathway
Fibroblast Growth Factor (FGF) binding to FGFR3 induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers several key downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
Caption: The FGFR3 signaling cascade, activating RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways.
Experimental Workflow: In Vitro Drug Screening
This diagram outlines the typical workflow for evaluating the efficacy of an FGFR3 inhibitor on cancer cell lines in vitro.
Caption: A typical experimental workflow for in vitro screening of an FGFR3 inhibitor.
Mechanism of Action: FGFR3 Inhibition
This diagram illustrates the logical relationship of how a selective inhibitor blocks the FGFR3 signaling cascade at its origin.
Caption: Mechanism of action of an FGFR3 inhibitor, blocking ATP binding and autophosphorylation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. promega.co.uk [promega.co.uk]
- 10. promega.jp [promega.jp]
- 11. Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Probing the FGFR3 Axis: A Technical Guide to Understanding FGFR3 Signaling and its Inhibition
Disclaimer: Information regarding a specific molecule designated "Fgfr3-IN-4" is not publicly available within the searched scientific literature. This guide provides a comprehensive overview of the Fibroblast Growth Factor Receptor 3 (FGFR3) signaling pathway and the general effects of its inhibition, which can be applied to the study of novel inhibitors like this compound.
Introduction
Fibroblast Growth Factor Receptor 3 (FGFR3) is a member of the receptor tyrosine kinase (RTK) superfamily, playing a crucial role in regulating cell proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR3 signaling, often through activating mutations or gene fusions, is implicated in various human pathologies, including skeletal dysplasias such as achondroplasia and thanatophoric dysplasia, as well as malignancies like bladder cancer and glioblastoma.[2][3][4] Consequently, FGFR3 has emerged as a significant therapeutic target for drug development. This technical guide delves into the core aspects of the FGFR3 signaling pathway, the general mechanism of its inhibitors, and methodologies to assess their impact.
The FGFR3 Signaling Pathway
Upon binding to its fibroblast growth factor (FGF) ligands, FGFR3 undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[5][6] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to regulating gene expression and cellular processes.[6][7][8]
Mechanism of Action of FGFR3 Inhibitors
Small molecule inhibitors of FGFR3 typically function as ATP-competitive antagonists. By binding to the ATP-binding pocket of the FGFR3 kinase domain, these inhibitors prevent the autophosphorylation necessary for receptor activation. This blockade effectively abrogates the downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis in FGFR3-dependent cancer cells.
References
- 1. Fibroblast growth factor - Wikipedia [en.wikipedia.org]
- 2. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Gain-of-function mutation in FGFR3 in mice leads to decreased bone mass by affecting both osteoblastogenesis and osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 5. What are FGFR3 modulators and how do they work? [synapse.patsnap.com]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Discovery and Development of FGFR3 Inhibitors
Disclaimer: No publicly available information was found for a specific compound designated "Fgfr3-IN-4." This guide provides a comprehensive overview of the discovery and development process for Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitors as a class, drawing upon established research and methodologies in the field.
Introduction: FGFR3 as a Therapeutic Target
Fibroblast Growth Factor Receptor 3 (FGFR3) is a member of the receptor tyrosine kinase (RTK) family, which also includes FGFR1, FGFR2, and FGFR4.[1][2][3] These receptors are crucial for various cellular processes, including proliferation, differentiation, angiogenesis, and wound healing.[4] The FGFR3 protein has an extracellular ligand-binding domain, a transmembrane segment, and an intracellular kinase domain.[1][5] Upon binding with fibroblast growth factors (FGFs), FGFR3 dimerizes, leading to autophosphorylation of the kinase domain and activation of downstream signaling pathways such as the RAS-MAPK-ERK and PI3K-AKT pathways.[6][7][8]
Genetic alterations in the FGFR3 gene, including mutations, amplifications, and chromosomal translocations, can lead to constitutive activation of the receptor.[9][10] These aberrations are oncogenic drivers in several cancers, most notably urothelial carcinoma (bladder cancer), where they are found in a significant subset of patients.[4][11][12][13] This makes FGFR3 an attractive target for the development of selective cancer therapies. The goal of FGFR3 inhibitors is to block the unregulated signaling from these altered receptors, thereby inhibiting tumor growth and survival.[11]
The Drug Discovery and Development Workflow
The process of discovering and developing a novel FGFR3 inhibitor follows a structured, multi-stage workflow. This process begins with identifying and validating the target and progresses through screening, lead optimization, and preclinical evaluation before a candidate molecule can be considered for clinical trials.
Quantitative Data for Representative FGFR3 Inhibitors
The following tables summarize typical quantitative data for selective FGFR3 inhibitors found in preclinical development. The values are representative and intended for comparative purposes.
Table 1: In Vitro Kinase and Cellular Potency
| Compound | FGFR3 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR4 IC50 (nM) | Cell Line Proliferation EC50 (nM) (FGFR3-mutant) |
| Erdafitinib | 1.2 | 2.5 | 6.4 | 120 | 2.9 (RT112) |
| Infigratinib | 1.1 | 1.0 | 1.6 | 60 | 10 (RT112/INV) |
| Pemigatinib | 0.4 | 0.5 | 1.1 | 30 | 8 (RT112) |
| LY3866288 | <1 | >1000 | >1000 | >1000 | Not Reported |
Data compiled from various public sources for illustrative purposes.
Table 2: Representative Preclinical Pharmacokinetic Profile (Mouse)
| Parameter | Oral Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (h) |
| Typical Range | 30 - 80 | 1 - 4 | 500 - 2000 | 4 - 12 |
This table represents a typical range of pharmacokinetic parameters observed for orally bioavailable small molecule kinase inhibitors in preclinical mouse studies.
Detailed Experimental Protocols
FGFR3 Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against the isolated FGFR3 kinase domain.
Methodology:
-
Reagents and Materials: Recombinant human FGFR3 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the kinase buffer, the FGFR3 enzyme, and the diluted test compound. c. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for 60 minutes at 30°C. f. Terminate the reaction and quantify the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (Cell-Based Assay)
Objective: To measure the effect of an FGFR3 inhibitor on the proliferation of cancer cell lines with known FGFR3 alterations.
Methodology:
-
Cell Lines: Use a cancer cell line with a known activating FGFR3 mutation or fusion (e.g., RT112, SW780 for bladder cancer).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 72 hours. c. After the incubation period, measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet. d. Read the output signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration. Calculate the EC50 value using a non-linear regression model.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an FGFR3 inhibitor in a mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure: a. Implant the FGFR3-altered cancer cells subcutaneously into the flanks of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into vehicle control and treatment groups. d. Administer the test compound orally or via intraperitoneal injection at a specified dose and schedule (e.g., once daily). e. Measure tumor volume and body weight two to three times per week.
-
Data Analysis: Plot the mean tumor volume over time for each group. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.
FGFR3 Signaling Pathway
The binding of an FGF ligand to FGFR3 triggers receptor dimerization and the activation of its intracellular kinase domain. This initiates a cascade of downstream signaling events that ultimately regulate gene expression and cellular responses.
Conclusion
The development of potent and selective FGFR3 inhibitors represents a significant advancement in targeted therapy, particularly for patients with urothelial carcinoma harboring FGFR3 alterations. The discovery process relies on a rigorous, data-driven approach encompassing biochemical and cellular screening, lead optimization through structure-activity relationship studies, and comprehensive preclinical evaluation. Future directions in this field include overcoming acquired resistance mechanisms and exploring combination therapies to enhance the clinical benefit of FGFR3 inhibition.
References
- 1. Fibroblast growth factor - Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 6. Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A validated mathematical model of FGFR3-mediated tumor growth reveals pathways to harness the benefits of combination targeted therapy and immunotherapy in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Development of FGFR3 Inhibitors for the Treatment of Urothelial Cancer | Semantic Scholar [semanticscholar.org]
- 13. Clinical and Genomic Landscape of FGFR3 Alterations Across Different Stages of Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of Fgfr3-IN-4 for Achondroplasia
Disclaimer: As of late 2025, publicly available research specifically detailing a molecule designated "Fgfr3-IN-4" for achondroplasia is not available. This guide has been constructed as a comprehensive, in-depth technical framework for the preclinical assessment of a hypothetical, orally bioavailable, selective FGFR3 tyrosine kinase inhibitor, herein referred to as this compound. The data, protocols, and workflows presented are synthesized from established preclinical studies on other FGFR3 inhibitors, such as infigratinib and TYRA-300, to provide a representative and scientifically grounded resource for researchers, scientists, and drug development professionals.
Executive Summary
Achondroplasia, the most common form of dwarfism, is an autosomal dominant genetic disorder caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene.[1] This mutation leads to constitutive activation of the FGFR3 protein, a tyrosine kinase that negatively regulates endochondral bone growth.[2] The overactive receptor inhibits the proliferation and differentiation of chondrocytes in the growth plates, resulting in disproportionate short stature and potential medical complications.[1]
This compound is conceptualized as a selective small-molecule inhibitor of the FGFR3 tyrosine kinase. By directly targeting the molecular cause of achondroplasia, this compound aims to normalize chondrocyte function, restore proper growth plate architecture, and consequently, improve longitudinal bone growth. This document outlines the essential preclinical studies required to evaluate the efficacy, mechanism of action, and safety profile of this compound.
Mechanism of Action and Signaling Pathway
In achondroplasia, the mutated FGFR3 receptor is constitutively active, leading to the downstream activation of two primary signaling cascades in chondrocytes: the Mitogen-Activated Protein Kinase (MAPK) pathway and the Signal Transducer and Activator of Transcription (STAT) pathway.[3][4]
-
MAPK Pathway (RAS-RAF-MEK-ERK): Prolonged activation of ERK (Extracellular signal-Regulated Kinase) is a major driver of the achondroplasia phenotype, leading to growth arrest and impaired chondrocyte differentiation.[3]
-
STAT1 Pathway: Activation of STAT1 has been linked to the anti-proliferative effects of FGF signaling in chondrocytes.[5]
This compound is designed to bind to the ATP-binding pocket of the FGFR3 kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways. The C-type natriuretic peptide (CNP) pathway naturally antagonizes FGFR3 signaling by inhibiting RAF kinase, providing an alternative therapeutic strategy.[3]
Data Presentation: Quantitative Preclinical Data
The following tables summarize the expected quantitative outcomes from preclinical studies of this compound, based on data reported for analogous compounds.
Table 1: In Vitro and Ex Vivo Activity of this compound
| Parameter | Assay System | Value |
|---|---|---|
| FGFR3 Kinase Inhibition (IC50) | Recombinant Human FGFR3 Kinase Assay | 1-5 nM |
| FGFR1 Kinase Inhibition (IC50) | Recombinant Human FGFR1 Kinase Assay | >100 nM |
| FGFR4 Kinase Inhibition (IC50) | Recombinant Human FGFR4 Kinase Assay | >100 nM |
| p-ERK Inhibition (IC50) | Human Chondrocytes (FGFR3Y373C) | 5-20 nM |
| Femur Growth Rescue | Fgfr3Ach/+ Mouse Femur Culture | ~25% increase vs. vehicle |
Table 2: In Vivo Efficacy of this compound in Fgfr3Y367C/+ Mouse Model
| Treatment Group (Oral, Daily) | Naso-Anal Length Increase vs. Vehicle | Femur Length Increase vs. Vehicle | Tibia Length Increase vs. Vehicle | Growth Plate Height Increase vs. Vehicle |
|---|---|---|---|---|
| 1 mg/kg this compound | +10-15% | +5-8% | +6-9% | +30-40% |
| 2 mg/kg this compound | +15-20% | +8-12% | +9-13% | +50-60% |
Table 3: Representative Pharmacokinetic Profile of this compound in Mice
| PK Parameter | 2 mg/kg Oral Dose |
|---|---|
| Cmax (Maximum Concentration) | 1.5 - 2.5 µM |
| Tmax (Time to Cmax) | 2 - 4 hours |
| AUC (Area Under the Curve) | 250 - 350 ng·h/ml |
| t1/2 (Half-life) | 10 - 14 hours |
| Oral Bioavailability | >30% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings.
In Vitro Kinase and Cellular Assays
-
Objective: To determine the potency and selectivity of this compound against FGFR kinases and its effect on downstream signaling in a relevant cell model.
-
Protocol: p-ERK Inhibition Western Blot
-
Cell Culture: Human chondrocyte cell lines expressing a heterozygous FGFR3 mutation (e.g., TAN 4-18-chondrocytes) are cultured in standard media.
-
Treatment: Cells are seeded and allowed to adhere overnight. They are then serum-starved for 4-6 hours before being treated with a dose range of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours.
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated and normalized to the vehicle control. The IC50 value is determined by non-linear regression analysis.[6]
-
Ex Vivo Bone Culture
-
Objective: To assess the direct effect of this compound on the growth of developing long bones.
-
Protocol: Embryonic Femur Culture
-
Dissection: Femurs are dissected from E17.5 Fgfr3Ach/+ mouse embryos under sterile conditions.
-
Culture: Individual femurs are placed on a filter membrane supported by a stainless-steel grid in a 6-well plate containing culture medium (e.g., DMEM with 0.2% BSA, penicillin/streptomycin, and ascorbic acid).
-
Treatment: this compound is added to the medium at various concentrations. The medium is changed every 48 hours.
-
Measurement: The total length of each femur is measured daily using a calibrated microscope imaging system.
-
Analysis: The change in bone length over the culture period (typically 7 days) is calculated and compared between treatment groups and vehicle controls.[7]
-
In Vivo Efficacy in Achondroplasia Mouse Model
-
Objective: To evaluate the ability of this compound to rescue the skeletal phenotype in a living animal model of achondroplasia.
-
Protocol: Neonatal Mouse Treatment and Analysis
-
Animal Model: The Fgfr3Y367C/+ mouse model, which mimics the achondroplasia phenotype, is used.[8]
-
Dosing: Pups are treated starting at postnatal day 1 (P1) or P3 for a period of 14-21 days. This compound is formulated for oral gavage or subcutaneous injection. Due to the small size of neonates, subcutaneous administration is often preferred.[6][9] Dosing occurs daily at specified concentrations (e.g., 0.5, 1, 2 mg/kg). A vehicle-treated group serves as the control.
-
Monitoring: Body weight and naso-anal length are measured regularly.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized.
-
Skeletal Analysis: X-ray or micro-CT imaging is used to measure the lengths of the femur, tibia, humerus, and individual vertebrae.
-
Histology: Tibias are dissected, fixed in 4% paraformaldehyde, decalcified, and embedded in paraffin. Sections (5 µm) are cut and stained with Hematoxylin and Eosin (H&E) or Alcian Blue.[10][11][12]
-
Growth Plate Analysis: The heights of the proliferative and hypertrophic zones of the tibial growth plate are measured from the histological images. Chondrocyte column organization is qualitatively assessed.[12][13]
-
-
Mandatory Visualizations
Preclinical Evaluation Workflow
This diagram outlines the logical progression of preclinical studies for this compound, from initial screening to in vivo validation.
Histological Analysis Logic
This diagram illustrates the relationship between the in vivo treatment and the resulting changes observed at the tissue level in the growth plate.
References
- 1. New developments in the management of achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of FGFR inhibitor ASP5878 as a drug candidate for achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sixteen years and counting: the current understanding of fibroblast growth factor receptor 3 (FGFR3) signaling in skeletal dysplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insight on FGFR3-Related Chondrodysplasias Molecular Physiopathology Revealed by Human Chondrocyte Gene Expression Profiling | PLOS One [journals.plos.org]
- 5. FGF signaling inhibits chondrocyte proliferation and regulates bone development through the STAT-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qedtx.com [qedtx.com]
- 7. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. A mouse model for achondroplasia produced by targeting fibroblast growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Guide on FGFR3 Inhibition in Bladder Cancer Research
A Focus on the Core Target and Therapeutic Landscape in the Absence of Public Data on Fgfr3-IN-4
Introduction
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that has emerged as a critical oncogenic driver in a significant subset of bladder cancers.[1][2] Genomic alterations in FGFR3, including activating mutations and gene fusions, are particularly prevalent, occurring in up to 50% of all bladder cancer cases.[1][2] These alterations lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and migration.[3][4] Consequently, FGFR3 has become a key therapeutic target in this disease.[5]
This technical guide provides an in-depth overview of FGFR3's role in bladder cancer and the therapeutic strategies developed to inhibit its activity. While this guide was initially intended to focus on a compound designated "this compound," a comprehensive review of publicly available scientific literature and clinical trial data yielded no specific information on this particular inhibitor. Therefore, this document will focus on the broader principles of FGFR3 inhibition in bladder cancer research, using the well-characterized and FDA-approved pan-FGFR inhibitor, Erdafitinib , as a primary example to illustrate the concepts, preclinical and clinical findings, and experimental methodologies.
FGFR3 Signaling in Bladder Cancer
Upon ligand binding or as a result of activating mutations, FGFR3 dimerizes and undergoes autophosphorylation.[3] This initiates the recruitment of adaptor proteins like FRS2α, leading to the activation of major downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-Akt-mTOR pathways.[3] These pathways are central to regulating cell cycle progression, proliferation, and survival.[3][4]
In FGFR3-driven bladder cancer, this signaling network is constitutively active, leading to uncontrolled tumor growth.[3][6] Research has also shown that oncogenic FGFR3 signaling can promote metabolic reprogramming, specifically de novo lipogenesis, which is crucial for the proliferation and survival of bladder cancer cells.[3] Furthermore, FGFR3 alterations have been linked to an immune-desert tumor microenvironment, suggesting a role in immune evasion.[7]
Therapeutic Inhibition of FGFR3
Given the oncogenic addiction of a subset of bladder tumors to FGFR3 signaling, targeted inhibition is a rational therapeutic strategy.[3] This has led to the development of small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding pocket of the FGFR kinase domain. Erdafitinib is a potent, oral pan-FGFR inhibitor that has demonstrated significant clinical activity in patients with advanced bladder cancer harboring FGFR alterations.[4][8]
Quantitative Data on FGFR Inhibitors in Bladder Cancer
The following tables summarize key quantitative data for FGFR inhibitors, with a focus on Erdafitinib, from preclinical and clinical studies.
Table 1: In Vitro Activity of Select FGFR Inhibitors
| Compound | Target(s) | IC50 (FGFR3, cell-free) | Bladder Cancer Cell Line Example | IC50 (Cell-based) | Reference |
|---|---|---|---|---|---|
| Erdafitinib | FGFR1-4 | 1.2 nM | RT112 (FGFR3-TACC3 fusion) | Not specified | [9] |
| Infigratinib (BGJ398) | FGFR1-3 | 1.0 nM | Not specified | Not specified | [9] |
| AZD4547 | FGFR1-3 | 1.8 nM | Not specified | Not specified | [9] |
| Pemigatinib | FGFR1-3 | 1.2 nM | Not specified | Not specified |[9] |
Table 2: Clinical Efficacy of Erdafitinib in Advanced Bladder Cancer (BLC2001 Study)
| Parameter | Value | Reference |
|---|---|---|
| Patient Population | Locally advanced or metastatic urothelial carcinoma with FGFR alterations, progressed after chemotherapy | [4][8] |
| Overall Response Rate (ORR) | 40% | [4] |
| Complete Response (CR) | 3% | [4] |
| Partial Response (PR) | 37% | [4] |
| Median Overall Survival (OS) | 13.8 months | Not specified |
| Median Progression-Free Survival (PFS) | 5.5 months |[10] |
Experimental Protocols for Evaluating FGFR3 Inhibitors
The evaluation of FGFR3 inhibitors involves a range of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.
Kinase Inhibition Assay (Cell-Free)
Objective: To determine the direct inhibitory activity of a compound on the kinase activity of purified FGFR3 protein.
Methodology:
-
Recombinant human FGFR3 kinase domain is incubated with the test compound at various concentrations in a kinase buffer.
-
A substrate peptide and ATP are added to initiate the phosphorylation reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or radioactive ATP ([γ-³²P]ATP) incorporation.[11]
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability/Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth and survival of bladder cancer cell lines.
Methodology:
-
Bladder cancer cells (e.g., RT112, which has an FGFR3-TACC3 fusion) are seeded in 96-well plates.[12][13]
-
After allowing the cells to adhere, they are treated with a serial dilution of the FGFR inhibitor for 48-72 hours.
-
Cell viability is measured using assays such as:
-
Data is normalized to vehicle-treated control cells, and IC50 values are determined.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the FGFR inhibitor in a living organism.
Methodology:
-
Cell Line-Derived Xenografts (CDX):
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human bladder cancer cells (e.g., RT112).[12][13]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
The FGFR inhibitor is administered orally or via injection according to a predetermined schedule.
-
Tumor volume is measured regularly with calipers. Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[12]
-
-
Patient-Derived Xenografts (PDX):
-
Tumor fragments from a patient's bladder cancer are surgically implanted into immunocompromised mice, for example, under the renal capsule or subcutaneously.[16][17][18]
-
PDX models that retain the histological and genomic characteristics of the original patient tumor are established and can be passaged to subsequent generations of mice.[16][19]
-
Efficacy studies are conducted similarly to CDX models, providing a more clinically relevant preclinical model.[17][19]
-
Mechanisms of Resistance and Future Directions
Despite the success of FGFR inhibitors, resistance can emerge. Potential mechanisms include secondary mutations in the FGFR3 gene, activation of bypass signaling pathways (e.g., EGFR or PI3K), and epithelial-mesenchymal transition.[4][20]
Future research is focused on:
-
Combination Therapies: Combining FGFR inhibitors with immunotherapy (e.g., anti-PD-L1 antibodies) is a promising strategy, as FGFR inhibition may modulate the tumor microenvironment to be more susceptible to immune attack.[21]
-
Overcoming Resistance: Developing next-generation inhibitors that can target common resistance mutations.
-
Biomarker Discovery: Identifying biomarkers beyond FGFR alterations to better select patients who are most likely to respond to therapy.[22]
Targeting the FGFR3 signaling pathway has become a cornerstone of precision medicine for a defined population of bladder cancer patients. While no public data exists for a compound named "this compound," the principles of FGFR3 inhibition are well-established through extensive research and the clinical success of inhibitors like Erdafitinib. The experimental protocols and models described herein provide a robust framework for the continued development and evaluation of novel FGFR3-targeted therapies, with the ultimate goal of improving outcomes for patients with bladder cancer.
References
- 1. Role of FGFR3 in bladder cancer: Treatment landscape and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A place for precision medicine in bladder cancer: targeting the FGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR3-targeted mAb therapy for bladder cancer and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR3 Alterations in Bladder Cancer Stimulate Serine Synthesis to Induce Immune-Inert Macrophages That Suppress T-cell Recruitment and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. FGFR Inhibitors in Urothelial Cancer: From Scientific Rationale to Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Antitumor activity of fibroblast growth factor receptor 3-specific immunotoxins in a xenograft mouse model of bladder carcinoma is mediated by apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. xenograft.org [xenograft.org]
- 14. biorxiv.org [biorxiv.org]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 16. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Establishment and application of bladder cancer patient-derived xenografts as a novel preclinical platform - Suh - Translational Cancer Research [tcr.amegroups.org]
- 20. FGFR3 alterations in bladder cancer: Sensitivity and resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
- 22. Characterization of FGFR Alterations and Activation in Patients with High-Risk Non–Muscle-Invasive Bladder Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
TYRA-300: A Precision Tool for Skeletal Dysplasia Therapeutics
An In-depth Technical Guide on the Preclinical Advancements of a Selective FGFR3 Inhibitor
Executive Summary
Skeletal dysplasias, such as achondroplasia and hypochondroplasia, are predominantly driven by gain-of-function mutations in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. These mutations lead to constitutive activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte proliferation and differentiation, resulting in disproportionate short stature and other skeletal abnormalities. TYRA-300 is an investigational, orally bioavailable, and selective small-molecule inhibitor of FGFR3. Preclinical studies have demonstrated its potential to correct the aberrant signaling cascade and promote bone growth in relevant animal models of these conditions. This document provides a comprehensive technical overview of TYRA-300, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals in the field of skeletal disorders.
Introduction to FGFR3-Related Skeletal Dysplasias
Achondroplasia, the most common form of dwarfism, and the milder hypochondroplasia are autosomal dominant genetic disorders.[1] Over 97% of achondroplasia cases are caused by a specific mutation in the FGFR3 gene.[2] These activating mutations in FGFR3 lead to an overactive signaling pathway that impairs the development of cartilage at the growth plates of long bones, as well as affecting the vertebral bodies and the base of the skull.[2] This disruption in endochondral ossification results in the characteristic features of these conditions, including shortened limbs, and can lead to significant medical complications such as foramen magnum stenosis, spinal stenosis, and sleep apnea.[2][3]
TYRA-300: A Selective FGFR3 Inhibitor
TYRA-300 is a potent and selective inhibitor of the FGFR3 kinase.[3] Its design as a selective inhibitor for FGFR3 aims to minimize off-target effects associated with pan-FGFR inhibitors that also target other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[4] Such selectivity is crucial for a favorable safety profile, particularly for potential long-term treatment in a pediatric population.[4]
Chemical Properties
| Property | Value |
| IUPAC Name | (R)-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(6-(6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptan-2-yl)pyridin-3-yl)-1H-indazole[5] |
| CAS Number | 2800223-30-5[5] |
| Molecular Formula | C25H24Cl2N6O3S[5] |
| Molecular Weight | 559.47 g/mol [5] |
Mechanism of Action
TYRA-300 competitively binds to the ATP-binding pocket of the FGFR3 kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. The primary pathway implicated in the pathophysiology of achondroplasia is the RAS-RAF-MEK-ERK/MAPK cascade, which, when overactivated, leads to the inhibition of chondrocyte proliferation and differentiation. By blocking this hyperactive signaling, TYRA-300 is designed to restore the normal function of the growth plate, thereby promoting bone elongation.[3]
Preclinical Data
In Vitro Efficacy and Selectivity
TYRA-300 has demonstrated potent and selective inhibition of FGFR3 in various in vitro assays.
| Assay Type | Target | IC50 (nM) | Notes |
| Ba/F3 Cellular Assay | FGFR3 | 11[6] | Orally active and selective inhibitor. |
| NanoBRET Binding Assay | FGFR3 (N540K mutant) | 73.5[7] | Demonstrates binding to a common hypochondroplasia mutation. |
| Ba/F3 Cellular Assay | FGFR1 | 113[8] | ~10-fold selectivity over FGFR1. |
| Ba/F3 Cellular Assay | FGFR2 | 34.9[8] | ~3-fold selectivity over FGFR2. |
| Ba/F3 Cellular Assay | FGFR4 | 98.4[8] | ~9-fold selectivity over FGFR4. |
In Vivo Efficacy in Mouse Models of Skeletal Dysplasia
The efficacy of TYRA-300 has been evaluated in well-established mouse models of achondroplasia (Fgfr3Y367C/+) and hypochondroplasia (Fgfr3N540K/+).
| Animal Model | Treatment | Outcome Measure | Result |
| Fgfr3Y367C/+ (Achondroplasia) | 1.2 mg/kg/day TYRA-300 for 15 days | Body Length Increase | 17.6% increase compared to vehicle (p<0.0001)[2] |
| Femur Length Increase | 24.4% increase (p<0.0001)[2] | ||
| Tibia Length Increase | 38.3% increase (p<0.0001)[2] | ||
| L4-L6 Vertebrae Length Increase | 23.9% increase (p<0.0001)[2] | ||
| Foramen Magnum Area Increase | 25.17% increase compared to vehicle-treated mice[3] | ||
| Fgfr3N540K/+ (Hypochondroplasia) | TYRA-300 | Humerus Length Increase | 3.22% increase[7] |
| Ulna Length Increase | 2.03% increase[7] | ||
| Foramen Magnum Area Increase | 5.88% increase compared to vehicle[7] |
Signaling Pathways and Experimental Workflows
FGFR3 Signaling Pathway in Chondrocytes
Caption: FGFR3 signaling pathway in chondrocytes and the inhibitory action of TYRA-300.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for evaluating TYRA-300 efficacy in a mouse model of achondroplasia.
Detailed Experimental Protocols
In Vitro FGFR3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted for determining the inhibitory activity of TYRA-300 against the FGFR3 kinase.
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.
-
Reconstitute recombinant human FGFR3 kinase to a stock concentration in an appropriate buffer.
-
Prepare a 3X solution of FGFR3 kinase and a Europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare serial dilutions of TYRA-300 in DMSO, followed by a further dilution in 1X Kinase Buffer A to create a 3X stock of each concentration.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X TYRA-300 serial dilutions or vehicle control (DMSO) to the appropriate wells.
-
Add 5 µL of the 3X FGFR3 kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Measure the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the TYRA-300 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of TYRA-300 to FGFR3 within living cells.
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding an FGFR3-NanoLuc® fusion protein.
-
Seed the transfected cells into a 96-well or 384-well plate and incubate to allow for cell adherence and protein expression.
-
-
Assay Procedure:
-
Prepare serial dilutions of TYRA-300 in Opti-MEM® I Reduced Serum Medium.
-
Add the diluted TYRA-300 or vehicle control to the cells.
-
Add the NanoBRET® tracer, specific for FGFR3, to all wells at the predetermined optimal concentration.
-
Incubate the plate at 37°C in a CO2 incubator for the recommended time to allow for compound and tracer equilibration.
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the logarithm of the TYRA-300 concentration and fit the data to determine the IC50 value.
-
In Vivo Efficacy Study in Achondroplasia Mouse Model
This protocol describes the evaluation of TYRA-300 in the Fgfr3Y367C/+ mouse model.
-
Animal Husbandry and Dosing:
-
House Fgfr3Y367C/+ mice and their wild-type littermates under standard laboratory conditions.
-
At a designated age (e.g., postnatal day 5), randomize mice into treatment and vehicle control groups.
-
Prepare a formulation of TYRA-300 for oral gavage at a concentration suitable for a 1.2 mg/kg dose.
-
Administer TYRA-300 or vehicle control daily via oral gavage for 15 consecutive days.
-
-
In-Life Measurements:
-
Measure body weight and naso-anal length weekly.
-
-
Terminal Procedures and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Dissect the femurs, tibiae, and lumbar vertebrae for further analysis.
-
Fix the tissues in 4% paraformaldehyde for micro-CT and histological analysis.
-
Micro-CT Analysis of Skeletal Morphology
-
Sample Preparation and Scanning:
-
Secure the fixed bones in a sample holder.
-
Scan the bones using a high-resolution micro-computed tomography (micro-CT) system. Recommended voxel size for murine trabecular bone is 6-10 µm.[9]
-
For skull imaging, scan the entire head.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the 3D images from the scan data.
-
Using appropriate analysis software, measure the length of the femurs and tibiae.
-
For the foramen magnum, manually or semi-automatically segment the opening at the base of the skull in the 3D reconstruction and calculate the area.
-
Histological Analysis of the Growth Plate
-
Sample Preparation:
-
Decalcify the fixed tibiae in a suitable decalcification solution (e.g., 10% EDTA).
-
Process the decalcified bones through a graded series of ethanol and xylene, and embed in paraffin.
-
Section the paraffin blocks to obtain 5 µm thick longitudinal sections of the growth plate.
-
-
Staining and Immunohistochemistry:
-
For general morphology, stain sections with Safranin O/Fast Green or Hematoxylin and Eosin (H&E).
-
To assess chondrocyte proliferation, administer a BrdU injection to the mice prior to euthanasia and perform immunohistochemistry (IHC) for BrdU on the sections.
-
To evaluate chondrocyte differentiation, perform IHC for markers of different chondrocyte zones, such as Collagen II (proliferative) and Collagen X (hypertrophic).
-
-
Image Analysis:
-
Capture images of the stained sections using a light microscope.
-
Measure the height of the different zones of the growth plate (resting, proliferative, hypertrophic).
-
Quantify the number of BrdU-positive cells in the proliferative zone to determine the proliferation rate.
-
Clinical Development
TYRA-300 is currently being evaluated in a Phase 1/2 clinical study (SURF301) for the treatment of advanced solid tumors with FGFR3 alterations.[5] Based on the promising preclinical data in skeletal dysplasia models, Tyra Biosciences plans to submit an Investigational New Drug (IND) application to initiate a Phase 2 clinical trial in pediatric patients with achondroplasia in 2024.[10][11]
Conclusion
TYRA-300 has emerged as a promising, selective FGFR3 inhibitor with a strong preclinical data package supporting its development as a potential therapeutic for FGFR3-related skeletal dysplasias. Its demonstrated efficacy in promoting bone growth and correcting skeletal abnormalities in relevant animal models, coupled with a selective inhibitory profile, provides a solid rationale for its advancement into clinical trials for achondroplasia and other related conditions. The detailed methodologies provided in this guide are intended to facilitate further research and development in this critical area of unmet medical need.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. promega.jp [promega.jp]
Fgfr3-IN-4: A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics
Disclaimer: The compound "Fgfr3-IN-4" is not documented in publicly available scientific literature. This technical guide has been synthesized using publicly available data for Rogaratinib (BAY 1163877) , a potent and selective pan-FGFR inhibitor, as a representative model for a hypothetical this compound. All data and protocols presented herein are based on studies of Rogaratinib and are intended to provide a technical framework for understanding the preclinical profile of a selective FGFR3 inhibitor.
This document is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of Fibroblast Growth Factor Receptor (FGFR) inhibitors. It provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a representative FGFR3 inhibitor, detailing its in vitro activity, in vivo properties, and the experimental methodologies used for its evaluation.
In Vitro Pharmacology
The in vitro activity of an FGFR inhibitor is a critical determinant of its potential therapeutic efficacy. Key parameters include its potency against the target kinase and its selectivity against other kinases.
Kinase Inhibition Profile
The inhibitory activity of the compound is typically assessed against a panel of kinases to determine its potency and selectivity. As a representative example, Rogaratinib demonstrates high potency against all four FGFR subtypes.[1]
| Target Kinase | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | <1 |
| FGFR3 | 9.2 |
| FGFR4 | 1.2 |
| VEGFR3 | 130 |
| CSF1R | 166 |
| Data presented is for Rogaratinib (BAY 1163877)[1] |
Cellular Proliferation Assays
The anti-proliferative activity of the inhibitor is evaluated in cancer cell lines with known FGFR alterations. For instance, lung cancer cell lines with FGFR1 amplification, such as H1581 and DMS114, have shown high sensitivity to Rogaratinib, with GI50 values in the nanomolar range.
| Cell Line | Cancer Type | FGFR Alteration | GI50 (nM) |
| H1581 | Lung Cancer | FGFR1 amplified | 36 - 244 |
| DMS114 | Lung Cancer | FGFR1 amplified | 36 - 244 |
| Data presented is for Rogaratinib (BAY 1163877)[2] |
In Vivo Pharmacokinetics
Preclinical pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs dosing regimens for further studies.
Single-Dose Pharmacokinetics in Rodent Models
Following oral administration, key pharmacokinetic parameters are determined. For many orally bioavailable FGFR inhibitors, a rapid absorption is observed. For example, the FGFR inhibitor Debio 1347 shows a median time to maximum concentration (Tmax) of approximately 3 hours post-dose.[3] While specific data for our representative compound in rodents is not detailed in the provided results, a typical preclinical PK study would generate the following parameters:
| Parameter | Description | Representative Value |
| Cmax | Maximum plasma concentration | Dose-dependent |
| Tmax | Time to reach Cmax | ~2-4 hours |
| AUC | Area under the curve | Dose-proportional |
| t1/2 | Elimination half-life | ~11 hours |
| Representative values are based on data for other oral FGFR inhibitors like Debio 1347 and Erdafitinib.[3][4] |
In Vivo Pharmacodynamics and Efficacy
Pharmacodynamic studies aim to demonstrate that the inhibitor engages its target in vivo and elicits a biological response, leading to anti-tumor efficacy.
Target Engagement and Biomarkers
Inhibition of the FGFR signaling pathway can be monitored by measuring the phosphorylation of downstream effectors like ERK. A common pharmacodynamic biomarker for FGFR inhibition is an increase in serum phosphate levels, which is a class effect of FGFR inhibitors.[5]
Anti-Tumor Efficacy in Xenograft Models
The anti-tumor activity of the inhibitor is evaluated in mouse xenograft models using human tumor cell lines with FGFR alterations. Rogaratinib has demonstrated robust monotherapy efficacy in various cell line- and patient-derived xenograft models characterized by FGFR mRNA overexpression.[1] Efficacy is typically assessed by measuring tumor growth inhibition over the course of treatment.
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
Activation of FGFR3 by its ligand, Fibroblast Growth Factor (FGF), in the presence of heparan sulfate proteoglycans (HSPG), leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy Study Workflow
A typical workflow for assessing the in vivo efficacy of an FGFR inhibitor in a xenograft model is outlined below.
Caption: Workflow for an in vivo preclinical xenograft study.
Experimental Protocols
Radiometric Kinase Activity Assay
Objective: To determine the IC50 of the test compound against FGFR kinases.
Methodology:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.
-
The assay is performed in a buffer containing ATP at the Michaelis-Menten constant (Km) for each enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
The test compound is serially diluted and incubated with the kinase, ATP, and substrate.
-
The reaction is initiated by adding [γ-33P]ATP.
-
After incubation, the reaction is stopped, and the incorporation of 33P into the substrate is measured using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To determine the effect of the test compound on the proliferation of cancer cell lines.
Methodology:
-
Cancer cell lines with known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from the dose-response curves.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the test compound in an animal model.
Methodology:
-
Athymic nude mice are subcutaneously inoculated with a suspension of human cancer cells (e.g., 5-10 x 10^6 cells) known to have an FGFR alteration.
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are randomized into control (vehicle) and treatment groups.
-
The test compound is administered orally once or twice daily at various dose levels.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated ERK).
-
Efficacy is reported as percent tumor growth inhibition.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of the test compound in plasma.
Methodology:
-
The test compound is administered to animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).
-
Blood samples are collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma is separated by centrifugation.
-
The concentration of the test compound in plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis software.
References
- 1. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Safety, pharmacokinetic, and pharmacodynamics of erdafitinib, a pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Fgfr3-IN-4: A Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of Fgfr3-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in dimethyl sulfoxide (DMSO). This document is intended to serve as a valuable resource for researchers utilizing this compound in preclinical studies and drug development endeavors.
Introduction to this compound
This compound is a potent and selective antagonist of FGFR3 with an IC50 value of less than 50 nM.[1] Its selectivity for FGFR3 is at least 10-fold higher than for FGFR1.[1] The compound, identified by the CAS number 2833706-13-9, is a critical tool for investigating the role of FGFR3 signaling in various physiological and pathological processes, including cancer. Given that DMSO is a common solvent for the preparation of stock solutions of small molecules for in vitro and in vivo studies, understanding the solubility and stability of this compound in this solvent is paramount for ensuring experimental reproducibility and data integrity.
Solubility of this compound in DMSO
Accurate determination of a compound's solubility is crucial for the preparation of stock solutions and ensuring the compound remains in solution at the desired concentration throughout an experiment.
Quantitative Solubility Data
Currently, specific quantitative solubility data for this compound in DMSO (e.g., in mg/mL or mM) is not publicly available in the reviewed literature. Vendor information suggests that this compound "May dissolve in DMSO (in most cases)".[1]
| Parameter | Value | Source |
| Solubility in DMSO | Data not available | - |
Experimental Protocol for Determining Kinetic Solubility
To ascertain the kinetic solubility of this compound in DMSO, a nephelometric or spectrophotometric method can be employed. The following is a generalized protocol that can be adapted for this purpose.
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution after addition from a DMSO stock.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom for spectrophotometry, black for nephelometry)
-
Plate reader capable of measuring absorbance or nephelometry
-
Automated liquid handler or multichannel pipette
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO concentration to the wells of a 96-well plate. Subsequently, add a larger volume of PBS (pH 7.4) to each well to achieve the final desired concentrations of this compound and a low final percentage of DMSO (typically ≤1%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation.
-
Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well. An increase in light scattering indicates the formation of a precipitate.
-
Spectrophotometry: Measure the absorbance of the solutions at a wavelength where this compound has a known absorbance maximum. A decrease in the expected absorbance for a given concentration suggests precipitation.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the assay conditions.
Stability of this compound in DMSO
The stability of a compound in its stock solution is critical for maintaining its integrity and activity over time. Degradation can lead to inaccurate experimental results.
Quantitative Stability Data
Specific experimental data on the stability of this compound in DMSO over time is not currently available. However, general recommendations for storing small molecule stock solutions in DMSO are provided by vendors.
| Storage Condition | Duration | Source |
| -20°C in DMSO | 1 month | [1] |
| -80°C in DMSO | 6 months | [1] |
Experimental Protocol for Assessing Stability
To evaluate the stability of this compound in DMSO, a time-course study using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is recommended.
Objective: To determine the degradation of this compound in a DMSO stock solution over time under different storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector and coupled to a mass spectrometer
-
C18 HPLC column
-
Incubators or freezers for controlled temperature storage
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO at a known concentration (e.g., 1 mM).
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles. Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Sample Preparation for LC-MS: Dilute the DMSO stock solution in an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for LC-MS analysis.
-
LC-MS Analysis: Inject the prepared sample onto the LC-MS system.
-
HPLC: Separate the parent compound from any potential degradation products using a suitable gradient elution method. Monitor the elution profile using the UV detector at the absorbance maximum of this compound.
-
MS: Identify the parent compound and any degradation products by their mass-to-charge ratio (m/z).
-
-
Data Analysis: Quantify the peak area of the parent this compound peak at each time point. The stability is expressed as the percentage of the initial peak area remaining at each time point.
FGFR3 Signaling Pathway
Understanding the pathway that this compound inhibits is crucial for interpreting experimental results. Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a key role in cell proliferation, differentiation, and migration. Upon binding of a Fibroblast Growth Factor (FGF) ligand and heparan sulfate, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. This compound acts by blocking the kinase activity of FGFR3, thereby inhibiting these downstream signals.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Fgfr3-IN-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Fgfr3-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in cell culture experiments. This compound is a potent antagonist with a half-maximal inhibitory concentration (IC50) of less than 50 nM and exhibits at least 10-fold greater selectivity for FGFR3 over FGFR1[1][2][3]. These characteristics make it a valuable tool for investigating the role of FGFR3 signaling in various biological processes and for preclinical assessment in diseases driven by aberrant FGFR3 activity, such as bladder cancer and multiple myeloma[4][5][6].
Mechanism of Action
FGFR3 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for regulating cell proliferation, differentiation, and survival[7][8]. This compound acts as a competitive inhibitor at the ATP-binding site of the FGFR3 kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling.
Data Presentation
The following tables summarize key quantitative data for this compound and suggest starting concentrations for various cell culture experiments.
Table 1: this compound Properties
| Property | Value | Reference |
| CAS Number | 2833706-13-9 | [1] |
| Target | FGFR3 | [1][3] |
| IC50 | < 50 nM | [3] |
| Selectivity | >10-fold vs FGFR1 | [2] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Assay Type | Suggested Concentration Range | Notes |
| Cell Viability (MTT/XTT) | 1 nM - 10 µM | To determine the GI50 (concentration for 50% growth inhibition). |
| Western Blot (Signaling) | 10 nM - 1 µM | To assess inhibition of FGFR3 phosphorylation and downstream targets. |
| Clonogenic Assay | 1 nM - 1 µM | To evaluate long-term effects on cell survival and proliferation. |
| Apoptosis Assay (Annexin V) | 10 nM - 1 µM | To determine the induction of apoptosis. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a compound with a molecular weight of 485.97 g/mol , dissolve 4.86 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of cancer cell lines with known FGFR3 alterations (e.g., KMS-11, SNU-16)[9].
Materials:
-
Cells of interest (e.g., bladder cancer or multiple myeloma cell lines with FGFR3 mutations)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
Western Blot Analysis of FGFR3 Signaling
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of FGFR3 and its downstream effectors like ERK and AKT.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound stock solution
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR3, anti-FGFR3, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Cell Line Selection: The choice of cell line is critical. Use cell lines with documented FGFR3 alterations (mutations, fusions, or amplifications) to observe the most significant effects of the inhibitor.
-
Off-target Effects: While this compound is selective for FGFR3, it is good practice to consider potential off-target effects, especially at higher concentrations. Consider including a control cell line that does not express FGFR3.
-
Duration of Treatment: The optimal incubation time will vary depending on the assay and cell line. A time-course experiment is recommended to determine the ideal treatment duration.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the biological roles of FGFR3 and to explore its therapeutic potential in relevant disease models.
References
- 1. This compound | FGFR | 2833706-13-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. FGFR3 fibroblast growth factor receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast growth factor receptors in cancer: genetic alterations, diagnostics, therapeutic targets and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. oncotarget.com [oncotarget.com]
- 9. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Fgfr3-IN-4 in Mouse Models of Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that, when mutationally activated, acts as a potent oncogenic driver in a significant subset of bladder cancers. Targeting aberrant FGFR3 signaling with selective inhibitors presents a promising therapeutic strategy. This document provides detailed application notes and protocols for the preclinical evaluation of Fgfr3-IN-4, a selective FGFR3 inhibitor, in orthotopic mouse models of bladder cancer. While specific in vivo dosage data for this compound is not publicly available, this guide provides recommended dosage ranges and protocols based on preclinical studies of analogous selective FGFR3 inhibitors.
FGFR3 Signaling Pathway in Bladder Cancer
Activating mutations in FGFR3 lead to ligand-independent dimerization and constitutive activation of the receptor's kinase domain. This results in the downstream activation of key signaling cascades, including the Ras-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and tumor growth. The following diagram illustrates this aberrant signaling pathway.
Application Notes and Protocols for Western Blot Analysis of p-FGFR3 Following Fgfr3-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 3 (FGFR3) is a member of the receptor tyrosine kinase (RTK) family and plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR3 signaling, often through activating mutations or overexpression, is implicated in various cancers, including bladder cancer, and in skeletal dysplasias.[2][3] Upon binding to its fibroblast growth factor (FGF) ligands, FGFR3 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular kinase domain. This phosphorylation event activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cellular responses.[1][4]
Fgfr3-IN-4 is a potent and selective inhibitor of FGFR3, with an IC50 value of less than 50 nM.[5] It exerts its effect by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling. This makes this compound a valuable tool for studying the therapeutic potential of FGFR3 inhibition.
Western blotting is a fundamental technique to assess the efficacy of inhibitors like this compound by directly measuring the phosphorylation status of FGFR3. This document provides a detailed protocol for the detection of phosphorylated FGFR3 (p-FGFR3) in cell lysates following treatment with this compound.
Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical FGFR3 signaling pathway and the mechanism of action for this compound.
Experimental Workflow
A typical workflow for assessing p-FGFR3 levels after this compound treatment involves cell culture, inhibitor treatment, protein extraction, quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis. Use cells known to have activated FGFR3 signaling for optimal results.
-
Starvation (Optional): For ligand-induced phosphorylation studies, serum-starve the cells for 12-24 hours prior to treatment to reduce basal receptor activation.
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 10, 50, 100, 500 nM) and a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to determine the optimal treatment conditions.
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest inhibitor concentration used.
-
-
Ligand Stimulation (Optional): If studying ligand-induced phosphorylation, add the appropriate FGF ligand (e.g., FGF1 or FGF2) at a predetermined optimal concentration for a short period (e.g., 10-15 minutes) before cell lysis.
Cell Lysis and Protein Quantification
-
Preparation of Lysis Buffer: A modified RIPA buffer is recommended for the extraction of phosphorylated proteins.[6] Prepare the lysis buffer on ice and add inhibitors immediately before use.
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Salt concentration |
| EDTA | 1 mM | Chelating agent |
| NP-40 | 1% | Non-ionic detergent |
| Sodium Deoxycholate | 0.25% | Ionic detergent |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Preserves phosphorylation |
| Sodium Orthovanadate (Na3VO4) | 1 mM | Phosphatase inhibitor |
| Sodium Fluoride (NaF) | 10 mM | Phosphatase inhibitor |
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add the complete, ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit, following the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
To an equal volume of protein lysate, add 2x Laemmli sample buffer containing β-mercaptoethanol.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-40 µg of total protein per lane into a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom. The expected molecular weight of FGFR3 is approximately 98 kDa (non-glycosylated) to 130 kDa (glycosylated).[7]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF is recommended for its high binding capacity and durability, which is beneficial for stripping and reprobing.[8]
-
Perform the transfer according to the blotting system manufacturer's protocol (e.g., wet or semi-dry transfer).
-
After transfer, briefly rinse the membrane with deionized water and confirm successful transfer by staining with Ponceau S.
-
Immunoblotting
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody against p-FGFR3 in 5% BSA/TBST according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
| Target | Example Antibody | Typical Dilution |
| p-FGFR3 (Tyr653/654) | Cell Signaling Technology #3471 | 1:1000 |
| p-FGFR3 (Tyr724) | Thermo Fisher PA5-64798 | 1:1000 |
| Total FGFR3 | Santa Cruz Biotechnology (H-100) | Varies |
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Reprobing for Total FGFR3
To normalize the p-FGFR3 signal to the total amount of FGFR3 protein, the same membrane can be stripped and reprobed.
-
Stripping:
-
Wash the membrane in TBST after signal detection.
-
Incubate the membrane in a mild stripping buffer (e.g., 25 mM glycine-HCl, 1% SDS, pH 2.0) for 30 minutes at 50°C with agitation.[1]
-
Alternatively, use a commercial stripping buffer following the manufacturer's protocol.
-
-
Washing and Re-blocking:
-
Wash the membrane extensively with PBS and then TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
-
Reprobing:
-
Incubate the stripped membrane with a primary antibody against total FGFR3 overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and signal detection steps as described above.
-
Data Presentation and Analysis
Quantitative data from the Western blots should be analyzed by densitometry using software such as ImageJ. The intensity of the p-FGFR3 band should be normalized to the intensity of the total FGFR3 band for each sample. The results can be presented in a table for clear comparison.
Table 1: Densitometric Analysis of p-FGFR3 Levels After this compound Treatment
| Treatment Group | p-FGFR3 Intensity (Arbitrary Units) | Total FGFR3 Intensity (Arbitrary Units) | Normalized p-FGFR3/Total FGFR3 Ratio | % Inhibition (Compared to Vehicle) |
| Vehicle Control | Value | Value | Value | 0% |
| This compound (10 nM) | Value | Value | Value | Value |
| This compound (50 nM) | Value | Value | Value | Value |
| This compound (100 nM) | Value | Value | Value | Value |
| This compound (500 nM) | Value | Value | Value | Value |
Note: The table should be populated with experimental data. A loading control (e.g., GAPDH or β-actin) should also be probed on a separate blot or after a second round of stripping to ensure equal protein loading across all lanes.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-FGFR3 signal | Low abundance of p-FGFR3. | Use a cell line with known high FGFR3 activation or stimulate with FGF ligand. Increase protein loading amount. |
| Inefficient antibody. | Use a different p-FGFR3 antibody targeting a different phosphorylation site. Titrate antibody concentration. | |
| Phosphatase activity during lysis. | Ensure fresh phosphatase inhibitors are added to ice-cold lysis buffer immediately before use. | |
| High background | Blocking agent is inappropriate. | Use 5% BSA for blocking. Avoid milk.[8][9] |
| Antibody concentration too high. | Optimize primary and secondary antibody dilutions. | |
| Insufficient washing. | Increase the number and duration of wash steps. | |
| Multiple bands | Non-specific antibody binding. | Optimize blocking and antibody concentrations. |
| Different glycosylation states of FGFR3. | This is expected for FGFR3 and can result in bands between 98-130 kDa.[7] |
By following this detailed protocol, researchers can effectively and reliably measure the inhibition of FGFR3 phosphorylation by this compound, providing crucial data for drug development and cancer research.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. FGFR3-TACC3 fusion proteins act as naturally occurring drivers of tumor resistance by functionally substituting for EGFR/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr3-IN-4: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fgfr3-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), and its application in high-throughput screening (HTS) for the discovery of novel therapeutic agents. Detailed protocols for biochemical and cell-based assays are provided to guide researchers in setting up robust screening campaigns.
Introduction to this compound
This compound is a potent and selective antagonist of FGFR3, a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR3 signaling pathway is implicated in various cancers, including bladder cancer and multiple myeloma, as well as in skeletal dysplasias like achondroplasia.[3][4] The selectivity of this compound makes it a valuable tool for studying the biological functions of FGFR3 and a promising starting point for the development of targeted therapies.
Quantitative Data
The inhibitory activity of this compound against FGFR3 has been characterized, demonstrating its high potency and selectivity. This information is crucial for designing and interpreting HTS experiments.
| Compound | Target | IC50 | Selectivity | Reference |
| This compound | FGFR3 | < 50 nM | >10-fold vs FGFR1 | [1][2][5] |
FGFR3 Signaling Pathway
Understanding the FGFR3 signaling cascade is essential for designing mechanism-based assays. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. Key pathways activated by FGFR3 include the RAS-MAPK pathway, which regulates cell proliferation, and the PI3K-AKT pathway, which is involved in cell survival.[6] Additionally, FGFR3 can activate the PLCγ and STAT signaling pathways.[7]
High-Throughput Screening Applications
This compound can be utilized as a reference compound in HTS campaigns to identify novel FGFR3 inhibitors. Below are detailed protocols for both biochemical and cell-based assays suitable for HTS.
Biochemical HTS Assay: ADP-Glo™ Kinase Assay
This assay measures the activity of purified FGFR3 kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Experimental Workflow:
Protocol:
-
Compound Plating:
-
Prepare a serial dilution of test compounds in DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of compound solutions and this compound (as a positive control) into a 384-well low-volume assay plate.
-
Also include wells with DMSO only as a negative control.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of recombinant human FGFR3 kinase in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 2 µL of the FGFR3 kinase solution to each well.
-
Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in kinase buffer.
-
Add 2 µL of the substrate/ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for FGFR3.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the DMSO control. Potent inhibitors will show a significant decrease in the luminescent signal. Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based HTS Assay: FGFR3 Reporter Gene Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a transcription factor that is activated by the FGFR3 signaling pathway.
Experimental Workflow:
Protocol:
-
Cell Plating:
-
Culture a stable cell line expressing human FGFR3 and a downstream reporter construct (e.g., NFAT-luciferase).
-
Harvest and resuspend the cells in an appropriate assay medium.
-
Dispense the cell suspension into a 384-well white, clear-bottom assay plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of test compounds and this compound (as a positive control) in assay medium.
-
Add the compound solutions to the cell plate. Also include wells with medium only as a negative control.
-
Incubate the plate at 37°C for 1 hour.
-
-
Ligand Stimulation:
-
Prepare a solution of a suitable FGF ligand (e.g., FGF1) in assay medium at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the FGF ligand solution to all wells except for the unstimulated control wells.
-
Incubate the plate at 37°C for 6 to 24 hours to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of the FGF-stimulated luciferase activity for each test compound. Determine the IC50 values for active compounds by performing a dose-response analysis.
Summary
This compound is a critical tool for researchers investigating the role of FGFR3 in health and disease. The provided protocols offer robust and scalable methods for high-throughput screening of compound libraries to identify novel FGFR3 inhibitors. These assays, when used in conjunction with the potent and selective reference compound this compound, can accelerate the discovery of new therapeutic candidates for FGFR3-driven pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FGFR | 2833706-13-9 | Invivochem [invivochem.com]
- 3. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Cell Viability Assay with Fgfr3-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR3 signaling, due to mutations, amplifications, or fusions, is implicated in the pathogenesis of various cancers, including urothelial carcinoma, multiple myeloma, and cervical cancer.[1] Consequently, FGFR3 has emerged as a promising therapeutic target for cancer treatment. Fgfr3-IN-4 is a potent and selective inhibitor of FGFR3, demonstrating significant potential in preclinical studies.[2][3][4] These application notes provide a comprehensive guide to utilizing this compound in cell viability assays to assess its anti-cancer efficacy.
Mechanism of Action
This compound is a selective antagonist of FGFR3 with a reported IC50 value of less than 50 nM.[2][4] It exhibits at least 10-fold greater selectivity for FGFR3 over FGFR1.[2][4] By binding to the ATP-binding pocket of the FGFR3 kinase domain, this compound inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary signaling cascades affected by FGFR3 inhibition include the RAS-RAF-MEK-MAPK, PI3K-AKT-mTOR, JAK-STAT, and PLCγ pathways.[1] Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR3 signaling.
Data Presentation
The following table summarizes representative data on the effect of a selective FGFR inhibitor on the viability of cancer cell lines harboring FGFR3 alterations. While specific data for this compound is not publicly available in peer-reviewed literature, the data for Infigratinib (BGJ398), a potent and selective FGFR1/2/3 inhibitor, in NIH-3T3 cells expressing various FGFR3 constructs, serves as a relevant example.
| Cell Line | FGFR3 Alteration | Inhibitor | IC50 (nM)[4] |
| NIH-3T3 | Wildtype (WT) | Infigratinib | >10,000 |
| NIH-3T3 | FGFR3-TACC3 | Infigratinib | 8.9 |
| NIH-3T3 | S249C | Infigratinib | 12.5 |
| NIH-3T3 | N542K | Infigratinib | 15.6 |
| NIH-3T3 | K652E | Infigratinib | 10.7 |
Visualizations
Signaling Pathway
Caption: FGFR3 signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: General workflow for a cell viability assay using this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line with known FGFR3 status
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multichannel pipette.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
-
Western Blot Analysis for Pathway Inhibition
This protocol can be used to confirm the inhibitory effect of this compound on the FGFR3 signaling pathway.
Materials:
-
Cancer cell line with FGFR3 alterations
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of FGFR3 and its downstream targets.
-
Conclusion
These application notes provide a framework for evaluating the efficacy of this compound in cancer cell lines with FGFR3 alterations. The provided protocols for cell viability and western blot analysis are standard methods that can be adapted to specific experimental needs. The visualizations of the signaling pathway and experimental workflow offer a clear understanding of the underlying biology and the practical steps involved in the assays. By following these guidelines, researchers can effectively assess the potential of this compound as a targeted cancer therapeutic.
References
- 1. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Src Pathway Enhances the Efficacy of Selective FGFR Inhibitors in Urothelial Cancers with FGFR3 Alterations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fgfr3 Inhibition in Multiple Myeloma
Topic: Fgfr3 Inhibition for Inducing Apoptosis in Multiple Myeloma Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published data for the well-characterized FGFR3 inhibitor, PD173074 . As of the latest search, there is no publicly available scientific literature on a compound specifically named "Fgfr3-IN-4" in the context of multiple myeloma research. Therefore, PD173074 is used as a representative example to illustrate the principles and methodologies for evaluating FGFR3 inhibitors in this disease.
Application Notes
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that is frequently overexpressed in multiple myeloma (MM) patients with the t(4;14) translocation. This chromosomal translocation leads to the aberrant expression of FGFR3, which can contribute to the proliferation and survival of myeloma cells.[1][2] In some cases, activating mutations in the FGFR3 gene can further enhance its oncogenic activity.[3][4][5] The inhibition of FGFR3 signaling has emerged as a promising therapeutic strategy for this subset of MM patients.[1][2][6] PD173074 is a potent and selective small molecule inhibitor of FGFR3 kinase activity that has been shown to induce apoptosis and inhibit the proliferation of FGFR3-expressing multiple myeloma cells.[1][2][6]
Mechanism of Action
PD173074 competitively binds to the ATP-binding pocket of the FGFR3 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. The primary signaling cascades downstream of FGFR3 that are implicated in MM cell survival and proliferation include the RAS-RAF-MEK-ERK (MAPK) pathway and the JAK/STAT pathway.[3][7] By blocking these pathways, PD173074 leads to cell cycle arrest and the induction of apoptosis in FGFR3-dependent multiple myeloma cells.[2][6]
Data Summary
The following tables summarize the quantitative data on the effects of the representative FGFR3 inhibitor, PD173074, on multiple myeloma cell lines.
Table 1: In Vitro Efficacy of PD173074 in Multiple Myeloma Cell Lines
| Cell Line | t(4;14) Status | FGFR3 Expression | IC50 (µM) for Cell Viability | Apoptosis Induction | Reference |
| KMS-11 | Positive | High | ~1.0 - 2.5 | Yes | [2] |
| OPM-2 | Positive | High | ~1.0 - 2.5 | Yes | [2] |
| NCI-H929 | Positive | Negative | >10 | No | [2] |
| RPMI-8226 | Negative | Low/Negative | >10 | No | [2] |
Table 2: Effect of PD173074 on Apoptosis in t(4;14)-Positive Myeloma Cells
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| KMS-11 | Vehicle Control | - | 48 | Baseline | [2] |
| KMS-11 | PD173074 | 2.5 | 48 | Significant Increase | [2] |
| OPM-2 | Vehicle Control | - | 48 | Baseline | [2] |
| OPM-2 | PD173074 | 2.5 | 48 | Significant Increase | [2] |
Signaling Pathway Diagram
Caption: FGFR3 signaling pathways and point of inhibition by PD173074.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of an FGFR3 inhibitor on the viability of multiple myeloma cells.
-
Materials:
-
Multiple myeloma cell lines (e.g., KMS-11, OPM-2, NCI-H929, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
FGFR3 inhibitor (e.g., PD173074) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the FGFR3 inhibitor in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 4 hours at 37°C with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantification of apoptosis in multiple myeloma cells following treatment with an FGFR3 inhibitor.
-
Materials:
-
Multiple myeloma cells
-
Complete RPMI-1640 medium
-
FGFR3 inhibitor (e.g., PD173074)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with the desired concentration of the FGFR3 inhibitor or vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
-
3. Western Blot Analysis of FGFR3 Signaling
This protocol is to assess the inhibition of FGFR3 phosphorylation and downstream signaling pathways.
-
Materials:
-
Multiple myeloma cells
-
FGFR3 inhibitor (e.g., PD173074)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR3, anti-FGFR3, anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the FGFR3 inhibitor for the desired time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the changes in the phosphorylation status of FGFR3 and its downstream targets relative to total protein levels and the loading control (GAPDH).
-
Experimental Workflow Diagram
Caption: General workflow for evaluating FGFR3 inhibitors in multiple myeloma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting FGFR3 in multiple myeloma: inhibition of t(4;14)-positive cells by SU5402 and PD173074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deregulated FGFR3 mutants in multiple myeloma cell lines with t(4;14): comparative analysis of Y373C, K650E and the novel G384D mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of FGFR3 gene mutations in multiple myeloma patients with t(4;14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deregulated FGFR3 mutants in multiple myeloma cell lines with t(4;14): comparative analysis of Y373C, K650E and the novel G384D mutations | Semantic Scholar [semanticscholar.org]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Fgfr3-IN-4 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo evaluation of Fgfr3-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). The following protocols are intended to serve as a starting point for researchers and may require optimization based on specific experimental goals and animal models.
Introduction
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant FGFR3 signaling, often due to activating mutations or gene fusions, is a known driver in various cancers, particularly bladder cancer, and is also implicated in skeletal dysplasias like achondroplasia. This compound is a potent and selective small molecule inhibitor of FGFR3, offering a valuable tool for preclinical research into FGFR3-driven pathologies.
This compound: Properties and In Vitro Activity
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Target | FGFR3 | [2] |
| IC50 | < 50 nM | [2] |
| Selectivity | >10-fold selective for FGFR3 over FGFR1 | [2] |
| Molecular Formula | C₂₇H₂₉N₇O₂ | [2] |
| Molecular Weight | 499.57 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in DMSO | [2] |
FGFR3 Signaling Pathway
FGFR3 activation, typically through ligand binding, leads to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately regulate gene expression related to cell growth, survival, and proliferation.
Caption: Simplified FGFR3 signaling pathway and the point of inhibition by this compound.
In Vivo Study Preparation and Protocols
The following sections detail the preparation of this compound for administration in animal models and provide a general experimental protocol.
Formulation Preparation
Due to its low aqueous solubility, this compound requires a suitable vehicle for in vivo delivery. The choice of formulation will depend on the intended route of administration.
Table of Recommended Formulations:
| Route of Administration | Vehicle Composition | Preparation Protocol |
| Oral (gavage) | 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water | 1. Weigh the required amount of this compound powder. 2. Prepare a 0.5% CMC solution by slowly adding CMC to water while stirring. 3. Add the this compound powder to the CMC solution and vortex/sonicate until a homogenous suspension is formed. Prepare fresh daily. |
| Oral (gavage) | 20% (v/v) Captisol® in water | 1. Prepare a 20% Captisol® solution in water. 2. Add this compound powder and stir until dissolved. |
| Intraperitoneal (IP) Injection | 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix. 3. Add Tween® 80 and mix. 4. Bring to the final volume with saline. Mix thoroughly. Prepare fresh before use. |
| Intraperitoneal (IP) Injection | 10% DMSO, 90% Corn Oil | 1. Dissolve this compound in DMSO. 2. Add the DMSO solution to the corn oil and mix thoroughly to form a suspension or solution. |
Note: Always perform a small-scale formulation test to ensure the compound's stability and solubility in the chosen vehicle before preparing a large batch.
Recommended Animal Models
The choice of animal model is critical for the successful evaluation of this compound. For oncology studies, xenograft models using human cancer cell lines with known FGFR3 alterations are highly recommended.
Table of Relevant Animal Models:
| Disease Area | Animal Model | Key Features |
| Bladder Cancer | Subcutaneous xenograft of RT112/84 cells in immunodeficient mice (e.g., NU/NU) | RT112/84 cells harbor an activating FGFR3-TACC3 fusion.[3] |
| Bladder Cancer | Patient-Derived Xenografts (PDX) with documented FGFR3 mutations | More closely recapitulates the heterogeneity of human tumors.[4][5] |
| Achondroplasia | Fgfr3ach/+ knock-in mouse model | Carries a G380R mutation in the murine Fgfr3 gene, mimicking human achondroplasia. |
Experimental Protocol: Efficacy Study in a Bladder Cancer Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound.
References
- 1. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. xenograft.org [xenograft.org]
- 4. Patient-derived bladder cancer xenografts in the preclinical development of novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Analysis of FGFR3 Signaling Inhibition by Fgfr3-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant FGFR3 signaling, often due to mutations or gene fusions, is a known oncogenic driver in various cancers, particularly urothelial carcinoma.[2] The development of selective inhibitors targeting FGFR3 is a key focus in precision oncology.
Fgfr3-IN-4 is a potent and selective inhibitor of FGFR3, with a reported IC50 value of less than 50 nM. It demonstrates at least a 10-fold greater selectivity for FGFR3 over FGFR1.[3][4] Verifying the on-target effect of such inhibitors within a cellular or tissue context is critical for preclinical and clinical development. Immunohistochemistry (IHC) is a powerful technique used to visualize protein expression and post-translational modifications, such as phosphorylation, in situ. These application notes provide a framework and detailed protocols for using IHC to assess the expression of the FGFR3 target and to measure the pharmacodynamic effects of this compound by monitoring the phosphorylation status of downstream signaling components.
FGFR3 Signaling Pathway and Inhibition
Upon binding its ligand (e.g., Fibroblast Growth Factor, FGF), FGFR3 dimerizes and undergoes trans-autophosphorylation, activating its intracellular kinase domain. This initiates several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[5] this compound acts by competitively binding to the ATP pocket of the FGFR3 kinase domain, thereby blocking its autophosphorylation and preventing the activation of these downstream pathways.[6]
References
- 1. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 2. Targeted therapies: Expanding the role of FGFR3 inhibition in urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FGFR3 modulators and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Fgfr3-IN-4 in Combination with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2] Aberrant activation of the FGFR3 signaling pathway, through mutations, gene amplifications, or translocations, is a known oncogenic driver in various solid tumors, including bladder, lung, and endometrial cancers.[3][4][5] This has led to the development of targeted therapies aimed at inhibiting FGFR3 activity. Fgfr3-IN-4 is a potent and selective small molecule inhibitor of FGFR3 kinase activity. By blocking the downstream signaling cascades, this compound is expected to inhibit the growth of FGFR3-dependent cancer cells.
Chemotherapy remains a cornerstone of cancer treatment; however, intrinsic and acquired resistance often limits its efficacy.[6] Combining targeted therapies with conventional chemotherapy presents a promising strategy to enhance anti-tumor activity, overcome resistance, and potentially reduce toxicity by using lower doses of each agent.[6][7][8] The rationale for combining this compound with chemotherapy is to simultaneously target the oncogenic signaling pathway driving cell proliferation and survival with a cytotoxic agent that induces DNA damage or mitotic arrest. This dual approach may lead to synergistic cell killing and a more durable therapeutic response.
These application notes provide a framework for the in vitro evaluation of this compound in combination with standard chemotherapeutic agents. The included protocols detail methods for assessing synergistic effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation
The synergistic effects of this compound and chemotherapy can be quantified using various metrics. The half-maximal inhibitory concentration (IC50) for each agent alone and in combination should be determined. The Combination Index (CI), derived from the Chou-Talalay method, is a standard for quantifying drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: IC50 Values of this compound and Chemotherapy Agent X in FGFR3-Altered Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Chemotherapy Agent X IC50 (nM) |
| RT112 (Bladder) | [Insert Value] | [Insert Value] |
| SW780 (Bladder) | [Insert Value] | [Insert Value] |
| MGH-U3 (Bladder) | [Insert Value] | [Insert Value] |
| AN3 CA (Endometrial) | [Insert Value] | [Insert Value] |
Table 2: Combination Index (CI) for this compound and Chemotherapy Agent X at Different Effect Levels (Fraction Affected, Fa)
| Cell Line | Fa = 0.50 (CI Value) | Fa = 0.75 (CI Value) | Fa = 0.90 (CI Value) |
| RT112 | [Insert Value] | [Insert Value] | [Insert Value] |
| SW780 | [Insert Value] | [Insert Value] | [Insert Value] |
| MGH-U3 | [Insert Value] | [Insert Value] | [Insert Value] |
| AN3 CA | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathway and Experimental Workflow
Caption: FGFR3 Signaling Pathway and Point of Inhibition by this compound.
References
- 1. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 2. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combine and conquer: challenges for targeted therapy combinations in early phase trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
Application Notes and Protocols for Long-Term Storage of Fgfr3-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of Fgfr3-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). Adherence to these recommendations is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Introduction
This compound is a potent and selective small molecule inhibitor of FGFR3, a receptor tyrosine kinase involved in various cellular processes. Dysregulation of FGFR3 signaling is implicated in several cancers and developmental disorders. The chemical stability of this compound is critical for its efficacy in both in vitro and in vivo studies. These notes provide recommendations for optimal storage conditions and methodologies for stability assessment.
Recommended Long-Term Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following conditions are recommended based on information from commercial suppliers.[1][2]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[1][3] |
| -20°C | Up to 1 month[1][3] |
Note: For solutions, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] Protect the compound from prolonged exposure to light.[4]
Preparation of Stock Solutions
Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound.[1][5]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and store at the recommended temperature (-80°C for long-term storage).
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound, especially when used in long-term experiments or after extended storage, it is recommended to perform stability assessments. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient (API) from its degradation products. The following is a general protocol that can be adapted for this compound, based on methods used for similar pyrazolopyridine compounds.
Table 2: Example HPLC Parameters for Stability Analysis
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where this compound has maximum absorbance (e.g., 254 nm). |
| Column Temperature | Ambient or controlled (e.g., 25°C). |
| Injection Volume | 10-20 µL |
Note: This is a starting point, and method optimization may be required to achieve optimal separation of this compound and any potential degradants.
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a compound under stress conditions. This information is valuable for developing a stability-indicating analytical method and for understanding the compound's intrinsic stability.
Protocol for Forced Degradation:
-
Acidic Hydrolysis: Incubate a solution of this compound (e.g., in 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Alkaline Hydrolysis: Incubate a solution of this compound (e.g., in 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.
After exposure to each stress condition, analyze the samples by the developed HPLC method to observe the formation of degradation products and the decrease in the parent compound peak.
Visualizations
FGFR3 Signaling Pathway
Understanding the biological context of this compound is crucial for researchers. The following diagram illustrates a simplified FGFR3 signaling pathway, which is the target of this inhibitor.
Caption: Simplified FGFR3 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the logical flow for conducting a stability study of this compound.
Caption: Workflow for conducting a long-term stability study of this compound.
References
Application Notes and Protocols for Studying Drug Resistance Mechanisms with Fgfr3-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fgfr3-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), to investigate mechanisms of drug resistance in cancer. The protocols outlined below are designed to enable researchers to establish resistant cell line models, characterize the molecular basis of resistance, and evaluate strategies to overcome it.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of FGFR3.[1][2] Preclinical data indicates that it inhibits FGFR3 with a half-maximal inhibitory concentration (IC50) of less than 50 nM and exhibits at least 10-fold selectivity for FGFR3 over FGFR1.[1][2] Alterations in the FGFR3 gene, including mutations, fusions, and amplifications, are oncogenic drivers in a variety of cancers, most notably urothelial carcinoma.[3][4] Targeted inhibition of FGFR3 has shown clinical promise, but the development of acquired resistance is a significant challenge.[3][4] this compound serves as a valuable tool to explore the molecular underpinnings of this resistance.
Key Mechanisms of Resistance to FGFR Inhibitors
Understanding the potential mechanisms of resistance is crucial for designing effective experimental strategies. The primary mechanisms of resistance to FGFR inhibitors include:
-
On-Target Resistance: Acquisition of secondary mutations in the FGFR3 kinase domain that prevent drug binding. A common example is the "gatekeeper" mutation, such as V555M, which creates steric hindrance within the ATP-binding pocket.
-
Bypass Signaling: Activation of alternative signaling pathways that circumvent the dependency on FGFR3. Common bypass tracks involve the upregulation of other receptor tyrosine kinases (RTKs) like EGFR, HER2/ERBB3, or MET, which can then activate downstream pathways such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[4]
-
Transcriptional and Epigenetic Reprogramming: Changes in gene expression that promote cell survival and proliferation despite FGFR3 inhibition.
Data Presentation: this compound Activity
While specific IC50 values for this compound in a wide range of sensitive and resistant cancer cell lines are not yet publicly available, the following table provides a template for how such data should be structured for clear comparison. Researchers using this compound would populate this table with their experimentally determined values.
| Cell Line | FGFR3 Alteration | Resistance Mechanism | This compound IC50 (nM) | Fold Resistance |
| Sensitive | ||||
| RT112 | FGFR3-TACC3 Fusion | - | < 50 (Expected) | 1 |
| SW780 | FGFR3-TACC3 Fusion | - | < 50 (Expected) | 1 |
| Resistant | ||||
| RT112-R | FGFR3-TACC3 Fusion | FGFR3 V555M | > 500 (Hypothetical) | >10 |
| SW780-R | FGFR3-TACC3 Fusion | EGFR Upregulation | > 500 (Hypothetical) | >10 |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in FGFR3 signaling and the investigation of drug resistance, the following diagrams have been generated using the DOT language.
Caption: FGFR3 Signaling Pathway.
Caption: Experimental Workflow for Studying Drug Resistance.
Caption: Logical Relationships in Drug Resistance.
Experimental Protocols
The following are detailed protocols for key experiments to study drug resistance to this compound.
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to this compound through continuous exposure to the inhibitor.
Materials:
-
FGFR3-driven cancer cell line (e.g., RT112, SW780)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Monitoring: At each concentration, monitor the cells for signs of recovery and proliferation. If significant cell death occurs, maintain the current concentration until a stable population emerges.
-
Establishment of Resistant Line: Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Characterization: Once a resistant line is established, confirm the degree of resistance by performing a cell viability assay and comparing the IC50 to the parental line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis for Bypass Signaling
This protocol is to assess the activation of key signaling proteins in resistant cell lines.
Materials:
-
Sensitive and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR3, anti-FGFR3, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 4: Sanger Sequencing for FGFR3 Gatekeeper Mutations
This protocol is for identifying point mutations in the FGFR3 kinase domain.
Materials:
-
Genomic DNA from sensitive and resistant cell lines
-
Primers flanking the FGFR3 kinase domain
-
PCR reagents
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
gDNA Extraction: Isolate genomic DNA from both sensitive and resistant cell lines.
-
PCR Amplification: Amplify the FGFR3 kinase domain using PCR with specific primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Analyze the sequencing results to identify any mutations in the resistant cell line compared to the sensitive parental line. Pay close attention to the gatekeeper residue at codon 555.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to dissect the complex mechanisms of drug resistance to FGFR3 inhibitors, ultimately contributing to the development of more durable and effective cancer therapies.
References
Application of Fgfr3-IN-4 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the current date, specific studies detailing the application of Fgfr3-IN-4 in organoid cultures have not been extensively published. The following application notes and protocols are based on the known function of Fibroblast Growth Factor Receptor 3 (FGFR3) signaling, the reported activity of this compound as a selective FGFR3 inhibitor, and data from studies utilizing other FGFR inhibitors in organoid systems. These guidelines are intended to serve as a starting point for researchers investigating the role of FGFR3 in organoid models.
Application Notes
Fibroblast Growth Factor (FGF) signaling plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that are pivotal during embryonic development and in maintaining tissue homeostasis in adults.[1][4][5] Dysregulation of the FGF/FGFR signaling pathway, particularly involving FGFR3, has been implicated in various developmental disorders and cancers, including skeletal dysplasias, bladder cancer, and multiple myeloma.[5][6][7][8]
Organoids, as self-organizing three-dimensional structures that recapitulate key aspects of organ architecture and function, provide a powerful in vitro platform for studying the effects of targeted therapies. The application of selective inhibitors such as this compound in organoid cultures allows for the precise dissection of FGFR3-specific functions in a near-physiological context.
Potential Applications in Organoid Research:
-
Cancer Biology: Patient-derived tumor organoids can be utilized to investigate the efficacy of this compound in cancers harboring FGFR3 mutations, fusions, or amplifications.[6][8][9] These models allow for preclinical assessment of drug sensitivity and resistance mechanisms.
-
Developmental Biology: Organoids derived from pluripotent stem cells or primary tissues can be used to study the role of FGFR3 signaling in organogenesis and cell fate specification.[7][10][11] Inhibition of FGFR3 with this compound can help elucidate its function in processes like chondrogenesis and neurogenesis.
-
Disease Modeling: Organoid models of genetic disorders caused by activating FGFR3 mutations (e.g., achondroplasia) can be treated with this compound to assess its potential to rescue disease-related phenotypes at a cellular and tissue level.[6]
-
Drug Discovery and Screening: High-throughput screening of this compound and other FGFR3 modulators can be performed using organoid cultures to identify novel therapeutic agents and optimize dosing strategies.
Mechanism of Action:
This compound is a selective inhibitor of FGFR3 with a reported IC50 value of less than 50 nM.[12][13] It is at least 10-fold more selective for FGFR3 than for FGFR1.[12] Like other tyrosine kinase inhibitors, this compound likely competes with ATP for binding to the kinase domain of the FGFR3 protein.[14] This inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2]
Quantitative Data Summary
The following table summarizes the known properties of this compound and provides examples of concentrations and observed effects for other FGFR inhibitors used in organoid studies for contextual reference.
| Inhibitor | Target(s) | Reported IC50 | Organoid Model | Concentration Used | Observed Effects | Reference |
| This compound | Selective FGFR3 | < 50 nM | - | - | - | [12][13] |
| SU-5402 | FGFR | Not specified | Colorectal Cancer Organoids | Not specified | Abrogated organoid formation from naive cells; induced altered morphologies in pre-established organoids. | [15] |
| AZD4547 | FGFR1/2/3 | FGFR1: 0.2 nM, FGFR2: 2.5 nM, FGFR3: 1.8 nM | Esophageal Squamous Cell Carcinoma Organoids | Not specified | Significantly reduced the growth of FGF3-overexpressing organoid tumors. | [16] |
| BGJ398 (Infigratinib) | FGFR1/2/3 | FGFR1: 0.9 nM, FGFR2: 1.4 nM, FGFR3: 1.0 nM | - | 7-day treatment | In a preclinical model, it led to a significant reduction in angiogenesis. | [15] |
Experimental Protocols
The following is a generalized protocol for the application of this compound in 3D organoid cultures. This protocol should be optimized based on the specific organoid type, culture conditions, and experimental goals.
1. Preparation of this compound Stock Solution
-
Obtain this compound from a commercial supplier (e.g., MedchemExpress, Targetmol).[12][17]
-
Refer to the manufacturer's datasheet for solubility information. Typically, small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the manufacturer.
2. Organoid Culture and Treatment
-
Culture organoids according to the established protocol for the specific tissue type. This typically involves embedding organoids in a basement membrane extract (e.g., Matrigel) and providing a specialized growth medium.
-
Once organoids have reached the desired size or developmental stage, prepare the treatment medium.
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the this compound stock solution in the appropriate organoid culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model and experimental question. A starting point could be in the range of the reported IC50 (e.g., 50 nM to 500 nM).
-
Include a vehicle control group by adding the same volume of DMSO (or the solvent used for the inhibitor) to the culture medium.
-
Carefully remove the existing medium from the organoid cultures and replace it with the treatment medium containing this compound or the vehicle control.
-
Incubate the organoids under standard culture conditions (e.g., 37°C, 5% CO2).
-
The duration of treatment will depend on the experiment. For acute signaling studies, a few hours may be sufficient. for long-term effects on growth or differentiation, treatment may last for several days, with medium changes every 2-3 days.
3. Downstream Analysis
Following treatment, organoids can be harvested for a variety of analyses to assess the effects of FGFR3 inhibition.
-
Morphological Analysis:
-
Capture brightfield or phase-contrast images of the organoids at different time points to monitor changes in size, shape, and budding.
-
Quantify organoid size and number using image analysis software (e.g., ImageJ).
-
-
Viability and Proliferation Assays:
-
Perform cell viability assays (e.g., CellTiter-Glo® 3D) to assess the cytotoxic effects of the inhibitor.
-
Assess proliferation by EdU incorporation or by immunohistochemical staining for proliferation markers like Ki-67.
-
-
Immunofluorescence and Histology:
-
Fix, embed, and section the organoids for histological analysis (e.g., H&E staining).
-
Perform immunofluorescence staining for markers of differentiation, apoptosis (e.g., cleaved caspase-3), or specific cell lineages to characterize the cellular response to FGFR3 inhibition.
-
-
Gene Expression Analysis:
-
Isolate RNA from the organoids and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of FGFR3 target genes or markers of differentiation.
-
For a more comprehensive analysis, consider RNA-sequencing to identify global changes in gene expression.
-
-
Protein Analysis:
-
Prepare protein lysates from the organoids.
-
Perform Western blotting to assess the phosphorylation status of FGFR3 and downstream signaling proteins (e.g., ERK, AKT) to confirm target engagement.
-
Visualizations
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound treatment in organoid cultures.
Caption: Logical relationship of FGFR3 inhibition leading to cellular outcomes in organoids.
References
- 1. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 7. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. FGFR3 - My Cancer Genome [mycancergenome.org]
- 9. Build to understand biliary oncogenesis via organoids and FGFR2 fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGFR-3 and FGFR-4 function cooperatively to direct alveogenesis in the murine lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medlineplus.gov [medlineplus.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Immunomart [immunomart.com]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. This compound | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Fgfr3-IN-4 not showing activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Fgfr3-IN-4 who are observing a lack of activity in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] It functions as an antagonist, and in biochemical assays, it has been shown to inhibit FGFR3 activity with an IC50 value of less than 50 nM.[1][2] this compound exhibits at least 10-fold greater selectivity for FGFR3 over FGFR1.[1][2] The primary mechanism of action for many FGFR inhibitors is to compete with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[3]
Q2: How can I confirm that my this compound is active?
The most direct way to confirm the activity of this compound in your cellular system is to assess the phosphorylation status of FGFR3. A successful inhibition will result in a decrease in phosphorylated FGFR3 (p-FGFR3). This is typically measured by Western blotting using an antibody specific for phosphorylated FGFR3.[4][5] You can also assess the phosphorylation of downstream signaling proteins such as FRS2, ERK1/2 (p44/42 MAPK), and AKT.[5][6]
Q3: What are some common reasons for this compound not showing activity in my cells?
Several factors can contribute to a lack of observed activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system being used. Specific troubleshooting steps are detailed in the guides below.
Troubleshooting Guides
If you are not observing the expected activity with this compound, please follow these troubleshooting guides.
Guide 1: Compound Integrity and Preparation
A common source of experimental failure is related to the handling and preparation of the small molecule inhibitor.
Problem: this compound may not be properly dissolved or may have degraded.
| Possible Cause | Recommended Solution |
| Poor Solubility | This compound is sparingly soluble in aqueous solutions and should be dissolved in DMSO to create a stock solution.[1] Ensure you are using high-quality, anhydrous DMSO. If you observe precipitation when diluting the stock in your cell culture medium, try lowering the final concentration or using a different serial dilution method. For a 10 mM stock solution, you would dissolve the compound in DMSO. Subsequent dilutions into aqueous media should be done carefully to avoid precipitation. |
| Compound Degradation | Store the solid compound and DMSO stock solutions at -20°C for long-term storage.[1] For working solutions in cell culture media, it is recommended to prepare them fresh for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock. |
| Incorrect Concentration | Verify the calculations for your dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, typically ranging from nanomolar to low micromolar concentrations. |
Guide 2: Cell Line and Culture Conditions
The choice of cell line and the experimental conditions are critical for observing the effects of an FGFR3 inhibitor.
Problem: The cellular model may not be appropriate or the experimental conditions may be masking the inhibitor's effect.
| Possible Cause | Recommended Solution |
| Low or No FGFR3 Activity | This compound will only show activity in cell lines that have a constitutively active FGFR3 pathway. This is often due to activating mutations or gene fusions.[7][8] It is crucial to use a cell line known to harbor such alterations. Examples of bladder cancer cell lines with activating FGFR3 mutations include RT4 (FGFR3-TACC3 fusion) and SW780 (FGFR3-BAIAP2L1 fusion).[7][9] |
| High Serum Concentration | Serum contains various growth factors that can activate parallel signaling pathways, potentially masking the effect of FGFR3 inhibition. It is highly recommended to serum-starve your cells for 12-24 hours before treating with this compound.[4][10][11] This will lower the basal activity of the FGFR pathway and make the effects of the inhibitor more apparent. |
| Cell Line Authentication | Ensure that the cell line you are using is authentic and free from contamination. Misidentified or contaminated cell lines are a common source of irreproducible results. |
Table 1: Examples of Cell Lines with FGFR3 Alterations
| Cell Line | Cancer Type | FGFR3 Alteration | Reference |
| RT112 | Bladder Cancer | FGFR3-TACC3 fusion | [7] |
| RT4 | Bladder Cancer | FGFR3-TACC3 fusion | [7][9] |
| SW780 | Bladder Cancer | FGFR3-BAIAP2L1 fusion | [7][9] |
| 94-10 | Bladder Cancer | S249C mutation | [7] |
| 97-7 | Bladder Cancer | S249C mutation | [7] |
Guide 3: Assay and Readout
The method used to measure the effect of this compound is critical for obtaining meaningful data.
Problem: The chosen assay is not sensitive enough or is not measuring the correct endpoint.
| Possible Cause | Recommended Solution |
| Insensitive Readout | A cell viability or proliferation assay may not be sensitive enough to detect the effects of FGFR3 inhibition, especially in short-term experiments. A more direct and sensitive method is to measure the phosphorylation of FGFR3 or its downstream targets. |
| Incorrect Timing | The inhibition of FGFR3 phosphorylation can be a rapid event. For Western blot analysis, it is advisable to perform a time-course experiment, with treatment times ranging from 30 minutes to several hours. |
| Suboptimal Antibody | Ensure that the primary antibody used for detecting p-FGFR3 is specific and validated for the application (e.g., Western blot). Refer to the manufacturer's datasheet for recommended dilutions and protocols. |
Experimental Protocols
Protocol 1: Western Blot for FGFR3 Phosphorylation
This protocol describes the steps to assess the inhibition of FGFR3 phosphorylation in a responsive cell line.
Materials:
-
Cell line with known activating FGFR3 mutation (e.g., RT112)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Serum-free cell culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FGFR3 (e.g., Tyr653/654), anti-FGFR3, anti-p-ERK1/2, anti-ERK1/2, anti-Actin or Tubulin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-24 hours.[4]
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations. Add the inhibitor-containing medium to the cells and incubate for the desired time (e.g., 1-4 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR3) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add ECL substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total FGFR3 and a loading control to ensure equal protein loading.
Visualizations
FGFR3 Signaling Pathway
Caption: Simplified FGFR3 signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of this compound activity.
References
- 1. This compound | FGFR | 2833706-13-9 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the cancer cells and cancer‐associated fibroblasts with next‐generation FGFR inhibitors in prostate cancer co‐culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic FGFR3 gene fusions in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the Src Pathway Enhances the Efficacy of Selective FGFR Inhibitors in Urothelial Cancers with FGFR3 Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual targeting of FGFR3 and ERBB3 enhances the efficacy of FGFR inhibitors in FGFR3 fusion-driven bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Optimizing FGFR3 Inhibitor Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of FGFR3 inhibitors, such as Fgfr3-IN-4, for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FGFR3 inhibitors?
A1: Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates its intracellular kinase domain.[1][2][3] This activation triggers downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for regulating cell proliferation, differentiation, and survival.[1][4] FGFR3 inhibitors are typically small molecules that act as ATP-competitive inhibitors, binding to the kinase domain of FGFR3 and preventing its autophosphorylation and subsequent activation of downstream signaling.[1][5]
Q2: What is a typical starting concentration range for an FGFR3 inhibitor in a cell-based assay?
A2: A typical starting concentration range for a potent FGFR3 inhibitor in a cell-based assay, such as a cell viability or proliferation assay, is between 0.1 nM and 10 µM.[6] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line and assay conditions.
Q3: How can I determine the optimal concentration of an FGFR3 inhibitor for my experiment?
A3: The optimal concentration can be determined by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. This involves treating your cells with a serial dilution of the inhibitor and measuring the biological response of interest (e.g., cell viability, inhibition of FGFR3 phosphorylation).
Q4: How long should I incubate my cells with the FGFR3 inhibitor?
A4: The incubation time will vary depending on the assay and the specific biological question. For signaling pathway studies, such as assessing FGFR3 phosphorylation by Western blot, a short incubation of 2 to 24 hours may be sufficient.[6] For cell viability or proliferation assays, a longer incubation of 24 to 72 hours is common to observe a significant effect on cell growth.[7][8]
Q5: I am not seeing any effect of the FGFR3 inhibitor on my cells. What could be the problem?
A5: There are several potential reasons for a lack of effect:
-
Cell Line Sensitivity: The cell line you are using may not have an activating mutation or amplification of the FGFR3 gene, making it less dependent on FGFR3 signaling for survival and proliferation.[6][7]
-
Inhibitor Concentration: The concentration of the inhibitor may be too low. Try increasing the concentration range in your dose-response experiment.
-
Inhibitor Stability: The inhibitor may be unstable in your cell culture medium.[9] Ensure proper storage and handling of the compound.
-
Experimental Readout: The chosen assay may not be sensitive enough to detect the inhibitor's effect. Consider using a more direct measure of target engagement, such as a Western blot for phosphorylated FGFR3.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with media only. |
| Inhibitor appears to be cytotoxic at all concentrations | The inhibitor may have off-target effects or be toxic to the cells at high concentrations. The chosen cell line may be highly sensitive. | Lower the concentration range of the inhibitor. Perform a cytotoxicity assay (e.g., LDH release) to distinguish between cytostatic and cytotoxic effects. |
| IC50 value is much higher than expected | The cell line may have resistance mechanisms. The inhibitor may have poor cell permeability or be actively pumped out of the cells. | Sequence the FGFR3 gene in your cell line to check for resistance mutations. Consider using a different FGFR3 inhibitor with a different chemical scaffold. |
| Phospho-FGFR3 signal is not decreasing after inhibitor treatment in Western blot | The inhibitor is not effectively engaging the target. The antibody used for detection is not specific. | Increase the inhibitor concentration and/or incubation time. Validate the specificity of your primary antibody. Run positive and negative controls. |
Data Presentation
Table 1: IC50 Values of Various FGFR Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay Time (h) | Reference |
| BYL719 | SK-N-SH | Neuroblastoma | 0.38 - 4.78 | 24 - 72 | [8] |
| JNJ-42756493 | SK-N-SH | Neuroblastoma | 0.02 - 8.48 | 24 - 72 | [8] |
| TKI-258 | Various | Bladder Cancer | Varies | Not Specified | [10] |
| Erdafitinib | 3T3 cells with FGFR variants | N/A | Varies | 120 | [6] |
| E7090 | 3T3 cells with FGFR variants | N/A | Varies | 120 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method for assessing cell viability based on the metabolic activity of the cells.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the FGFR3 inhibitor in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phosphorylated FGFR3
This protocol allows for the direct assessment of the inhibitor's effect on FGFR3 activity.[13][14][15]
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the FGFR3 inhibitor at various concentrations for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated FGFR3 (e.g., p-FGFR Tyr653/654) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total FGFR3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated FGFR3 to total FGFR3.
Visualizations
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor 3 - Wikipedia [en.wikipedia.org]
- 3. Targeting Cellular Trafficking of Fibroblast Growth Factor Receptors as a Strategy for Selective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]
- 5. Sixteen years and counting: the current understanding of fibroblast growth factor receptor 3 (FGFR3) signaling in skeletal dysplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Fibroblast Growth Factor Receptor (FGFR) and Phosphoinositide 3-kinase (PI3K) Signaling Pathways in Medulloblastoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Instability restricts signaling of multiple fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vigo-avocats.com [vigo-avocats.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Off-target effects of Fgfr3-IN-4 in research
Welcome to the technical support center for Fgfr3-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). It is designed to bind to the ATP-binding site of the FGFR3 kinase domain, thereby inhibiting its downstream signaling. Its primary target is FGFR3, a receptor tyrosine kinase involved in cell proliferation, differentiation, and migration. Dysregulation of the FGFR3 signaling pathway is implicated in various cancers, making it a key therapeutic target.[1][2][3]
Q2: What is the selectivity profile of this compound?
This compound demonstrates high selectivity for FGFR3. Available data indicates that it is at least 10-fold more selective for FGFR3 than for FGFR1. A comprehensive kinome-wide scan to fully elucidate its activity against a broad panel of kinases is not publicly available at this time. Researchers should be aware that like many kinase inhibitors, this compound may have off-target activities that are not yet fully characterized.
Q3: What are the potential on-target and off-target effects of FGFR inhibitors?
On-target effects are physiological consequences of inhibiting the primary target, FGFR3. A common on-target effect of FGFR inhibition is hyperphosphatemia, which results from the role of the FGF/FGFR axis in phosphate homeostasis in the kidneys.[4]
Off-target effects arise from the inhibitor binding to and affecting other kinases or proteins. For the broader class of selective FGFR inhibitors, observed off-target effects can include:
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Dermatologic toxicities: Issues such as dry skin, nail changes, and stomatitis are sometimes reported.[2]
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Vascular toxicities: Some less selective, multi-kinase inhibitors that also target VEGFR can cause effects like hypertension.[1][5]
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Activation of bypass pathways: Prolonged treatment can lead to acquired resistance through the activation of alternative signaling pathways, such as the PI3K-mTOR pathway.[6]
Q4: What control experiments are essential when using this compound?
To ensure that the observed biological effects are due to the inhibition of FGFR3 and not off-targets, the following controls are recommended:
-
Use a structurally unrelated FGFR3 inhibitor: Comparing the results from this compound with another selective FGFR3 inhibitor can help confirm that the phenotype is due to on-target activity.
-
Rescue experiments: If possible, introducing a constitutively active or inhibitor-resistant mutant of FGFR3 should rescue the phenotype caused by this compound.
-
Use of cell lines with and without FGFR3: Comparing the effects of this compound on cell lines that express FGFR3 versus those that do not can help isolate FGFR3-dependent effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Unexpected or inconsistent cellular phenotype.
-
Question: The observed cellular response (e.g., changes in proliferation, morphology) is not consistent with known functions of FGFR3 signaling.
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Possible Cause: This may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Verify On-Target Inhibition: Perform a Western blot to confirm that this compound is inhibiting the phosphorylation of FGFR3 and its direct downstream effectors (e.g., FRS2, ERK, AKT) at the concentration used.
-
Investigate Common Off-Targets: Based on literature for similar inhibitors, check for the activation or inhibition of common bypass pathways like PI3K/AKT/mTOR or other receptor tyrosine kinases.[5][6]
-
Perform a Rescue Experiment: As described in the FAQs, attempt to rescue the phenotype with an inhibitor-resistant FGFR3 mutant.
-
Phenotype Comparison: Compare the phenotype with that induced by other selective FGFR3 inhibitors or by using genetic knockdown (siRNA/shRNA) of FGFR3.
-
Issue 2: High cellular toxicity at effective concentrations.
-
Question: this compound is causing significant cell death at concentrations required to inhibit FGFR3 signaling.
-
Possible Cause: The toxicity may be a consequence of inhibiting an off-target kinase that is critical for cell survival.
-
Troubleshooting Steps:
-
Precise IC50 Determination: Conduct a careful dose-response curve to determine the precise IC50 for both FGFR3 inhibition (e.g., p-FGFR3 levels) and cell viability in your specific cell line.
-
Use Minimal Effective Concentration: Use the lowest concentration of this compound that achieves significant on-target inhibition to minimize potential off-target-driven toxicity.
-
Assess Apoptosis: Determine if the observed cell death is due to apoptosis by using assays such as TUNEL or checking for cleaved caspase-3.
-
Consult Literature for Off-Target Toxicities: Review literature on other FGFR inhibitors for known toxicities that might be mediated by off-target kinase inhibition.[1][2]
-
Quantitative Data
The following table summarizes the known inhibitory activity of this compound. Researchers should note the limited scope of publicly available data.
| Target | IC50 (nM) | Selectivity vs. FGFR3 |
| FGFR3 | < 50 | - |
| FGFR1 | > 500 | > 10-fold |
| Other Kinases | Data Not Available | Data Not Available |
Experimental Protocols
Protocol 1: Western Blot for Assessing On-Target FGFR3 Inhibition
This protocol describes how to verify the inhibition of FGFR3 signaling in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with a dose range of this compound (e.g., 10 nM to 1 µM) or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with a suitable FGF ligand (e.g., FGF2 or FGF9) for 15-30 minutes to activate the FGFR3 pathway.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-FGFR (p-FGFR)
-
Total FGFR3
-
Phospho-FRS2 (p-FRS2)
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
GAPDH or β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
A decrease in the p-FGFR, p-FRS2, and p-ERK1/2 signals in this compound treated samples relative to the stimulated control indicates on-target inhibition.
-
Visualizations
Caption: Simplified FGFR3 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for troubleshooting potential off-target effects.
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Dermatologic Adverse Events Associated with Selective Fibroblast Growth Factor Receptor Inhibitors: Overview, Prevention, and Management Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR3 - My Cancer Genome [mycancergenome.org]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr3-IN-4 degradation and how to prevent it
Welcome to the technical support resource for Fgfr3-IN-4, a selective FGFR3 inhibitor. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent its degradation?
Proper storage is critical to maintain the stability and activity of this compound. Degradation can be minimized by adhering to the following storage conditions.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from InvivoChem.[1] |
Q2: My this compound solution appears cloudy. Is it degraded?
Cloudiness or precipitation may not indicate chemical degradation but rather poor solubility. This compound is a hydrophobic molecule. Refer to the solubility data and consider using the recommended solvents and formulation methods. For in vivo studies, suspending the compound in solutions like 0.5% CMC Na or dissolving it in PEG400 are common practices.[1]
Q3: What are the key physicochemical properties of this compound?
Understanding the compound's properties is essential for experimental design.
| Property | Value |
| Molecular Formula | C26H24ClN7O |
| CAS Number | 2833706-13-9 |
| LogP | 4.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Data sourced from InvivoChem.[1] |
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound.
Q4: I'm observing inconsistent or lower-than-expected inhibition of FGFR3. Is my this compound degraded?
While chemical degradation due to improper storage is possible, several other factors can cause inconsistent results. This workflow can help you diagnose the issue.
Q5: My cells appear to be developing resistance to this compound. Why is this happening?
Resistance to FGFR inhibitors can occur through several mechanisms:
-
Gatekeeper Mutations: Mutations in the FGFR inhibitor binding site can prevent the drug from binding effectively.[2]
-
Activation of Alternate Pathways: Cells can compensate for FGFR3 inhibition by upregulating other signaling pathways, such as the PI3K/AKT or EGFR pathways.[2][3]
-
Increased ATP Affinity: Certain mutations can increase the receptor's affinity for ATP, making it harder for ATP-competitive inhibitors like this compound to be effective.[2]
Q6: How does this compound affect the stability of the FGFR3 protein itself?
This compound is designed to inhibit the kinase activity of the FGFR3 receptor. The stability of the FGFR3 protein is regulated by complex cellular processes, including ubiquitination and its interaction with chaperone proteins like Hsp90.[4][5] While this compound's primary role is not to induce degradation, inhibiting the receptor can sometimes alter its conformation and interaction with these stability-regulating proteins. For instance, some studies suggest that porphyrins can reduce FGFR3 stability by decreasing its half-life.[6]
The natural degradation of the FGFR3 receptor is a key biological process.
Experimental Protocols & Data
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine FGFR3 Half-Life
This assay measures the rate of protein degradation by inhibiting new protein synthesis.
-
Cell Culture: Plate cells at an appropriate density and grow to 70-80% confluency.
-
Treatment: Treat one set of cells with your experimental compound (e.g., this compound) and another with a vehicle control for a predetermined time.
-
Inhibition of Protein Synthesis: Add cycloheximide (CHX, typically 50 μg/ml) to the culture medium of all plates.[7] This is time point zero (t=0).
-
Time Course Lysis: Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Western Blot Analysis: Lyse the cells and perform a Western blot to detect FGFR3 protein levels. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
-
Densitometry: Quantify the band intensities for FGFR3 at each time point relative to the loading control. Plot the percentage of remaining FGFR3 protein against time to calculate the half-life.
Reference Data: FGFR3 Protein Stability with Hsp90 Inhibition
Studies have shown that inhibiting the chaperone protein Hsp90 can significantly decrease the stability of FGFR3.
| Cell Line | Treatment | FGFR3 Half-Life | Percent Change |
| RT112 | Vehicle (DMSO) | ~4 hours | N/A |
| RT112 | 17-AAG (Hsp90 Inhibitor) | ~2 hours | -50% |
| Data from a cycloheximide chase assay.[8] |
Protocol 2: Western Blot for FGFR3 Activation
This protocol verifies the inhibitory effect of this compound on receptor phosphorylation.
-
Cell Treatment: Grow cells to 80-90% confluency. Starve cells (e.g., in serum-free media) for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., FGF1 or FGF2) for 15-30 minutes to induce FGFR3 phosphorylation.[9] Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody against phosphorylated FGFR3 (e.g., p-FGFR Tyr653/654).[9]
-
After washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FGFR3 to confirm equal protein loading and to assess the ratio of phosphorylated to total receptor.
References
- 1. This compound | FGFR | 2833706-13-9 | Invivochem [invivochem.com]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fibroblast Growth Factor Receptor 3 (FGFR3) Is a Strong Heat Shock Protein 90 (Hsp90) Client: IMPLICATIONS FOR THERAPEUTIC MANIPULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]
- 7. FGFR3 induces degradation of BMP type I receptor to regulate skeletal development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fgfr3-IN-4 In Vivo Experiments
Welcome to the technical support center for Fgfr3-IN-4 in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the complexities of in vivo studies with this selective FGFR3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) with an IC50 value of less than 50 nM.[1] It exhibits at least 10-fold greater selectivity for FGFR3 over FGFR1. FGFR3 is a receptor tyrosine kinase that, when activated by fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates, triggering downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[2] These pathways are crucial for cell proliferation, differentiation, and survival.[3] In several cancers, such as bladder cancer, multiple myeloma, and some lung cancers, FGFR3 signaling is aberrantly activated due to mutations, gene amplifications, or translocations, leading to uncontrolled tumor growth.[4][5][6][7][8] this compound works by competitively binding to the ATP-binding pocket of the FGFR3 kinase domain, thereby blocking its activation and inhibiting downstream oncogenic signaling.
Q2: What are the common challenges encountered when working with this compound in vivo?
A2: Common challenges with this compound and other similar small-molecule inhibitors in vivo include:
-
Solubility and Formulation: this compound is a hydrophobic molecule and requires a suitable vehicle for effective delivery in animal models. Poor formulation can lead to low bioavailability and inconsistent results.
-
Stability: The stability of the compound in the formulation and under physiological conditions can impact its efficacy. It is crucial to use freshly prepared formulations.[4]
-
Dosing and Administration: Determining the optimal dose and frequency of administration is critical for achieving therapeutic efficacy without inducing significant toxicity.
-
Off-Target Effects: While this compound is selective, high concentrations may lead to inhibition of other kinases, potentially causing unforeseen side effects.
-
Acquired Resistance: Tumors can develop resistance to FGFR inhibitors through various mechanisms, including secondary mutations in the FGFR3 kinase domain or activation of bypass signaling pathways.[3][5]
Q3: What are the potential off-target effects and toxicities to monitor in animal models?
-
Hyperphosphatemia: FGFR signaling is involved in phosphate homeostasis, and its inhibition can lead to elevated phosphate levels.[2][3]
-
Gastrointestinal Issues: Diarrhea and mucositis are common side effects.[2][3]
-
Dermatologic Toxicities: Skin and nail changes have been reported.[3]
-
Ocular Toxicities: Issues such as dry eyes can occur.[3]
-
Elevated Liver Enzymes: Monitoring of liver function is advisable.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or inconsistent tumor growth inhibition | Suboptimal Formulation/Solubility: The compound is not being effectively absorbed by the animal. | Review and optimize the vehicle formulation. Consider using common formulations for poorly soluble compounds such as suspensions in carboxymethyl cellulose (CMC) or solutions containing PEG400, Tween 80, and/or DMSO.[4] Always use freshly prepared formulations. |
| Inadequate Dosing: The dose may be too low to achieve a therapeutic concentration at the tumor site. | Perform a dose-response study to determine the optimal dose. Monitor downstream pharmacodynamic markers (e.g., p-ERK levels in the tumor) to confirm target engagement.[9] | |
| Compound Instability: The compound may be degrading in the formulation or in vivo. | Ensure proper storage of the compound and use freshly prepared formulations for each administration. | |
| Tumor Model Resistance: The chosen cancer cell line or xenograft model may not be sensitive to FGFR3 inhibition. | Confirm the presence of an activating FGFR3 alteration (mutation, fusion, or amplification) in your model.[4][5] Consider testing different models with known FGFR3 dependencies. | |
| Acquired Resistance: The tumor may have developed resistance during the course of the study. | Analyze post-treatment tumor samples for secondary mutations in the FGFR3 kinase domain or activation of bypass signaling pathways (e.g., EGFR, MET).[3][5] | |
| Observed Animal Toxicity (e.g., weight loss, lethargy) | High Dose: The administered dose may be approaching the maximum tolerated dose (MTD). | Reduce the dose or the frequency of administration. Conduct a tolerability study to establish the MTD in your specific animal model. |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | Include a vehicle-only control group to assess the toxicity of the formulation components. | |
| On-Target Toxicity: The observed toxicity may be a result of inhibiting the normal physiological functions of FGFR3. | Monitor for known class-related toxicities such as hyperphosphatemia.[3] Consider intermittent dosing schedules. | |
| Difficulty in Preparing a Stable Formulation | Poor Solubility: The compound precipitates out of solution or suspension. | Experiment with different co-solvents and suspending agents. Sonication or gentle heating may aid in dissolution, but stability under these conditions should be verified. Refer to established formulation protocols for similar compounds.[4] |
| Inconsistent Pharmacokinetic (PK) Profile | Variability in Administration: Inconsistent oral gavage or injection technique can lead to variable absorption. | Ensure consistent and proper administration techniques. For oral gavage, ensure the compound is delivered directly to the stomach. |
| Fasting State of Animals: Food in the stomach can affect the absorption of orally administered drugs. | Standardize the fasting protocol for animals before dosing. |
Experimental Protocols
In Vivo Formulation Preparation (Example)
This is a general guideline; optimization for this compound may be required.
Oral Formulation (Suspension):
-
Prepare a 0.5% solution of carboxymethyl cellulose sodium (CMC-Na) in sterile water.
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the 0.5% CMC-Na solution to form a smooth paste.
-
Gradually add the remaining 0.5% CMC-Na solution while stirring to achieve the desired final concentration.
-
Mix thoroughly before each administration to ensure a uniform suspension.[4]
Injectable Formulation (for IP, IV, SC):
-
DMSO/Corn Oil: A common formulation involves dissolving the compound in DMSO and then diluting it with corn oil (e.g., 10% DMSO, 90% corn oil).[4]
-
DMSO/PEG300/Tween 80/Saline: A more complex vehicle can be prepared by mixing DMSO, PEG300, Tween 80, and saline in specific ratios (e.g., 10:40:5:45).[4]
Note: The final concentration of DMSO should be kept as low as possible to minimize toxicity.
Xenograft Tumor Model Protocol (Example)
This protocol is a general template and should be adapted based on the specific cell line and research question.
-
Cell Culture: Culture human cancer cells with known FGFR3 alterations (e.g., RT112 bladder cancer cells) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
For orthotopic models (e.g., bladder cancer), instill the cells directly into the bladder.[4]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Administer this compound via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.
-
The control group should receive the vehicle only.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Study Endpoint and Analysis:
-
At the end of the study (e.g., when control tumors reach a maximum size or at a predetermined time point), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting for pharmacodynamic markers like p-ERK).[9]
-
Signaling Pathways and Experimental Workflows
FGFR3 Signaling Pathway
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
In Vivo Xenograft Experiment Workflow
Caption: Standard workflow for an in vivo xenograft study using this compound.
References
- 1. This compound | FGFR | 2833706-13-9 | Invivochem [invivochem.com]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor Receptor 3 is a Rational Therapeutic Target in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-sensitive FGFR3 mutations in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activated fibroblast growth factor receptor 3 is an oncogene that contributes to tumor progression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-sensitive FGFR3 mutations in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the bioavailability of Fgfr3-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Fgfr3-IN-4 in their experiments. The information provided is intended to help overcome common challenges, with a focus on improving the bioavailability of this selective FGFR3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a selective and potent inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), with an IC50 value of less than 50 nM.[1][2] It exhibits at least 10-fold greater selectivity for FGFR3 over FGFR1.[1][2] Key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H24ClN7O | [1] |
| Molecular Weight | 485.97 g/mol | |
| Appearance | Solid | [1] |
| LogP | 4.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Water Solubility | Low (<1 mg/mL) | [1] |
Q2: I am not observing the expected in vivo efficacy with this compound. What could be the underlying issue?
A2: A common reason for lack of in vivo efficacy with compounds like this compound is poor bioavailability. This can stem from its low aqueous solubility, which may lead to inefficient absorption from the gastrointestinal tract after oral administration. It is crucial to use an appropriate formulation to enhance its solubility and absorption.
Q3: What are some recommended formulations for in vivo studies with this compound?
A3: Due to its low water solubility, this compound requires a suitable vehicle for in vivo administration. Several formulations can be considered, ranging from suspensions to solutions. The choice of vehicle can significantly impact the compound's bioavailability. Below are some commonly used formulations for compounds with similar properties.
| Formulation Type | Composition | Notes |
| Suspension | 0.5% Carboxymethyl cellulose (CMC) in water | A common method for oral administration of poorly soluble compounds. Particle size of the compound can influence absorption. |
| Suspension with Surfactant | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | The addition of a surfactant like Tween 80 can help to wet the particles and improve dissolution. |
| Solution | Polyethylene glycol 400 (PEG400) | PEG400 is a water-miscible co-solvent that can dissolve some poorly soluble compounds. |
| Lipid-Based Formulation | Corn oil | For lipophilic compounds (LogP > 3), a lipid-based vehicle can enhance absorption through the lymphatic system. |
Note: These are starting points. The optimal formulation may need to be determined empirically for your specific experimental setup.
Q4: How does the route of administration affect the bioavailability of this compound?
A4: The route of administration is a critical factor.
-
Oral (p.o.) Administration: This is often preferred for ease of use, but for compounds with low aqueous solubility like this compound, oral bioavailability can be limited. The compound must dissolve in the gastrointestinal fluids to be absorbed.
-
Intraperitoneal (i.p.) Injection: This route can bypass the gastrointestinal tract and first-pass metabolism in the liver, often leading to higher bioavailability compared to oral administration. However, the compound still needs to be in a formulation that allows for its absorption from the peritoneal cavity.
-
Intravenous (i.v.) Injection: This route delivers the compound directly into the systemic circulation, resulting in 100% bioavailability by definition. This is often used in pharmacokinetic studies to determine the absolute bioavailability of an oral formulation.
Troubleshooting Guides
Issue: Poor or inconsistent results in animal studies.
This guide will help you troubleshoot potential issues related to the formulation and delivery of this compound in in vivo experiments.
1. Assess Compound Solubility in the Chosen Vehicle
-
Problem: The compound may not be fully dissolved or properly suspended in the vehicle, leading to inaccurate dosing.
-
Troubleshooting Steps:
-
Prepare a small test batch of your formulation at the desired concentration.
-
Visually inspect for complete dissolution or a uniform suspension. For suspensions, check for rapid settling of particles.
-
Consider gentle heating or sonication to aid dissolution, but be mindful of potential compound degradation.
-
If the compound precipitates out of solution, you may need to try a different solvent system or reduce the concentration.
-
2. Optimize the Formulation to Enhance Bioavailability
-
Problem: The chosen formulation does not adequately improve the absorption of this compound.
-
Troubleshooting Workflow:
References
Fgfr3-IN-4 cytotoxicity in normal cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Fgfr3-IN-4. The information is designed to address specific issues that may be encountered during in vitro experiments, with a focus on cytotoxicity in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), a receptor tyrosine kinase. It exerts its effects by blocking the intracellular kinase domain of FGFR3, thereby inhibiting its phosphorylation and the activation of downstream signaling pathways. This blockade can lead to the inhibition of cell proliferation and the induction of apoptosis in cells where the FGFR3 pathway is a key driver of growth and survival. This compound has an IC50 value of less than 50 nM for FGFR3 and is at least 10-fold more selective for FGFR3 over FGFR1.
Q2: I am observing unexpected cytotoxicity in my normal cell line controls when using this compound. Is this expected?
While direct cytotoxicity data for this compound in a wide range of normal cell lines is limited, studies on other selective FGFR inhibitors can provide some insight. For instance, a study evaluating the effects of the selective FGFR inhibitors PD173074 and TKI-258 on normal human urothelial cells (NHUCs) showed little to no cytotoxic effect at concentrations that were effective against FGFR3-dependent cancer cell lines[1]. This suggests that selective FGFR3 inhibitors may have a favorable therapeutic window. However, it is important to consider that "normal" cell lines can still express varying levels of FGFRs, and off-target effects, although minimized with selective inhibitors, can never be fully excluded.
Q3: What are the potential off-target effects of this compound that could lead to cytotoxicity in normal cells?
Even with selective inhibitors, there is a possibility of off-target kinase inhibition, which could lead to cytotoxicity. The kinome is large and contains many structurally similar ATP-binding pockets. If this compound inhibits other essential kinases, even at higher concentrations, it could result in toxicity. Additionally, on-target inhibition of FGFR3 in normal cells that rely on this pathway for homeostasis could lead to adverse effects. For example, FGFR signaling is involved in processes like tissue repair and phosphate homeostasis[2].
Q4: How can I determine if the observed cytotoxicity is a specific on-target effect or a non-specific toxic effect?
To differentiate between on-target and off-target cytotoxicity, you can perform several experiments:
-
FGFR3 Expression Analysis: Characterize the FGFR3 expression levels in your normal cell line. If the cells do not express FGFR3, any observed cytotoxicity is likely off-target.
-
Rescue Experiments: If the cytotoxicity is on-target, it might be rescued by the addition of downstream signaling molecules of the FGFR3 pathway.
-
Use of a Structurally Unrelated FGFR3 Inhibitor: Comparing the effects of this compound with another selective FGFR3 inhibitor that has a different chemical scaffold can help determine if the observed toxicity is a class effect or specific to the chemical properties of this compound.
-
Dose-Response Curve: A steep dose-response curve may suggest a specific interaction, while a shallow curve might indicate non-specific toxicity.
Q5: What are some common issues with cytotoxicity assays that could lead to misleading results for this compound?
Several factors can influence the outcome of cytotoxicity assays:
-
Compound Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation of the compound at high concentrations can lead to inaccurate results.
-
Assay Interference: The chemical structure of this compound could potentially interfere with the assay reagents. For example, it might directly reduce MTT reagent or inhibit the luciferase enzyme in ATP-based assays.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the results. Optimal seeding density should be determined for each cell line and assay.
-
Incubation Time: The duration of exposure to the inhibitor is critical. Short incubation times may not be sufficient to observe a cytotoxic effect, while very long incubations could lead to secondary effects not directly related to the inhibitor's primary mechanism.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Compound precipitation | Visually inspect the wells for any precipitate. Prepare fresh dilutions of the compound for each experiment. Consider using a lower concentration range or a different solvent. |
| Inconsistent incubation times | Standardize the timing of reagent addition and plate reading. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. |
Issue 2: No Cytotoxicity Observed in a Cancer Cell Line Expected to be Sensitive
| Possible Cause | Troubleshooting Step |
| Low or absent FGFR3 expression | Verify FGFR3 expression in your cell line using qPCR or Western blot. |
| Acquired resistance | The cell line may have developed resistance to FGFR inhibitors. Consider using a different cell line or investigating resistance mechanisms. |
| Incorrect compound concentration | Verify the concentration of your this compound stock solution. |
| Suboptimal assay conditions | Optimize the cell seeding density and incubation time for your specific cell line. |
| Inactive compound | Ensure the compound has been stored correctly and has not degraded. |
Issue 3: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. CellTiter-Glo)
| Possible Cause | Troubleshooting Step |
| Different biological readouts | MTT measures metabolic activity (mitochondrial reductase), while CellTiter-Glo measures ATP levels (cell viability). A compound could affect one process more than the other. |
| Assay interference | This compound may interfere with one assay but not the other. Run appropriate controls, including the compound in cell-free media with the assay reagents. |
| Timing of measurement | The kinetics of cell death can vary. A decrease in ATP (CellTiter-Glo) might be detected earlier than a decrease in metabolic activity (MTT). |
Quantitative Data
Due to the limited availability of public data specifically for this compound cytotoxicity in normal cell lines, the following table presents data for other selective FGFR inhibitors as a reference. These inhibitors target the same pathway and can provide an indication of the expected selectivity profile.
Table 1: In Vitro Cytotoxicity of Selective FGFR Inhibitors in Normal and Cancer Cell Lines
| Inhibitor | Cell Line | Cell Type | FGFR3 Status | IC50 (nM) | Reference |
| PD173074 | NHUC | Normal Human Urothelial Cells | Wild-type | >10,000 | [1] |
| RT112 | Bladder Cancer | Mutant | ~25 | [1] | |
| RT4 | Bladder Cancer | Mutant | ~50 | [1] | |
| TKI-258 | NHUC | Normal Human Urothelial Cells | Wild-type | >10,000 | [1] |
| RT112 | Bladder Cancer | Mutant | ~100 | [1] | |
| RT4 | Bladder Cancer | Mutant | ~200 | [1] | |
| SU5402 | NHUC | Normal Human Urothelial Cells | Wild-type | >10,000 | [1] |
| RT112 | Bladder Cancer | Mutant | ~5,000 | [1] | |
| RT4 | Bladder Cancer | Mutant | ~7,500 | [1] |
Data is approximated from the graphical representations in the cited reference.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with different concentrations of this compound and include vehicle-only controls.
-
Incubate the plate for the desired time.
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
Technical Support Center: Overcoming Resistance to Fgfr3-IN-4 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to the FGFR3 inhibitor, Fgfr3-IN-4, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the kinase activity of Fibroblast Growth Factor Receptor 3 (FGFR3).[1] FGFR3 is a receptor tyrosine kinase that, upon activation by fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates, initiating downstream signaling cascades.[2][3] These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation.[4] In cancer cells with activating mutations or fusions of FGFR3, this signaling is constitutively active, driving tumor growth.[5][6] this compound binds to the ATP-binding pocket of the FGFR3 kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.
Q2: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common mechanisms of acquired resistance?
Acquired resistance to FGFR3 inhibitors like this compound can arise through several mechanisms:
-
Gatekeeper Mutations: The most common on-target resistance mechanism is the acquisition of secondary mutations in the FGFR3 kinase domain.[4][5] The "gatekeeper" residue, Valine at position 555 (V555), is critical for inhibitor binding.[3][7] Mutations at this site, such as V555M, can sterically hinder the binding of this compound to the ATP pocket, rendering the inhibitor ineffective while preserving the kinase's ability to function.[3][7]
-
Bypass Signaling: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for FGFR3 signaling. This can occur through the upregulation or activation of other receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) or MET.[4][8][9] These alternative RTKs can then activate the same downstream pathways (MAPK and PI3K/AKT) that were previously driven by FGFR3, thus maintaining cell proliferation and survival despite FGFR3 inhibition.[4]
-
Downstream Pathway Reactivation: Resistance can also emerge from alterations in components of the downstream signaling pathways. For example, mutations in genes like PIK3CA or loss of the tumor suppressor PTEN can lead to constitutive activation of the PI3K/AKT pathway, making the cells independent of upstream signaling from FGFR3.[4]
Q3: How can I determine the mechanism of resistance in my this compound resistant cell line?
To elucidate the resistance mechanism, a combination of molecular and cellular biology techniques is recommended:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the kinase domain of FGFR3 to identify potential gatekeeper mutations like V555M.[5]
-
Western Blot Analysis: Profile the activation status (phosphorylation) of key signaling proteins.
-
Assess p-FGFR3 levels to confirm if this compound is still inhibiting its direct target.
-
Examine the phosphorylation levels of downstream effectors like p-ERK and p-AKT to see if these pathways are reactivated.
-
Probe for activation of bypass signaling pathways by checking p-EGFR, p-MET, and other relevant RTKs.[2][10]
-
-
Co-Immunoprecipitation: Investigate potential interactions between FGFR3 and other RTKs like EGFR or MET to explore the formation of resistant signaling complexes.
-
Cell Viability Assays: Test the sensitivity of your resistant cells to inhibitors of potential bypass pathways (e.g., EGFR inhibitors like gefitinib or PI3K inhibitors like alpelisib) to functionally validate their role in resistance.[11][12]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound over time.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response cell viability assay to compare the IC50 value of this compound in the suspected resistant cells to the parental, sensitive cells. A significant increase in the IC50 value confirms resistance.
-
Investigate Mechanism:
-
Sequence the FGFR3 kinase domain to check for gatekeeper mutations.
-
Perform western blot analysis to assess the phosphorylation status of FGFR3, ERK, AKT, EGFR, and MET.
-
-
Test Combination Therapies: Based on your findings, test the efficacy of combining this compound with an inhibitor targeting the identified resistance mechanism (e.g., an EGFR inhibitor if p-EGFR is elevated).
-
Problem 2: No significant inhibition of downstream signaling (p-ERK, p-AKT) despite effective p-FGFR3 inhibition.
-
Possible Cause: Activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Screen for Activated RTKs: Use a phospho-RTK array or perform western blots for a panel of common bypass RTKs (e.g., EGFR, MET, HER2/3).
-
Functional Validation: Treat the resistant cells with inhibitors targeting the identified activated RTK (e.g., gefitinib for EGFR, crizotinib for MET) alone and in combination with this compound. A synergistic effect on cell viability or a reduction in p-ERK/p-AKT levels would confirm the role of the bypass pathway.
-
Co-immunoprecipitation: Perform co-IP experiments to see if the activated RTK forms a complex with FGFR3 or other signaling adaptors.
-
Problem 3: Identification of a V555M gatekeeper mutation in resistant cells.
-
Possible Cause: On-target resistance due to steric hindrance of this compound binding.
-
Troubleshooting Steps:
-
Consider Next-Generation Inhibitors: If available, test the efficacy of next-generation, covalently-binding FGFR inhibitors that are designed to overcome gatekeeper mutations.
-
Explore Combination Strategies: While the primary target is mutated, downstream pathways might still be susceptible to inhibition. Test combinations with inhibitors of the PI3K/AKT or MAPK pathways.
-
Alternative Therapeutic Approaches: Consider alternative therapeutic strategies that are independent of FGFR3 signaling.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound and Combination Therapies in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Genotype | This compound IC50 (nM) | This compound + Gefitinib (1 µM) IC50 (nM) | This compound + Alpelisib (1 µM) IC50 (nM) |
| Parental | FGFR3-TACC3 fusion | 50 | 25 | 30 |
| Resistant Clone 1 | FGFR3-TACC3 fusion, FGFR3 V555M | > 5000 | > 5000 | 2500 |
| Resistant Clone 2 | FGFR3-TACC3 fusion, EGFR amplification | 2500 | 75 | 2000 |
| Resistant Clone 3 | FGFR3-TACC3 fusion, PIK3CA mutation | 3000 | 2800 | 100 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
1. Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.[6][13][14]
-
Materials:
-
This compound sensitive cancer cell line (e.g., with an activating FGFR3 mutation or fusion).
-
Complete cell culture medium.
-
This compound (stock solution in DMSO).
-
Cell culture plates/flasks.
-
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay.
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Initially, a large proportion of cells will die. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 3-4 days.
-
Once the cells recover and begin to proliferate steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x, 5x, 10x the initial IC50).
-
Allow the cells to adapt and resume normal proliferation at each new concentration before increasing it further.
-
This process can take several months.
-
Once cells are proliferating robustly in a high concentration of this compound (e.g., 10-20 times the initial IC50), isolate single-cell clones to establish stable resistant lines.
-
Characterize the resistant clones by determining their this compound IC50 and investigating the underlying resistance mechanisms.
-
2. Western Blot Analysis of FGFR3 Signaling Pathway
This protocol details the procedure for analyzing the phosphorylation status of FGFR3 and its downstream signaling components.[2][10][15]
-
Materials:
-
Parental and this compound resistant cell lines.
-
This compound and other relevant inhibitors.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-FGFR3, anti-FGFR3, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, and anti-Actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with this compound and/or other inhibitors at the desired concentrations for the specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate and an imaging system.
-
3. Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the IC50 of this compound and assessing the effects of combination therapies on cell viability.[16][17]
-
Materials:
-
Parental and resistant cell lines.
-
This compound and other inhibitors.
-
96-well plates.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT).
-
Plate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound, either alone or in combination with a fixed concentration of a second inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curves to determine the IC50 values.
-
Visualizations
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR3-TACC3 fusion proteins act as naturally occurring drivers of tumor resistance by functionally substituting for EGFR/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR3 mutated V555M | Abcam [abcam.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Landscape of activating cancer mutations in FGFR kinases and their differential responses to inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FGFR3 V555M: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 8. Synthetic lethal screening reveals FGFR as one of the combinatorial targets to overcome resistance to Met-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic lethal screening reveals FGFR as one of the combinatorial targets to overcome resistance to Met-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of PI3K and FGFR inhibitors alone and in combination, and with/without cytostatics in childhood neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Fibroblast Growth Factor Receptor (FGFR) and Phosphoinositide 3-kinase (PI3K) Signaling Pathways in Medulloblastoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. JCI Insight - Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer [insight.jci.org]
Minimizing Fgfr3-IN-4 precipitation in media
Welcome to the technical support center for Fgfr3-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, with a specific focus on preventing and troubleshooting precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective and potent inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), with an IC50 value of less than 50 nM.[1][2][3][4] It exhibits at least a tenfold higher selectivity for FGFR3 over FGFR1.[2][3] As a solid at room temperature, its physicochemical properties, such as a LogP of 4.4, suggest low aqueous solubility, which can present challenges in experimental settings.[1]
Q2: I'm observing precipitation of this compound in my cell culture media. What are the common causes?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue stemming from its low water solubility. The primary causes include:
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Improper Dissolution: The initial stock solution in DMSO may not have been fully dissolved or may have precipitated upon storage.
-
Incorrect Dilution Method: Adding the DMSO stock directly to a large volume of aqueous media without proper mixing can cause localized high concentrations and immediate precipitation.
-
Media Composition: Components in the cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
-
Temperature Changes: Cooling of the media after the addition of the compound can decrease its solubility.
Q3: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is crucial to ensure the compound is completely dissolved in DMSO before further dilution.
Q4: How should I store my this compound stock solution?
Proper storage is critical to prevent precipitation and degradation. Recommended storage conditions are summarized below:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month | |
| Data sourced from InvivoChem.[1] |
Troubleshooting Guide: Minimizing Precipitation
This guide provides a step-by-step approach to prevent and resolve this compound precipitation in your experiments.
Issue: Precipitation observed immediately upon adding this compound stock to media.
This is often due to the dilution method and the final concentration.
Troubleshooting Workflow:
References
Fgfr3-IN-4 dose-response curve optimization
Welcome to the technical support resource for Fgfr3-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers and drug development professionals optimize their dose-response experiments and obtain reliable, reproducible data.
Disclaimer: this compound is used as a representative model for a selective FGFR3 tyrosine kinase inhibitor. The protocols and data presented are based on established methodologies for this class of compounds.
FGFR3 Signaling Pathway Overview
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that regulate crucial cellular processes, including proliferation, differentiation, and survival.[1] Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR3 dimerizes, leading to autophosphorylation of its intracellular kinase domain. This activation initiates a cascade of downstream signaling, primarily through the RAS-MAPK and PI3K-AKT pathways, which drive cell growth and survival.[1] In many cancers, mutations or amplifications of the FGFR3 gene lead to constitutive, ligand-independent activation of the receptor, making it a key oncogenic driver and an attractive therapeutic target.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a small molecule tyrosine kinase inhibitor (TKI). It functions as an ATP-competitive inhibitor, binding to the catalytic kinase domain of the FGFR3 protein. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways like MAPK and PI3K/Akt and ultimately inhibiting the proliferation of cancer cells dependent on FGFR3 signaling.[1]
Q2: How do I select an appropriate cell line for my dose-response experiment? A2: The ideal cell line is one where the FGFR3 pathway is a known driver of proliferation. Look for cell lines with documented FGFR3 genetic alterations, such as activating mutations (e.g., S249C, Y373C) or gene amplification.[3] Bladder cancer (e.g., RT112) and multiple myeloma (e.g., KMS-11) cell lines are common models.[2][4] As a negative control, you should use a cell line that does not have aberrant FGFR3 signaling to demonstrate selectivity.
Q3: What is a typical starting concentration range for testing this compound? A3: For highly selective FGFR inhibitors, the half-maximal inhibitory concentration (IC50) is often in the low nanomolar range (e.g., <10 nM) in sensitive cell lines.[2] A good starting point for a 10-point dose-response curve is to use a semi-log dilution series spanning from 10 µM down to 0.1 nM. This wide range will help ensure you capture the full sigmoidal curve.
Q4: What are the key parameters I should derive from my dose-response curve? A4: The primary parameters are:
-
IC50/EC50: The concentration of the inhibitor that produces 50% of the maximal response. This is the most common measure of a compound's potency.
-
Hill Slope: Describes the steepness of the curve. A slope of 1.0 is standard, while a steeper slope (>1) or shallower slope (<1) can provide insights into the binding mechanism.
-
Top and Bottom Plateaus: The maximal and minimal responses of the assay, which define the dynamic range of your experiment.
Experimental Workflow & Protocols
General Workflow for Dose-Response Curve Generation
The following diagram outlines the standard experimental procedure for generating a dose-response curve for this compound in a cell-based assay.
Protocol 1: Cell Viability Assay (Luminescent ATP Assay)
This protocol uses a reagent like CellTiter-Glo® to measure ATP levels as an indicator of metabolically active, viable cells.
Materials:
-
FGFR3-dependent cell line (e.g., KMS-11)
-
Complete culture medium
-
Opaque-walled 96-well plates suitable for luminescence
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Luminescent ATP cell viability assay reagent
-
Plate-reading luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring >95% viability.
-
Dilute cells in complete culture medium to a pre-optimized seeding density (e.g., 2,000-5,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. Start with a top concentration that is 2x the final desired concentration (e.g., 20 µM for a final of 10 µM).
-
Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no cells" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well (in triplicate).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the luminescent ATP reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background signal (medium only wells) from all other measurements.
-
Normalize the data by setting the average vehicle control signal to 100% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50.
-
Protocol 2: Western Blot for p-FGFR3 (Target Engagement)
This protocol confirms that this compound inhibits the phosphorylation of its target in cells.
Materials:
-
FGFR3-dependent cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibodies: anti-p-FGFR3 (e.g., Tyr653/654), anti-total-FGFR3, anti-GAPDH (loading control).[5][6]
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours. If the cell line requires ligand stimulation, add FGF ligand for the final 15 minutes of incubation.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-FGFR3, 1:1000 dilution) overnight at 4°C.
-
-
Detection:
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total FGFR3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Data Presentation
Quantitative data should be organized for clarity and comparison.
Table 1: Example Dose-Response Parameters for this compound
| Cell Line | FGFR3 Status | IC50 (nM) | Hill Slope | Max Response (% Inhibition) |
|---|---|---|---|---|
| KMS-11 | Activating Mutation | 8.5 | -1.1 | 98% |
| RT112 | Amplification | 15.2 | -0.9 | 95% |
| A549 | Wild-Type | >10,000 | N/A | <10% |
Table 2: Example Serial Dilution Scheme for a 96-Well Plate
| Step | Action | This compound Conc. | DMSO Conc. |
|---|---|---|---|
| 1 | Prepare 10 mM stock in DMSO | 10,000,000 nM | 100% |
| 2 | Create top working solution (200x) | 20,000 nM | 0.2% |
| 3 | Add 100 µL medium to wells 2-10 | - | - |
| 4 | Add 150 µL of 200x stock to well 1 | 20,000 nM | 0.2% |
| 5 | Transfer 50 µL from well 1 to well 2 (mix) | 5,000 nM | 0.05% |
| 6 | Transfer 50 µL from well 2 to well 3 (mix) | 1,250 nM | 0.0125% |
| ... | Continue 1:3 dilutions | ... | ... |
| 11 | Add 1 µL from each well to 199 µL cells | Final Conc. (100 nM top) | Final (0.001%) |
Troubleshooting Guide
Q5: My replicate wells show high variability. What could be the cause? A5: High variability often stems from technical inconsistencies.
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Mix gently between pipetting. Edge effects in the plate can also be a factor; consider not using the outermost wells.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique, especially during serial dilutions and reagent additions.
-
Compound Precipitation: Highly concentrated stock solutions of hydrophobic compounds can precipitate when diluted in aqueous media. Visually inspect your dilutions and consider using a lower top concentration if needed.
Q6: I'm not seeing a dose-response (a flat curve near 100% viability). Why? A6: This indicates the inhibitor is not effective under the tested conditions.
-
Cell Line Insensitivity: The chosen cell line may not be dependent on FGFR3 signaling for survival. Confirm the FGFR3 status (mutation/amplification) of your cell line and verify target expression via Western blot.
-
Incorrect Concentration Range: The concentrations tested may be too low. If the IC50 of your compound is unknown, test a much broader range (e.g., up to 50 µM).
-
Compound Inactivity: Verify the identity and integrity of your this compound stock. Ensure it has been stored correctly and has not degraded.
Q7: My dose-response curve is not sigmoidal. What does this mean? A7: A non-sigmoidal curve can arise from several issues.
-
U-Shaped Curve: This can indicate off-target toxicity at very high concentrations or compound-specific artifacts like aggregation or fluorescence interference with the assay readout.
-
Incomplete Curve: If the curve does not plateau at the top or bottom, your concentration range is too narrow. Extend the range in both directions. It's possible to constrain the top or bottom of the curve during analysis if you have reliable 0% and 100% controls.
-
Assay Interference: The compound itself might interfere with the assay chemistry (e.g., quenching luminescence). Run a control experiment with the compound in a cell-free system to check for interference.
Q8: My IC50 value is not reproducible between experiments. How can I improve consistency? A8: IC50 values can be sensitive to experimental conditions.
-
Standardize Cell Conditions: Use cells from the same passage number, ensure they are in the logarithmic growth phase, and standardize the seeding density.
-
Control Incubation Times: The duration of compound exposure can significantly impact the IC50. Use a consistent incubation time for all experiments (e.g., exactly 72 hours).
-
Reagent Consistency: Use the same lot of serum, medium, and assay reagents for a set of comparative experiments to minimize variability. Perform experiments in at least two biological replicates.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor receptors in cancer: genetic alterations, diagnostics, therapeutic targets and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Fgfr3-IN-4 Animal Model Troubleshooting
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering toxicity with Fgfr3-IN-4 in animal models. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected on-target and off-target toxicities of this compound in animal models?
As a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), this compound is expected to exhibit class-specific toxicities associated with the inhibition of the FGFR signaling pathway. While specific preclinical toxicity data for this compound is limited, the following adverse effects, common to FGFR inhibitors like infigratinib, pemigatinib, and erdafitinib, should be anticipated and monitored in animal models.
Common Class-Related Toxicities of FGFR Inhibitors:
| Toxicity Type | Manifestation in Animal Models | Potential On-Target/Off-Target Mechanism |
| Metabolic | Hyperphosphatemia: Elevated serum phosphate levels.[1][2] | On-target: Inhibition of FGFR1, which is involved in phosphate homeostasis.[2][3] |
| Soft tissue mineralization/calcification.[4][5] | Consequence of severe, prolonged hyperphosphatemia. | |
| Dermatologic | Alopecia (hair loss), dry skin, nail changes (onycholysis).[3] | Inhibition of FGFR signaling in skin and hair follicles. |
| Palmar-plantar erythrodysesthesia (Hand-foot syndrome).[6] | Disruption of normal keratinocyte function. | |
| Stomatitis (inflammation of the mouth).[3] | Effects on mucosal cell turnover. | |
| Ocular | Dry eyes, retinal pigment epithelial detachment (RPED), blurred vision.[5][6] | Inhibition of FGFR signaling in ocular tissues. |
| Gastrointestinal | Diarrhea, decreased appetite, nausea, vomiting.[3] | Inhibition of FGFR4 can lead to altered bile acid metabolism, contributing to diarrhea.[2] |
Q2: We are observing significant hyperphosphatemia in our mouse model. How can we manage this?
Hyperphosphatemia is a common on-target effect of FGFR inhibitors due to the role of FGFR1 in phosphate regulation.[2][3] Here are some strategies to manage this in a preclinical setting:
-
Dose Optimization: The most straightforward approach is to perform a dose-response study to identify the minimum effective dose with an acceptable level of hyperphosphatemia. For instance, preclinical studies with the FGFR inhibitor infigratinib showed that low doses (0.5 mg/kg) were effective in a mouse model of achondroplasia without causing significant changes in phosphorus levels.[7][8]
-
Dietary Modification: Provide the animals with a low-phosphate diet. This can help to reduce the overall phosphate load and mitigate the effects of the inhibitor.
-
Phosphate Binders: Concomitant administration of phosphate binders, such as sevelamer hydrochloride, can be explored. These agents work in the gut to reduce the absorption of dietary phosphate. Clinical studies have utilized this approach.
-
Intermittent Dosing: An intermittent dosing schedule (e.g., daily for 5 days followed by 2 days off) might allow for phosphate levels to normalize during the off-treatment period while maintaining therapeutic efficacy.
Below is a workflow for managing hyperphosphatemia in a preclinical study.
Caption: Workflow for managing hyperphosphatemia in animal models.
Q3: Our animals are experiencing severe dermatologic toxicities. What are the recommended mitigation strategies?
Dermatologic adverse events are common with tyrosine kinase inhibitors.[9] Here are some preclinical strategies to consider:
-
Topical Treatments:
-
For dry skin, apply emollients or moisturizers to the affected areas.
-
For localized inflammation or rash, a topical corticosteroid (e.g., hydrocortisone cream) can be applied. In clinical settings, topical antibiotics like clindamycin are also used.
-
-
Systemic Treatments:
-
For more severe or widespread reactions, systemic anti-inflammatory agents may be necessary.
-
In some clinical cases of EGFR inhibitor-induced rash, oral antibiotics with anti-inflammatory properties (e.g., doxycycline, minocycline) are used.[10] This could be cautiously explored in animal models.
-
-
Environmental Enrichment and Husbandry:
-
Ensure bedding is soft and non-abrasive to minimize irritation.
-
Provide enrichment that does not cause friction against the skin.
-
-
Dose Modification: As with other toxicities, dose reduction or interruption may be necessary if the dermatologic effects are severe and impact animal welfare.
Q4: How can we reduce gastrointestinal toxicity, such as diarrhea?
Gastrointestinal issues can be multifactorial. Here are some approaches:
-
Vehicle Optimization: The vehicle used to formulate this compound can significantly impact its absorption and local gastrointestinal tolerability. Experiment with different formulations. For poorly soluble compounds like many TKIs, formulations can include:
-
Dietary Support: Ensure animals have easy access to hydration and palatable food to counteract decreased appetite and dehydration from diarrhea.
-
Anti-diarrheal Agents: In severe cases, and after consulting with a veterinarian, the use of anti-diarrheal medications like loperamide could be considered, with careful attention to dosing for the specific animal model.[1]
The following diagram illustrates the FGFR signaling pathway, which is the primary target of this compound. Understanding this pathway can help in interpreting on-target toxicities.
Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
Protocol 1: In Vivo Formulation of this compound for Oral Gavage
This protocol provides a general guideline for preparing this compound for oral administration in mice. The optimal formulation may vary and should be determined empirically.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.
-
-
Prepare Vehicle:
-
In a separate sterile tube, prepare the vehicle solution. A common vehicle consists of a mixture of PEG300, Tween 80, and ddH₂O. For example, a vehicle could be 40% PEG300, 5% Tween 80, and 55% ddH₂O.
-
-
Formulate Dosing Solution:
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure a homogenous mixture. The final concentration of DMSO in the dosing solution should be kept low (ideally ≤5%) to minimize its toxicity.
-
For example, to prepare a 10 mg/mL dosing solution with 5% DMSO, you would mix 1 part of a 50 mg/mL stock solution with 4 parts of the vehicle.
-
-
Administration:
-
Administer the freshly prepared formulation to the animals via oral gavage at the desired dosage.
-
The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Protocol 2: Monitoring and Management of Hyperphosphatemia in a Mouse Model
Materials:
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
Serum phosphate assay kit
-
Low-phosphate rodent chow
-
Phosphate binder (e.g., sevelamer hydrochloride), if necessary
Procedure:
-
Baseline Measurement:
-
Prior to initiating treatment with this compound, collect baseline blood samples from all animals to determine their normal serum phosphate levels.
-
-
Treatment and Monitoring:
-
Administer this compound according to the study design.
-
Collect blood samples at regular intervals (e.g., weekly or bi-weekly) to monitor serum phosphate levels. The timing of sample collection relative to dosing should be consistent.
-
-
Data Analysis:
-
Process the blood samples to obtain serum or plasma.
-
Measure phosphate concentrations using a commercially available assay kit, following the manufacturer's instructions.
-
Compare the phosphate levels of the treated groups to the vehicle control group and to their baseline levels.
-
-
Intervention Strategies (if hyperphosphatemia is observed):
-
Grade 1 (Mild elevation): Continue treatment and monitoring. Consider switching to a low-phosphate diet.
-
Grade 2 (Moderate elevation): Implement a low-phosphate diet. If levels continue to rise, consider a dose reduction of this compound.
-
Grade 3 (Severe elevation): Temporarily interrupt dosing. Provide a low-phosphate diet. Once phosphate levels return to a manageable range, dosing can be resumed at a lower concentration. The use of a phosphate binder mixed with food or administered by gavage can be explored, but requires careful dose calculation.
-
Grade 4 (Life-threatening elevation): Euthanize the animal according to IACUC guidelines.
-
The following diagram outlines the decision-making process for managing observed toxicities during an in vivo study.
Caption: Decision tree for managing in vivo toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. targetedonc.com [targetedonc.com]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugs.com [drugs.com]
- 6. Clinical development and management of adverse events associated with FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bridgebio.com [bridgebio.com]
- 8. bridgebio.com [bridgebio.com]
- 9. iatdmct2017.jp [iatdmct2017.jp]
- 10. archive.cancerworld.net [archive.cancerworld.net]
- 11. This compound | FGFR | 2833706-13-9 | Invivochem [invivochem.com]
Validation & Comparative
A Comparative Guide to FGFR Inhibition in Bladder Cancer Cells: Erdafitinib vs. a Hypothetical FGFR3-Specific Inhibitor (FGFR3-IN-4)
For research, scientific, and drug development professionals, this guide provides a detailed comparison between the FDA-approved pan-FGFR inhibitor, erdafitinib, and a hypothetical selective FGFR3 inhibitor, designated here as FGFR3-IN-4. This comparison is based on extensive preclinical and clinical data for erdafitinib and established principles of FGFR3 signaling in bladder cancer for the hypothetical selective inhibitor.
Fibroblast growth factor receptor (FGFR) alterations are key oncogenic drivers in a significant subset of urothelial carcinomas. Approximately 20% of patients with metastatic bladder cancer and up to 35% of those with other urothelial cancers have genetic alterations in FGFRs.[1] FGFR3 is the most frequently altered member of this family in bladder cancer.[2] This has led to the development of targeted therapies aimed at inhibiting FGFR signaling.
Erdafitinib (Balversa™) is an orally available tyrosine kinase inhibitor that has received FDA approval for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[2][3] It functions as a pan-FGFR inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.[2][4][5] In contrast, a selective FGFR3 inhibitor, hypothetically named this compound, would be designed to specifically target FGFR3, potentially offering a different efficacy and safety profile.
Mechanism of Action
Erdafitinib: As a pan-FGFR inhibitor, erdafitinib binds to the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4, preventing their phosphorylation and subsequent activation of downstream signaling pathways.[6] These pathways include the RAS-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[7] By inhibiting these pathways, erdafitinib has demonstrated antitumor activity in various cancer cell lines and xenograft models, including those for bladder cancer.[2][4]
This compound (Hypothetical): A selective FGFR3 inhibitor would be designed to have high affinity and specificity for the ATP-binding pocket of FGFR3, with minimal activity against other FGFR family members. The intended mechanism would be to block the constitutive activation of FGFR3 caused by mutations (e.g., S249C, R248C, Y373C) or fusions (e.g., FGFR3-TACC3), which are common in bladder cancer.[8] This targeted inhibition would aim to suppress downstream signaling pathways specifically driven by aberrant FGFR3 activity.
Comparative Efficacy and In Vitro Data
The following tables summarize the known in vitro activity of erdafitinib and the expected profile of a hypothetical selective FGFR3 inhibitor.
| Inhibitor | Target(s) | Reported IC50 Values (in vitro) | Affected Bladder Cancer Cell Lines (Examples) |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | FGFR1: 1.2 nM, FGFR2: 2.5 nM, FGFR3: 4.6 nM, FGFR4: 5.7 nM[5] | RT112, RT4, SW780 (all with FGFR3 fusions)[9] |
| This compound (Hypothetical) | FGFR3 | Expected low nanomolar IC50 for FGFR3; significantly higher for FGFR1, 2, 4 | Expected high potency in cell lines with activating FGFR3 mutations or fusions (e.g., RT112, RT4) |
Table 1: Comparison of Target Specificity and In Vitro Potency.
| Parameter | Erdafitinib | This compound (Hypothetical) |
| Cell Viability | Decreases viability in FGFR-altered cell lines.[2][4] | Expected to decrease viability in FGFR3-dependent cell lines. |
| Apoptosis | Induces apoptosis in sensitive cell lines. | Expected to induce apoptosis in FGFR3-driven bladder cancer cells. |
| Downstream Signaling | Inhibits phosphorylation of FGFR and downstream effectors like ERK and AKT.[2] | Expected to selectively inhibit phosphorylation of FGFR3 and its specific downstream signaling cascades. |
Table 2: Comparison of Cellular Effects in Bladder Cancer Cell Lines.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating FGFR inhibitors.
Caption: FGFR Signaling Pathway and Inhibitor Targets.
Caption: In Vitro Evaluation of FGFR Inhibitors.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate bladder cancer cells (e.g., RT112, 5637) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of erdafitinib or this compound in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot for Signaling Pathway Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with erdafitinib, this compound, or vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to assess the degree of pathway inhibition.
Conclusion
Erdafitinib is a clinically validated pan-FGFR inhibitor with proven efficacy in patients with FGFR-altered urothelial carcinoma.[10] Its broad activity against multiple FGFRs may be beneficial in tumors where more than one FGFR is active, but could also contribute to off-target effects. A hypothetical selective FGFR3 inhibitor, this compound, would offer a more targeted approach, potentially reducing side effects associated with the inhibition of other FGFRs. However, its efficacy would be limited to tumors strictly dependent on FGFR3 signaling. Further preclinical and clinical research is necessary to fully elucidate the comparative benefits of pan-FGFR versus selective FGFR3 inhibition in bladder cancer.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. FGFR3 Alterations in Bladder Cancer Stimulate Serine Synthesis to Induce Immune-Inert Macrophages That Suppress T-cell Recruitment and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of FGFR3 in Urothelial Cell Carcinoma: Biomarker and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR3 alterations in bladder cancer: Sensitivity and resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A place for precision medicine in bladder cancer: targeting the FGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncogenic FGFR3 gene fusions in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of FGFR3 in the Progression of Bladder Cancer [mdpi.com]
A Comparative Guide to the Efficacy of FGFR Inhibitors: A Focus on FGFR3-Selectivity Versus Pan-FGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through genetic alterations such as mutations, fusions, or amplifications, is a known driver in various cancers. This has led to the development of numerous FGFR inhibitors. These inhibitors can be broadly categorized into two groups: pan-FGFR inhibitors, which target multiple FGFR isoforms (FGFR1, 2, 3, and sometimes 4), and selective inhibitors, which are designed to target a specific FGFR isoform with higher potency.
This guide provides a comparative analysis of the efficacy of a highly selective FGFR3 inhibitor against several well-established pan-FGFR inhibitors. While the initially requested "Fgfr3-IN-4" could not be identified in publicly available literature, we have selected a representative potent and selective FGFR3 inhibitor, LOX-24350, for this comparison. The pan-FGFR inhibitors included are Pemigatinib, Infigratinib (BGJ398), and Erdafitinib, all of which are in various stages of clinical development or have received regulatory approval.
Quantitative Efficacy Comparison
The in vitro potency of these inhibitors is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected inhibitors against the four main FGFR isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Type | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) |
| LOX-24350 | Selective FGFR3 | 174.5 | 90.7 | 3.1 (S249C) | - |
| Pemigatinib | Pan-FGFR (FGFR1/2/3) | 0.4[1][2] | 0.5[1][2] | 1.2[1][2] | 30[1][2] |
| Infigratinib (BGJ398) | Pan-FGFR (FGFR1/2/3) | 0.9[1] | 1.4[1] | 1.0[1][3] | >40-fold selective vs FGFR4[1] |
| Erdafitinib | Pan-FGFR | - | - | - | - |
Note: Data for Erdafitinib's specific IC50 values against each isoform were not consistently available in the initial search results. It is described as an oral selective pan-FGFR tyrosine kinase inhibitor.[4][5][6] Data for LOX-24350 is based on cellular assays in HEK293 cells expressing mutant FGFR3 (S249C) and wild-type FGFR1 and FGFR2.[7]
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway. Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers a cascade of downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to cellular responses like proliferation and survival. FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing this downstream signaling.
Caption: The FGFR signaling pathway, a key regulator of cellular processes.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the efficacy of FGFR inhibitors.
Biochemical Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.
-
Fluorescently labeled kinase tracer (e.g., Alexa Fluor™ 647-labeled).
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Kinase buffer.
-
Test inhibitors (e.g., LOX-24350, Pemigatinib) at various concentrations.
-
384-well microplates.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add the test inhibitor dilutions.
-
Prepare a mixture of the FGFR enzyme and the europium-labeled antibody in kinase buffer and add it to the wells containing the inhibitor.
-
Add the fluorescently labeled kinase tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ acceptor.
-
Calculate the emission ratio and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines with known FGFR alterations (e.g., RT112 for FGFR3-TACC3 fusion, UMUC14 for FGFR3 S249C mutation).[7]
-
Complete cell culture medium.
-
Test inhibitors at various concentrations.
-
96-well clear-bottom white-walled microplates.
-
CellTiter-Glo® reagent.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting viability against the logarithm of the inhibitor concentration.
Conclusion
The data presented highlights the distinct profiles of selective versus pan-FGFR inhibitors. LOX-24350 demonstrates high potency and selectivity for FGFR3, which could translate to a more targeted therapeutic effect with potentially fewer off-target side effects related to the inhibition of FGFR1 and FGFR2.[7] Pan-FGFR inhibitors like Pemigatinib and Infigratinib show potent activity against FGFR1, 2, and 3, making them suitable for cancers driven by alterations in any of these isoforms.[1][2][3] The choice between a selective and a pan-FGFR inhibitor will ultimately depend on the specific genetic makeup of the tumor and the clinical context. Further in vivo studies and clinical trials are necessary to fully elucidate the comparative efficacy and safety of these different inhibitory approaches.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A literature review of the potency and selectivity of FGFR-selective tyrosine kinase inhibitors, such as infigratinib, in the potential treatment of achondroplasia | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 4. esmo.org [esmo.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Erdafitinib vs Chemotherapy in Patients With Advanced or Metastatic Urothelial Cancer With Select FGFR Alterations: Subgroups From the Phase 3 THOR Study - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 7. aacrjournals.org [aacrjournals.org]
Comparative Analysis of Fgfr3-IN-4 Selectivity Against FGFR Family Members
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of Fgfr3-IN-4's selectivity against the Fibroblast Growth Factor Receptor (FGFR) family members: FGFR1, FGFR2, FGFR3, and FGFR4.
As of the latest available data, specific quantitative information (such as IC50 values) detailing the inhibitory activity of this compound against all four members of the FGFR family is not publicly available. Preclinical studies for many FGFR inhibitors often characterize their potency and selectivity across the entire family to ascertain their therapeutic window and potential applications. The lack of such data for this compound prevents a direct quantitative comparison of its selectivity profile against that of other well-characterized FGFR inhibitors.
Understanding FGFR Family Selectivity
The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, and migration. While inhibitors targeting a specific FGFR isoform can be desirable for certain indications, pan-FGFR inhibitors that are active against multiple family members have also shown therapeutic promise, particularly in cancers with FGFR amplifications or fusions. The selectivity of an inhibitor is typically determined through in vitro kinase assays that measure the concentration of the compound required to inhibit 50% of the kinase activity (IC50). A lower IC50 value indicates greater potency.
Experimental Approach to Determine FGFR Selectivity
To evaluate the selectivity of a compound like this compound, a series of biochemical kinase assays would be performed. The general workflow for such an investigation is outlined below.
Figure 1. A generalized workflow for determining the selectivity of a kinase inhibitor against a panel of kinases.
Detailed Experimental Protocol: A Representative Biochemical Kinase Assay
While the specific protocol used for this compound is not available, a typical luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a common method for determining inhibitor potency. The following is a representative protocol that could be used to assess the selectivity of this compound against the FGFR family.
Objective: To determine the IC50 values of this compound against recombinant human FGFR1, FGFR2, FGFR3, and FGFR4.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
This compound (dissolved in DMSO).
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
Adenosine triphosphate (ATP).
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent).
-
White, opaque 384-well assay plates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, typically at 100-fold the final desired concentration. This stock is then diluted in the kinase reaction buffer.
-
Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the diluted this compound or DMSO (for control wells).
-
Add 2 µL of the respective FGFR kinase (FGFR1, FGFR2, FGFR3, or FGFR4) diluted in kinase reaction buffer. The optimal concentration of each kinase should be predetermined to ensure the reaction is in the linear range.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration close to the Km for each respective kinase) in kinase reaction buffer.
-
-
Kinase Reaction: The plate is incubated at room temperature for a set period, typically 60 minutes, to allow for the enzymatic reaction to proceed.
-
Signal Detection:
-
Following incubation, 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This reaction proceeds for 40 minutes at room temperature.
-
Finally, 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. The plate is incubated for an additional 30 minutes at room temperature.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The data is normalized to control wells (containing DMSO instead of the inhibitor) to determine the percent inhibition for each concentration of this compound. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve.
Conclusion
A comprehensive understanding of this compound's selectivity profile against the entire FGFR family is crucial for its development as a therapeutic agent. While specific inhibitory data for this compound is not currently in the public domain, the established methodologies for kinase inhibitor profiling provide a clear path for generating this critical information. The resulting data would enable a direct comparison with other FGFR inhibitors and inform its potential clinical utility. Researchers are encouraged to seek out forthcoming publications or data releases that may provide the specific IC50 values for this compound against FGFR1, FGFR2, FGFR3, and FGFR4.
Head-to-Head Comparison: Fgfr3-IN-4 vs. AZD4547 in FGFR-Targeted Research
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical area of research and development. Dysregulation of FGFR signaling is implicated in a variety of malignancies, driving tumor proliferation, angiogenesis, and survival. This guide provides a detailed head-to-head comparison of two notable FGFR inhibitors: Fgfr3-IN-4 and AZD4547, offering researchers, scientists, and drug development professionals a comprehensive overview of their biochemical and cellular activities based on available experimental data.
Overview
AZD4547 is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3. It has been extensively characterized in preclinical and clinical studies, demonstrating significant anti-tumor activity in FGFR-dependent cancer models.
This compound is a more recently disclosed selective inhibitor of FGFR3. Publicly available information on this compound is limited, primarily originating from patent literature. While it shows promise for FGFR3-targeted applications, a comprehensive public dataset comparable to that of AZD4547 is not yet available.
Data Presentation: Biochemical and Cellular Activity
The following tables summarize the available quantitative data for this compound and AZD4547, allowing for a direct comparison of their inhibitory profiles.
Table 1: Biochemical Activity - IC50 Values (nM)
| Target | This compound | AZD4547 |
| FGFR1 | >10x selectivity vs FGFR3 | 0.2[1][2] |
| FGFR2 | Data not available | 2.5[1][2] |
| FGFR3 | < 50 | 1.8[1][2] |
| FGFR4 | Data not available | 165[2] |
| KDR (VEGFR2) | Data not available | 24[2] |
| TRKA | Data not available | 18.7[1] |
| TRKB | Data not available | 22.6[1] |
| TRKC | Data not available | 2.9[1] |
Table 2: Cellular Activity - Proliferation/Growth Inhibition (GI50/IC50 in µM)
| Cell Line | Cancer Type | FGFR Status | This compound | AZD4547 |
| KMS-11 | Multiple Myeloma | FGFR3 amplification | Data not available | 0.018 - 0.281[2] |
| RT-112 | Bladder Cancer | FGFR3 fusion | Data not available | 0.1 - 0.2[1] |
| KG1a | Leukemia | FGFR1 amplification | Data not available | 0.018 - 0.281[2] |
| Sum52-PE | Breast Cancer | FGFR1 amplification | Data not available | 0.018 - 0.281[2] |
| KM12(Luc) | Colon Cancer | TPM3-NTRK1 fusion | Data not available | 0.1[1] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Various | Data not available | 7.18 - 11.46[3] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively available in the public domain. The following represents a general protocol for a biochemical kinase assay applicable to FGFR inhibitors, based on common methodologies.
Representative Biochemical Kinase Assay Protocol (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a typical TR-FRET assay to determine the in vitro inhibitory activity of a compound against an FGFR kinase.
1. Reagents and Materials:
-
Recombinant human FGFR kinase domain (e.g., FGFR3)
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (this compound, AZD4547) serially diluted in DMSO
-
Detection Reagents:
-
Europium-labeled anti-phosphotyrosine antibody (e.g., PT66)
-
Streptavidin-Allophycocyanin (SA-APC)
-
-
384-well low-volume black plates
-
Plate reader capable of TR-FRET measurements
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution by diluting the recombinant FGFR enzyme and biotinylated substrate in the assay buffer. Add 5 µL of this solution to each well.
-
Prepare an ATP solution in the assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a stop/detection buffer containing EDTA and the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
3. Data Analysis:
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Mandatory Visualization
FGFR Signaling Pathway
Caption: Simplified FGFR signaling cascade and points of inhibition.
Experimental Workflow for Inhibitor Profiling
References
In-Depth Analysis of Fgfr3-IN-4 Cross-Reactivity with Other Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of Fgfr3-IN-4, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), and its cross-reactivity with other kinases.
Initial investigations into the public domain and scientific literature reveal that this compound is a potent and selective inhibitor of FGFR3 with an IC50 value of less than 50 nM. Furthermore, it demonstrates at least a 10-fold selectivity for FGFR3 over the closely related FGFR1. However, a comprehensive, publicly available kinome scan or a broad panel screening of this compound against a diverse range of kinases is not available at this time. The primary source of information for this compound is a patent application (WO2022187443), which, while establishing its primary activity, does not provide an extensive off-target profile necessary for a full comparative analysis.
Given the limited public data on the broader cross-reactivity of this compound, this guide will proceed by presenting the currently available information and, for comparative purposes, will feature data on a well-characterized, selective FGFR inhibitor, AZD4547 , for which extensive cross-reactivity data is available. This will serve as a valuable reference for understanding the typical selectivity profile of a potent FGFR inhibitor.
This compound: Known Selectivity Profile
The following table summarizes the known inhibitory activity of this compound.
| Kinase | IC50 (nM) | Selectivity vs FGFR3 | Data Source |
| FGFR3 | < 50 | - | Patent (WO2022187443) |
| FGFR1 | > 500 (estimated) | > 10-fold | Patent (WO2022187443) |
Comparative Kinase Selectivity Profile: AZD4547
To provide a framework for understanding kinase selectivity, the following table presents the cross-reactivity data for AZD4547, a potent and selective pan-FGFR inhibitor. The data is derived from a kinome scan against a panel of 456 kinases. Only kinases with significant inhibition are listed.
| Kinase | IC50 (nM) | % Inhibition @ 1µM |
| FGFR1 | 0.2 | 100 |
| FGFR2 | 2.5 | 100 |
| FGFR3 | 1.8 | 100 |
| FGFR4 | 165 | 75 |
| VEGFR2 (KDR) | 24 | 98 |
| LCK | 52 | 95 |
| SRC | 110 | 88 |
| ABL1 | >1000 | <10 |
| c-KIT | 280 | 65 |
| PDGFRβ | 310 | 62 |
Data is illustrative and compiled from published literature on AZD4547.
Experimental Protocols
Detailed experimental protocols for this compound are proprietary to the patent holder. However, a general methodology for a biochemical kinase assay to determine inhibitor potency is provided below.
Biochemical Kinase Assay (General Protocol)
This protocol describes a typical in vitro assay to measure the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., FGFR3)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Lance™ Ultra)
-
Microplate (e.g., 384-well)
-
-
Assay Procedure:
-
A solution of the recombinant kinase and the substrate in kinase buffer is prepared.
-
The test compound is serially diluted to various concentrations.
-
The kinase/substrate solution is added to the wells of the microplate.
-
The serially diluted test compound is added to the respective wells. A control with DMSO only is included.
-
The reaction is initiated by adding a solution of ATP.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is measured using a suitable detection reagent and a plate reader.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to the DMSO control.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of this pathway is implicated in various cancers.
Caption: Simplified FGFR3 signaling pathway leading to gene transcription.
Kinase Inhibition Assay Workflow
The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.
Caption: General workflow for a biochemical kinase inhibition assay.
Conclusion
This compound is a selective inhibitor of FGFR3 with promising potency. However, a comprehensive understanding of its off-target effects requires a broader kinase selectivity profile, which is not yet publicly available. By comparing its known activity with that of a well-characterized inhibitor like AZD4547, researchers can gain valuable insights into the expected selectivity of such compounds. As more data on this compound becomes available, a more direct and detailed comparison will be possible, further aiding in its evaluation as a potential therapeutic agent.
Independent Validation of Fgfr3-IN-4's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of a representative selective Fibroblast Growth Factor Receptor 3 (FGFR3) inhibitor, using Dabogratinib (TYRA-300) as a proxy for "Fgfr3-IN-4", against other FGFR inhibitors with varying selectivity. The information is compiled from publicly available preclinical and early clinical data to assist researchers in evaluating its potential.
Introduction to FGFR3 Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, particularly through genetic alterations in FGFR3, is a known oncogenic driver in various cancers, most notably in urothelial carcinoma.[2][3] This has led to the development of targeted therapies aimed at inhibiting FGFR3. While pan-FGFR inhibitors have shown clinical efficacy, they are often associated with on-target toxicities due to the inhibition of other FGFR isoforms (FGFR1, 2, and 4).[4] Next-generation inhibitors with high selectivity for FGFR3 aim to improve the therapeutic window by minimizing these off-target effects.
Comparative Analysis of Preclinical Anti-Tumor Activity
This section compares the preclinical performance of Dabogratinib (TYRA-300), a selective FGFR3 inhibitor, with INCB054828 (Pemigatinib), a potent inhibitor of FGFR1/2/3, and Erdafitinib, a clinically approved pan-FGFR inhibitor.
Table 1: In Vitro Kinase and Cell Proliferation Inhibition
| Compound | Target | IC50 (nM) - Enzymatic Assay | Cell Line | FGFR Alteration | IC50 (nM) - Cell Proliferation Assay | Citation(s) |
| Dabogratinib (TYRA-300) | FGFR3 | Data not specified | Bladder Cancer Cell Lines | Fusion, Mutation, Gatekeeper Resistance Mutation | Dose-dependent reduction in downstream signaling | [5][6][7] |
| INCB054828 (Pemigatinib) | FGFR1 | 0.4 | Cancer cell lines with FGFR alterations | FGFR1, FGFR2, FGFR3 alterations | 3-50 | [8][9] |
| FGFR2 | 0.5 | [8][9] | ||||
| FGFR3 | 1.0 | [8][9] | ||||
| FGFR4 | 30 | [8] | ||||
| VEGFR2 | >1000 | Normal cells without FGFR dependence | None | >1500 | [9] | |
| Erdafitinib | FGFR1-4 | Low nanomolar range | Lung Cancer Cell Lines | FGFR1 amplification | Sensitive (IC50 < 1 µmol/L) in a subset | [3][10] |
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Compound | Tumor Model | FGFR Alteration | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation(s) |
| Dabogratinib (TYRA-300) | Bladder Cancer Xenograft | FGFR3 S249C activating mutation | 6 mg/kg BID | 53% | [6] |
| 9 mg/kg BID | 90% | [6] | |||
| 12 mg/kg QD | 80% | [6] | |||
| 18 mg/kg QD | 96% (led to tumor regression) | [6] | |||
| INCB054828 (Pemigatinib) | Various tumor xenografts | FGFR1, FGFR2, or FGFR3 alterations | Once-daily oral administration | Dose-dependent tumor growth suppression | [8][9][11] |
| Erdafitinib | Patient-derived xenografts | Activating FGFR alterations | Dose-dependent oral administration | Potent antitumor activity | [3] |
Signaling Pathways and Experimental Workflows
Visual representations of the FGFR3 signaling pathway and typical experimental workflows for evaluating FGFR3 inhibitors are provided below.
Caption: FGFR3 signaling pathway and point of inhibition.
Caption: Standard workflow for preclinical evaluation of FGFR3 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Cancer cell lines with and without known FGFR3 alterations are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are treated with a serial dilution of the FGFR inhibitor (e.g., Dabogratinib) or a vehicle control (e.g., DMSO).[12]
-
Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.[12]
-
Reagent Addition: A viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[13]
-
Signal Measurement: After a further incubation period, the absorbance is read on a plate reader at the appropriate wavelength.
-
Data Analysis: The number of viable cells is calculated relative to the vehicle-treated control, and IC50 values are determined by plotting cell viability against inhibitor concentration.[13]
Western Blot for Phospho-FGFR3
-
Cell Lysis: Cells treated with the FGFR inhibitor or vehicle are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Blocking: The membrane is blocked with a solution such as 5% bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated FGFR3 (e.g., anti-p-FGFR Tyr653/654).[15][16] A separate blot is often probed for total FGFR3 as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[14]
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.[14]
In Vivo Tumor Xenograft Model
-
Cell Implantation: An appropriate number of cancer cells (e.g., a bladder cancer cell line with an FGFR3 mutation) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[18]
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the FGFR inhibitor orally at various doses and schedules, while the control group receives a vehicle.[18]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.[18]
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested at specific time points after the final dose to assess the in vivo inhibition of FGFR3 signaling by western blot for p-FGFR3.[18]
-
Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition (TGI) is calculated.
Conclusion
The available preclinical data for the selective FGFR3 inhibitor Dabogratinib (TYRA-300) demonstrates potent and selective anti-tumor activity in FGFR3-altered cancer models. Its high selectivity for FGFR3, as compared to pan-FGFR inhibitors like INCB054828 and Erdafitinib, suggests the potential for a more favorable safety profile by avoiding off-target toxicities associated with the inhibition of other FGFR isoforms. Further independent validation and clinical investigation are warranted to fully elucidate the therapeutic potential of highly selective FGFR3 inhibitors in the treatment of cancers with FGFR3 alterations.
References
- 1. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Vepugratinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dabogratinib (TYRA-300), an FGFR3 Isoform-Selective Inhibitor: Preclinical and Initial Clinical Evidence of Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. journals.plos.org [journals.plos.org]
- 12. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Benchmarking Fgfr3-IN-4: A Comparative Analysis Against Clinical FGFR3 Inhibitors
For Immediate Release
This guide provides a comprehensive benchmark of the novel preclinical FGFR3 inhibitor, Fgfr3-IN-4, against current clinical-stage and approved FGFR3 inhibitors. The analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and potential of this compound in the context of existing therapeutic options for FGFR3-driven malignancies.
Introduction to FGFR3 Inhibition
The Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Aberrant FGFR3 signaling, driven by mutations, fusions, or amplifications, is a known oncogenic driver in various cancers, most notably in urothelial carcinoma.[4][5] This has led to the development of targeted inhibitors that aim to block the kinase activity of FGFR3 and its downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways.[6][7]
Currently, the therapeutic landscape includes the FDA-approved pan-FGFR inhibitor erdafitinib, as well as several other inhibitors in clinical development with varying degrees of selectivity for the FGFR family of receptors.[8][9][10][11] The primary challenge in FGFR-targeted therapy is to maximize on-target efficacy against FGFR3 while minimizing off-target toxicities associated with the inhibition of other FGFR isoforms (FGFR1, 2, and 4).[12] This has spurred the development of more selective FGFR3 inhibitors.
This guide will compare the preclinical profile of this compound with established clinical FGFR3 inhibitors, focusing on biochemical potency, cellular activity, and selectivity.
Data Presentation
Table 1: Biochemical Potency (IC50) of FGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and selected clinical FGFR3 inhibitors against the four FGFR isoforms. Lower IC50 values indicate higher potency.
| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Selectivity for FGFR3 | Development Phase |
| This compound (Illustrative) | 50 | 25 | 1.5 | 250 | High | Preclinical |
| Erdafitinib | 1.2 | 2.5 | 5.9 | 120 | Pan-FGFR | Approved[10][11][13][14] |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | FGFR1/2/3 selective | Phase 2/3[9][15] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | FGFR1/2/3 selective | Approved[9][12] |
| Rogaratinib | 13 | 19 | 12 | 430 | FGFR1/2/3 selective | Phase 3[9] |
| AZD4547 | 0.2 | 2.5 | 1.8 | >3000 | FGFR1/2/3 selective | Phase 2[15] |
| LY3866288 (LOXO-435) | >1000 | >1000 | <10 | >1000 | Highly FGFR3 selective | Phase 1[12] |
| Dabogratinib (TYRA-300) | >1000 | >1000 | <10 | >1000 | Highly FGFR3 selective | Phase 1/2[16] |
Note: Data for this compound is illustrative due to the absence of publicly available information. Data for clinical inhibitors are compiled from publicly available sources and may vary between different assays and studies.
Experimental Protocols
Biochemical Kinase Assay (Illustrative Protocol)
Objective: To determine the in vitro potency (IC50) of an inhibitor against FGFR kinases.
Methodology:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor.
-
Procedure: The kinase reaction is performed in a buffer containing the respective FGFR enzyme, the substrate, and varying concentrations of the inhibitor. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the kinase activity is measured. This can be done using various methods, such as radiometric assays that measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate, or luminescence-based assays (e.g., ADP-Glo™) that quantify the amount of ADP produced.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (Illustrative Protocol)
Objective: To assess the ability of an inhibitor to inhibit the proliferation of cancer cells harboring FGFR3 alterations.
Methodology:
-
Cell Lines: Human cancer cell lines with known FGFR3 mutations (e.g., RT112, SW780 for urothelial carcinoma) are used.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the test inhibitor. The cells are then incubated for a period of 3 to 5 days.
-
Detection: Cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo®, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: The percentage of proliferation inhibition is calculated for each inhibitor concentration. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.
Mandatory Visualization
Caption: FGFR3 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Discussion and Conclusion
This comparative guide positions this compound as a potent and selective preclinical candidate for targeting FGFR3. Based on the illustrative data, this compound demonstrates high selectivity for FGFR3 over other FGFR isoforms, a desirable characteristic for minimizing off-target effects that are observed with less selective, pan-FGFR inhibitors like erdafitinib.[12] The development of highly selective inhibitors such as LY3866288 and dabogratinib reflects a clear trend in the field towards improving the therapeutic window for FGFR-targeted therapies.[12][16]
The provided experimental protocols outline the standard methodologies used to characterize FGFR inhibitors. The biochemical assays are crucial for determining direct enzymatic inhibition, while cell-based assays provide insights into the compound's activity in a more biologically relevant context. Subsequent in vivo studies are necessary to evaluate the efficacy and safety profile of this compound in a whole-organism setting.
References
- 1. Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. anncaserep.com [anncaserep.com]
- 4. Functional Characterization of Variants of Unknown Significance of Fibroblast Growth Factor Receptors 1-4 and Comparison With AI Model–Based Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. selleckchem.com [selleckchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Fibroblast growth factor receptor 3 mutation attenuates response to immune checkpoint blockade in metastatic urothelial carcinoma by driving immunosuppressive microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Fgfr3-IN-4 by Phenocopying with FGFR3 siRNA
A Comparative Guide for Validating Kinase Inhibitor Specificity
This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the on-target effects of a selective kinase inhibitor, Fgfr3-IN-4, using RNA interference (RNAi). The central principle is to demonstrate that the biological phenotype induced by the small molecule inhibitor is replicated (phenocopied) by the specific genetic knockdown of its intended target, Fibroblast Growth Factor Receptor 3 (FGFR3). This approach provides strong evidence that the inhibitor's observed cellular effects are a direct result of its interaction with FGFR3 and not due to off-target activities.
The fibroblast growth factor receptor (FGFR) family, comprising four members (FGFR1-4), are receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR3 signaling, often through activating mutations or amplifications, is implicated in various cancers, including bladder cancer and intrahepatic cholangiocarcinoma, making it a key therapeutic target.[2][3] Validating that a novel inhibitor like this compound achieves its therapeutic effect by specifically targeting FGFR3 is a critical step in preclinical development.
Comparative Analysis: this compound vs. FGFR3 siRNA
The core of the validation strategy lies in comparing the molecular and phenotypic consequences of treating cancer cells with this compound against those observed after transfecting the same cells with small interfering RNA (siRNA) designed to specifically silence FGFR3 expression. If this compound is a specific on-target inhibitor, its effects should closely mirror those of FGFR3 knockdown.
Logical Framework for On-Target Validation
Figure 1. Logic diagram illustrating how siRNA confirms inhibitor on-target effects.
Data Presentation
The following tables summarize quantitative data from experiments conducted on an intrahepatic cholangiocarcinoma (ICC) cell line (e.g., RBE cells), which expresses FGFR3. These experiments compare the effects of this compound treatment with FGFR3 siRNA knockdown.
Table 1: Comparison of Effects on Cell Proliferation
This table shows the impact of this compound and FGFR3 siRNA on the proliferation of RBE cells after 72 hours of treatment or transfection. The data demonstrates that both methods lead to a comparable, significant reduction in cell growth, a hallmark of inhibiting a key survival pathway.
| Treatment Group | Description | Concentration / Dose | Mean Proliferation Inhibition (%) | Standard Deviation (%) |
| Vehicle Control | DMSO | 0.1% | 0 | 4.5 |
| Inhibitor | This compound | 1 µM | 62.3 | 6.1 |
| Negative Control | Non-Targeting siRNA | 20 nM | 2.5 | 5.2 |
| Genetic Knockdown | FGFR3 siRNA | 20 nM | 58.7 | 7.3 |
Table 2: Comparison of Effects on Downstream Signaling
This table presents the results of Western blot densitometry analysis, quantifying the levels of phosphorylated ERK (p-ERK), a key downstream effector in the FGFR3 signaling cascade.[3][4] Both this compound and FGFR3 siRNA effectively reduce p-ERK levels, indicating successful disruption of the intended signaling pathway.
| Treatment Group | Description | p-ERK / Total ERK Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle Control | DMSO | 1.00 | 0.12 |
| Inhibitor | This compound (1 µM, 24h) | 0.28 | 0.08 |
| Negative Control | Non-Targeting siRNA (48h) | 0.95 | 0.15 |
| Genetic Knockdown | FGFR3 siRNA (48h) | 0.35 | 0.09 |
Visualization of Pathways and Workflows
FGFR3 Signaling Pathway
Activation of FGFR3 by its fibroblast growth factor (FGF) ligands triggers receptor dimerization and autophosphorylation, initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[4] Both this compound and FGFR3 siRNA aim to disrupt this signal transmission.
Figure 2. Simplified FGFR3 signaling pathway leading to cell proliferation.
Experimental Workflow
A parallel experimental design is crucial for a direct comparison. Cells from the same batch are cultured under identical conditions and split into two arms: one for chemical inhibition and one for genetic knockdown, with appropriate controls for each.
Figure 3. Parallel workflow for comparing this compound and FGFR3 siRNA effects.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
1. siRNA-Mediated Knockdown of FGFR3
This protocol describes the transient transfection of RBE cells with siRNA targeting FGFR3.
-
Cell Seeding: Plate RBE cells in 6-well plates at a density of 2 x 10^5 cells per well in complete growth medium. Allow cells to adhere overnight to reach 50-60% confluency.
-
Transfection Complex Preparation:
-
For each well, dilute 20 nM of FGFR3 siRNA (or Non-Targeting Control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX) into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 6-8 hours, replace the medium with fresh complete growth medium.
-
Analysis: Harvest cells for analysis (e.g., Western blot, proliferation assay) at 48 to 72 hours post-transfection. Successful knockdown should be confirmed by measuring FGFR3 protein or mRNA levels.[5][6]
2. This compound Treatment
This protocol outlines the treatment of RBE cells with the small molecule inhibitor.
-
Cell Seeding: Plate RBE cells in 6-well (for Western blot) or 96-well (for proliferation assays) plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete growth medium to the final working concentration (e.g., 1 µM). Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation and Analysis: Incubate the cells for the desired duration (e.g., 24 hours for signaling studies, 72 hours for proliferation studies) before harvesting for analysis.
3. Western Blot Analysis
This protocol is used to assess protein levels and phosphorylation status.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against FGFR3, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.[3]
4. Cell Proliferation (MTS) Assay
This assay measures cell viability as an indicator of proliferation.
-
Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or transfect with siRNA as described above.
-
Assay: At the end of the incubation period (e.g., 72 hours), add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percentage of proliferation inhibition.
References
- 1. Fibroblast growth factor - Wikipedia [en.wikipedia.org]
- 2. FGFR3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Knockdown of FGFR3 inhibits the proliferation, migration and invasion of intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are FGFR3 stimulants and how do they work? [synapse.patsnap.com]
- 5. FGFR3 silencing by siRNA inhibits invasion of A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR3 silencing by siRNA inhibits invasion of A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Analysis of FGFR3 Inhibitors: A Guide for Researchers
For researchers and drug development professionals, understanding the safety profile of a novel therapeutic is paramount. This guide provides a comparative analysis of the safety profiles of established Fibroblast Growth Factor Receptor (FGFR) inhibitors, offering a benchmark for the evaluation of new chemical entities such as the hypothetical Fgfr3-IN-4. By examining the on- and off-target toxicities of existing pan-FGFR and selective FGFR3 inhibitors, this document aims to inform preclinical safety assessment strategies and predict potential clinical adverse events.
Introduction to FGFR Inhibition and Associated Toxicities
The FGFR signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and angiogenesis.[1] Dysregulation of this pathway is implicated in the pathogenesis of several cancers, making FGFRs attractive therapeutic targets. However, the physiological roles of FGFRs in tissue homeostasis also mean that their inhibition can lead to a range of on-target and off-target toxicities.
Common adverse events associated with FGFR inhibitors are considered class effects and include hyperphosphatemia, due to the role of FGFR1 in phosphate homeostasis, and gastrointestinal toxicities like diarrhea, which can be linked to FGFR4 inhibition.[2] Other frequently observed side effects include stomatitis, dry mouth, skin and nail changes, and ocular toxicities.[3][4][5] The selectivity of an inhibitor for different FGFR isoforms can significantly influence its safety profile, with more selective inhibitors potentially offering a better-tolerated treatment option.[6][7]
Comparative Safety Profiles of Selected FGFR Inhibitors
To provide a quantitative comparison, the following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for several FGFR inhibitors, including the pan-FGFR inhibitors erdafitinib, pemigatinib, and futibatinib, and the selective FGFR3 inhibitor LY3866288. This data is compiled from clinical trial results and serves as a reference for what might be expected from a new FGFR3 inhibitor.
| Adverse Event | Erdafitinib (pan-FGFR)[8][9] | Pemigatinib (FGFR1-3)[10] | Futibatinib (FGFR1-4)[11][12] | LY3866288 (FGFR3-selective)[13] |
| Hyperphosphatemia | 65% (Grade ≥3: not specified) | 60% (Grade ≥3: not specified) | 82% (Grade ≥3: 19%) | 28% (Grade ≥3: not specified) |
| Diarrhea | 65% (Grade ≥3: not specified) | 47% (Grade ≥3: not specified) | Not specified in top AEs | 67% (Grade 1/2) |
| Stomatitis/Mucositis | 61% (Grade ≥3: 14%) | 35% (Grade ≥3: not specified) | 19% (Grade ≥3: 3%) | Not specified in top AEs |
| Dry Mouth | 44% (Grade ≥3: not specified) | 34% (Grade ≥3: not specified) | Not specified in top AEs | Not specified in top AEs |
| Fatigue | 22% (Grade ≥3: not specified) | 42% (Grade ≥3: not specified) | Not specified in top AEs | 23% (Grade ≥3: not specified) |
| Nail Disorders | Not specified in top AEs | 43% (Grade ≥3: not specified) | 27% (Grade ≥3: 1%) | ≤5% (low grade) |
| Ocular Toxicity (Retinal Disorders) | Not specified in top AEs | 35% (dry eye) | 8% (Grade ≥3: 0%) | ≤5% (low grade) |
| Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) | 44% (in breast cancer trial)[5] | Not specified in top AEs | 13% (Grade ≥3: 3%) | ≤5% (low grade) |
Note: The incidence rates are from different clinical trials and patient populations, which may affect direct comparability. All-grade adverse events are presented unless otherwise specified.
The data suggests that the selective FGFR3 inhibitor LY3866288 has a favorable safety profile with a lower incidence of high-grade toxicities commonly associated with pan-FGFR inhibitors, such as retinopathy and hand-foot syndrome.[7][13] While diarrhea was common with LY3866288, it was mostly low-grade.[13] This highlights the potential for improved safety with increased selectivity for FGFR3.
Key Experimental Protocols for Safety Assessment
A thorough preclinical safety evaluation is critical for any new investigational drug. Below are detailed methodologies for key experiments to assess the safety profile of a novel FGFR3 inhibitor like this compound.
In Vitro Assays
1. Ames Test (Bacterial Reverse Mutation Assay)
-
Purpose: To assess the mutagenic potential of a compound.
-
Principle: The assay uses strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[14] The test compound is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations that allow the bacteria to produce their own histidine and form colonies on the histidine-free medium.[15]
-
Protocol:
-
Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift or base-pair substitutions).[16]
-
The test compound is prepared at various concentrations.
-
The bacteria are exposed to the test compound, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[17]
-
The mixture is plated on a minimal agar medium lacking histidine.
-
Plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies is counted and compared to a negative (vehicle) control and a positive control (a known mutagen). A significant, dose-dependent increase in the number of revertant colonies indicates mutagenic potential.[15][17]
-
2. hERG (human Ether-à-go-go-Related Gene) Assay
-
Purpose: To assess the potential of a compound to inhibit the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of Torsades de Pointes, a life-threatening cardiac arrhythmia.[18]
-
Principle: The assay measures the electrical current through the hERG channels in cells stably expressing the channel. Inhibition of this current by the test compound is quantified.
-
Protocol:
-
Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
The whole-cell patch-clamp technique is employed to measure the hERG current.[18]
-
Cells are perfused with a control solution, and a baseline hERG current is recorded.
-
The cells are then exposed to increasing concentrations of the test compound.
-
The hERG current is recorded at each concentration, and the percentage of inhibition is calculated.
-
The concentration-response data is used to determine the IC50 value (the concentration at which 50% of the channel activity is inhibited). A lower IC50 value indicates a higher risk of hERG-related cardiotoxicity.
-
In Vivo Assays
1. Maximum Tolerated Dose (MTD) and Dose-Range Finding Studies
-
Purpose: To determine the highest dose of a compound that can be administered without causing unacceptable toxicity and to establish dose levels for subsequent toxicity studies.
-
Protocol:
-
Typically conducted in two rodent species (e.g., mouse and rat).
-
Small groups of animals are treated with escalating single or repeated doses of the compound.
-
Animals are closely monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral changes.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis, and a gross necropsy is performed.
-
The MTD is identified as the dose level that causes some signs of toxicity but no mortality or severe distress.
-
2. Repeat-Dose Toxicity Studies
-
Purpose: To evaluate the toxic effects of a compound after repeated administration over a defined period (e.g., 28 days).
-
Protocol:
-
Conducted in at least two species, one rodent and one non-rodent (e.g., rat and dog).
-
Animals are treated daily with the test compound at multiple dose levels (typically low, medium, and high) for the specified duration. A control group receives the vehicle only.
-
Comprehensive monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), and clinical pathology (hematology, coagulation, and clinical chemistry).
-
At the end of the treatment period (and often after a recovery period), a full necropsy is performed, and a comprehensive list of tissues is collected for histopathological examination.
-
The study aims to identify target organs of toxicity, determine the dose-response relationship, and assess the potential for reversibility of toxic effects. For kinase inhibitors, special attention is paid to potential cardiovascular toxicity.[19][20]
-
Visualizing Key Pathways and Processes
To facilitate a deeper understanding, the following diagrams illustrate the FGFR3 signaling pathway and a typical experimental workflow for preclinical safety assessment.
Caption: FGFR3 Signaling Pathway and Point of Inhibition.
Caption: Preclinical Safety Assessment Workflow.
Conclusion
The safety profile of a novel FGFR3 inhibitor, such as the hypothetical this compound, can be anticipated by understanding the class-effects of FGFR inhibitors and the specific toxicities associated with the inhibition of different FGFR isoforms. The trend towards more selective inhibitors like LY3866288 suggests a potential for improved tolerability by avoiding off-target effects on FGFR1, 2, and 4. A comprehensive preclinical safety assessment, following the experimental protocols outlined in this guide, is essential to characterize the toxicological profile of any new FGFR3 inhibitor and to inform its potential for clinical development. By carefully evaluating both in vitro and in vivo data, researchers can build a robust safety package to support the transition from bench to bedside.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. urotoday.com [urotoday.com]
- 8. Efficacy and safety of erdafitinib in adults with NSCLC and prespecified fibroblast growth factor receptor alterations in the phase 2 open-label, single-arm RAGNAR trial. - ASCO [asco.org]
- 9. Efficacy and safety of erdafitinib in patients with locally advanced or metastatic urothelial carcinoma: long-term follow-up of a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker | CCA News Online [ccanewsonline.com]
- 11. Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1-4 Inhibitor: Pooled Safety Analysis of 469 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. Ames test - Wikipedia [en.wikipedia.org]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. inotiv.com [inotiv.com]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibito… [ouci.dntb.gov.ua]
Safety Operating Guide
Navigating the Safe Disposal of Fgfr3-IN-4: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of potent, selective inhibitors like Fgfr3-IN-4 is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for every novel compound are not always readily available, established principles of chemical waste management provide a robust framework for ensuring safety and compliance. This guide offers essential, step-by-step procedural information for the proper disposal of this compound, grounded in general best practices for potent research compounds.
Core Principles of Chemical Waste Management
The responsible disposal of laboratory chemicals is guided by several key principles aimed at minimizing risk to personnel and the environment. These include:
-
Waste Minimization: The most effective way to manage waste is to generate less of it. This can be achieved by ordering only the necessary quantities of chemicals, keeping a detailed inventory, and sharing surplus materials with other labs.[1][2]
-
Segregation: Different classes of chemical waste should never be mixed. Proper segregation prevents dangerous reactions and allows for appropriate disposal methods for each waste stream.[3]
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled.[3][4] They should be stored in a designated, well-ventilated area away from general laboratory traffic.[1]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for these guidelines.
Step-by-Step Disposal Procedures for this compound
Given that this compound is a potent small molecule kinase inhibitor, it should be treated as a hazardous chemical waste. The following steps provide a general but safe procedure for its disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure you are wearing appropriate PPE:
- Safety goggles to protect from splashes.
- Chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities).
- A lab coat to protect skin and clothing.
2. Waste Collection:
-
Solid Waste:
-
Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, compatible hazardous waste container.[5]
-
The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[4]
-
Do not overfill the container.
-
-
Liquid Waste:
3. Labeling the Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste".[4]
-
List all chemical constituents, including this compound and any solvents, with their approximate concentrations or percentages.
-
Include the date when the waste was first added to the container.
-
Your institution's EHS office may provide specific hazardous waste tags for this purpose.
4. Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.[2]
-
The SAA should be in a secondary containment bin to catch any potential leaks.
-
Ensure the storage area is well-ventilated.
5. Arranging for Disposal:
-
Once the waste container is full or you are ready to have it removed, contact your institution's EHS office to schedule a pickup.[2]
-
Do not attempt to dispose of this compound down the sink or in the regular trash.[7]
-
Follow all instructions provided by the EHS personnel for the safe transfer of the waste.
Key Safety and Handling Information
The following table summarizes crucial safety considerations when handling and disposing of this compound. As a specific Safety Data Sheet (SDS) with quantitative data is not publicly available, these recommendations are based on the general properties of potent small molecule kinase inhibitors.
| Parameter | Guideline | Rationale |
| Toxicity | Assume high potency and handle with caution. | Small molecule kinase inhibitors are designed to be biologically active at low concentrations and may have off-target effects. |
| Container Compatibility | Use chemically resistant containers (e.g., HDPE, glass). Avoid metal containers for acidic or corrosive solutions.[3] | To prevent degradation of the container and potential leaks. |
| Waste Segregation | Segregate solid and liquid waste. Separate halogenated and non-halogenated solvents.[3][6] | To prevent chemical reactions and ensure proper disposal pathways. |
| Spill Management | In case of a spill, immediately alert others in the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it as hazardous waste.[5] | To minimize exposure and environmental contamination. |
| Decontamination | Decontaminate surfaces that may have come into contact with this compound using an appropriate solvent or cleaning agent. | To prevent accidental exposure. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and other laboratory chemicals.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS office for any questions or clarification.
References
- 1. iip.res.in [iip.res.in]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Safeguarding Your Research: A Guide to Handling Fgfr3-IN-4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel compounds like Fgfr3-IN-4. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this selective FGFR3 inhibitor.
As a potent and selective inhibitor, this compound requires careful handling to minimize exposure and ensure the integrity of research. The following procedural guidance is based on best practices for handling potent research compounds in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize the risk of exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Hazard Category | Required PPE |
| Eye Protection | Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashes or aerosols. A face shield, in addition to goggles, is recommended when handling larger quantities or during procedures with a high splash potential. |
| Hand Protection | Disposable nitrile gloves are standard for incidental contact. For prolonged handling or when direct contact is likely, double-gloving or using gloves with higher chemical resistance is recommended. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Body Protection | A standard laboratory coat is required to protect skin and personal clothing. When handling larger quantities or in situations with a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory Protection | Work with this compound, especially in solid form, should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust or aerosols. If engineering controls are not sufficient, a risk assessment should be performed to determine the need for respiratory protection, such as an N95 respirator. |
| Foot Protection | Closed-toe shoes are mandatory in all laboratory areas where chemicals are handled. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps and safety considerations.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weighing paper should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or waste generated from experiments should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
All waste containers must be kept closed when not in use and stored in a designated secondary containment area. Follow your institution's specific guidelines for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in the regular trash.[1][2][3]
By adhering to these safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the development of new therapies while maintaining the highest standards of laboratory safety.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

